5-Amino-2-(hydroxymethyl)benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZEQGMZMYWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951978 | |
| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294656-36-3 | |
| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-(hydroxymethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(hydroxymethyl)benzimidazole is a valuable heterocyclic building block in medicinal chemistry, possessing the key pharmacophoric features of the benzimidazole scaffold with functional groups amenable to further derivatization. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. We will delve into the most probable synthetic pathways, offering detailed, field-proven experimental protocols. Furthermore, this document lays out a complete guide to the analytical characterization of this compound, including what to expect in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of the analytical data are explained to provide a self-validating framework for researchers.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have found applications as anticancer, antiviral, antimicrobial, and antihypertensive agents.[3] The 5-amino and 2-hydroxymethyl substituents on the benzimidazole core of the title compound offer strategic points for chemical modification, making it a versatile intermediate for the synthesis of compound libraries in drug development programs.
Synthetic Pathways and Rationale
While a dedicated synthetic procedure for this compound is not extensively documented in peer-reviewed literature, its synthesis can be reliably achieved through well-established methods for benzimidazole formation. Two primary routes are proposed here, both starting from commercially available materials.
Route A: Direct Condensation of 1,2,4-Triaminobenzene with Glycolic Acid
This is the most direct and atom-economical approach. The reaction involves the condensation of a substituted o-phenylenediamine with a carboxylic acid, a cornerstone of benzimidazole synthesis.[4]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Materials: 1,2,4-Triaminobenzene provides the necessary o-diamine functionality for cyclization and the pre-installed amino group at the 5-position. Glycolic acid serves as the source for the C2 carbon and the hydroxymethyl group.
-
Catalyst: The reaction is typically acid-catalyzed. A common choice is a strong mineral acid like hydrochloric acid or a Lewis acid. The acid protonates the carbonyl oxygen of glycolic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine.
-
Solvent and Temperature: High-boiling polar solvents like dimethylformamide (DMF) or water under reflux conditions are often employed to ensure sufficient solubility of the starting materials and to drive the reaction to completion by removing the water formed during the reaction.[4] Refluxing at temperatures between 90-100°C is a common practice for this type of condensation.[4]
Route B: Two-Step Synthesis via a Nitro Intermediate
Step 1: Condensation of 4-Nitro-o-phenylenediamine with Glycolic Acid
Step 2: Reduction of the Nitro Group
Causality Behind Experimental Choices:
-
Nitro Intermediate: 4-Nitro-o-phenylenediamine is a readily available and stable starting material. The nitro group is a strong electron-withdrawing group that can be selectively reduced to an amino group in a subsequent step.
-
Reduction: A variety of reducing agents can be used for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).[5] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Detailed Experimental Protocols
The following protocols are composite procedures based on established methods for the synthesis of analogous benzimidazole derivatives.[4][6]
Synthesis via Direct Condensation (Route A)
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,4-triaminobenzene dihydrochloride (1 equivalent) in dimethylformamide (DMF).
-
Add glycolic acid (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification and Recrystallization
Rationale: Purification is crucial to remove unreacted starting materials, by-products, and residual solvent. Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For aminobenzimidazoles, a mixture of ethanol and water or ethyl acetate and hexanes is often effective. Column chromatography using silica gel with a polar eluent system (e.g., a gradient of methanol in dichloromethane) can also be employed for high-purity isolation.[7]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Slowly add water to the hot filtrate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization of this compound
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not widely reported, but expected to be >200 °C |
| Solubility | Soluble in polar organic solvents like DMSO and methanol; sparingly soluble in water. |
Spectroscopic Data
The following are the expected spectroscopic data based on the structure of this compound and data from analogous compounds.
The ¹H NMR spectrum is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Imidazole N-H | ~12.0 | broad singlet | 1H | The acidic proton on the imidazole ring is typically deshielded and appears as a broad signal. |
| Aromatic H (H-7) | ~7.1 | doublet | 1H | Ortho-coupling to H-6. |
| Aromatic H (H-4) | ~6.8 | doublet | 1H | Meta-coupling to H-6. |
| Aromatic H (H-6) | ~6.5 | doublet of doublets | 1H | Ortho-coupling to H-7 and meta-coupling to H-4. |
| Hydroxymethyl -OH | ~5.5 | triplet | 1H | Coupling to the adjacent CH₂ group. |
| Hydroxymethyl -CH₂- | ~4.6 | doublet | 2H | Coupling to the adjacent OH group. |
| Amino -NH₂ | ~4.8 | broad singlet | 2H | The protons of the amino group often appear as a broad singlet. |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (imidazole) | ~155 | The carbon atom between the two nitrogen atoms is significantly deshielded. |
| C9 (aromatic) | ~140 | Aromatic carbon atom of the fused ring system. |
| C5 (aromatic) | ~138 | Aromatic carbon attached to the amino group. |
| C8 (aromatic) | ~135 | Aromatic carbon atom of the fused ring system. |
| C7 (aromatic) | ~115 | Aromatic carbon atom. |
| C4 (aromatic) | ~110 | Aromatic carbon atom. |
| C6 (aromatic) | ~100 | Aromatic carbon atom. |
| -CH₂OH | ~55 | The carbon of the hydroxymethyl group. |
The IR spectrum helps to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (imidazole) | 3400 - 3200 | Broad |
| O-H stretch (alcohol) | 3400 - 3200 | Broad |
| N-H stretch (amine) | 3350 - 3250 | Medium, two bands |
| C-H stretch (aromatic) | 3100 - 3000 | Sharp, weak to medium |
| C-H stretch (aliphatic) | 2950 - 2850 | Sharp, weak to medium |
| C=N stretch (imidazole) | 1630 - 1580 | Medium to strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-O stretch (alcohol) | 1050 - 1000 | Strong |
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₈H₉N₃O), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 164.08.
Visualizations
Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Applications in Drug Development
As a functionalized benzimidazole, this compound is a prime candidate for further elaboration in medicinal chemistry programs.
-
The 5-amino group can be acylated, alkylated, or converted to other functional groups to explore structure-activity relationships (SAR).
-
The 2-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation to modulate the compound's physicochemical properties and biological activity.
-
The imidazole N-H can be alkylated or arylated to introduce further diversity.
This trifunctional nature makes this compound a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. By leveraging established synthetic methodologies for the benzimidazole core, researchers can confidently prepare this valuable intermediate. The provided protocols and expected analytical data serve as a robust framework for its synthesis and quality control. The strategic placement of functional groups on this molecule ensures its continued relevance as a building block in the ongoing quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. impactfactor.org [impactfactor.org]
- 4. banglajol.info [banglajol.info]
- 5. scispace.com [scispace.com]
- 6. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
The Multifaceted Biological Activities of 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
<
Abstract
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] This technical guide focuses on a specific, promising subclass: 5-Amino-2-(hydroxymethyl)benzimidazole derivatives. We will delve into their significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides an in-depth analysis of their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by detailed experimental protocols and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to accelerate the translation of these versatile compounds from the laboratory to clinical applications.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is structurally analogous to purine nucleosides, allowing for favorable interactions with various biological macromolecules.[1] This inherent characteristic has led to the development of numerous commercially successful drugs, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[2][3] The addition of an amino group at the 5-position and a hydroxymethyl group at the 2-position of the benzimidazole core creates a unique scaffold with enhanced opportunities for chemical modification and diverse biological engagement. These substitutions have been shown to significantly influence the pharmacological profile of the parent molecule.[4][5]
Synthesis of this compound Derivatives
The synthetic route to this compound derivatives typically begins with the synthesis of 5-aminobenzimidazole. A common method involves the nitration of 2,4-dinitrochlorobenzene followed by ammonolysis to yield 2,4-dinitroaniline. Subsequent partial reduction gives 4-nitro-1,2-phenylenediamine, which can then be cyclized and further reduced to afford the 5-aminobenzimidazole core.
A general synthetic scheme is outlined below:
Caption: General synthetic pathway for this compound derivatives.
Further derivatization at the 5-amino position allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties and biological activities.[6][7]
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[2][8] The this compound scaffold serves as a promising starting point for the development of novel oncology therapeutics.
Mechanism of Action
These derivatives have been shown to exert their anticancer effects through various mechanisms:
-
Tubulin Polymerization Inhibition: A well-established anticancer strategy for benzimidazoles is the disruption of microtubule dynamics, which are crucial for cell division.[9][10] Certain derivatives bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Kinase Inhibition: Dysregulation of protein kinases is a common feature in many cancers.[9] Benzimidazole derivatives can act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, thereby arresting the cell cycle and inhibiting proliferative signaling pathways like PI3K/AKT and MAPK.[9][11]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[9][10] This leads to DNA damage and triggers apoptotic cell death.
-
Epigenetic Modulation: Emerging evidence suggests that benzimidazole derivatives can also act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs), which play a critical role in regulating gene expression.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[12][13]
Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12][14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[12]
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | 48 | 8.4 |
| Derivative B | HeLa | 48 | 12.1 |
| Doxorubicin | MCF-7 | 48 | 0.5 |
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target. Using multiple cell lines provides a broader understanding of the compound's activity spectrum. The incubation time is varied to assess both short-term and long-term cytotoxic effects. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control to validate the assay's performance.
Antimicrobial Activity: A Broad Spectrum of Action
The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery, with derivatives exhibiting activity against a wide range of pathogens.[1][16][17]
Mechanism of Action
The antimicrobial mechanisms of benzimidazole derivatives are diverse and can include:
-
Inhibition of Nucleic Acid Synthesis: Some compounds interfere with DNA replication and transcription by binding to DNA or inhibiting essential enzymes.[18]
-
Disruption of Cell Wall Synthesis: In fungi, certain benzimidazole derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
-
Enzyme Inhibition: Targeting specific microbial enzymes that are crucial for survival is another key mechanism.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[20]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivatives in the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[20]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative C | 3.12 | 6.25 | 12.5 |
| Derivative D | 6.25 | 12.5 | 25 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Causality Behind Experimental Choices: The selection of microorganisms should include representatives of Gram-positive bacteria, Gram-negative bacteria, and fungi to assess the broad-spectrum activity of the compounds. Standard antimicrobial agents like ciprofloxacin and fluconazole are used as controls to ensure the validity of the results.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders.[22][23] Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[4][24][25]
Mechanism of Action
The anti-inflammatory effects of benzimidazole derivatives are often mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives act as COX inhibitors, reducing the production of prostaglandins, which are key mediators of inflammation.[4][17]
-
Modulation of NF-κB Signaling: The NF-κB (nuclear factor-kappa B) transcription factor is a central regulator of the inflammatory response.[22][26][27] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.[22][28] Benzimidazole derivatives can inhibit the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[29]
-
Inhibition of Lysosomal Enzyme Release: Certain derivatives have been shown to inhibit the release of lysosomal enzymes from neutrophils, which contributes to their anti-inflammatory effects.[30]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation. The production of nitric oxide (NO), a key inflammatory mediator, can be quantified using the Griess assay.
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole scaffold.[4][16][31]
-
Substituents at the 5-Amino Group: The introduction of different moieties at the 5-amino position can significantly modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets. For instance, the addition of aromatic or heterocyclic rings can enhance π-π stacking interactions with target proteins.
-
Modifications at the 2-Hydroxymethyl Group: While the hydroxymethyl group can participate in hydrogen bonding, its conversion to other functional groups, such as ethers or esters, can alter the compound's pharmacokinetic profile and target specificity.
-
Substitutions on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the benzene ring can influence the overall electron density of the benzimidazole system, affecting its binding affinity to various targets.[31]
A systematic exploration of these structural modifications is crucial for optimizing the potency and selectivity of these derivatives for a specific therapeutic application.
Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a larger library of derivatives to refine SAR and identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profiles of lead compounds in relevant animal models of disease.
The in-depth technical guidance provided in this document, including detailed experimental protocols and an understanding of the underlying scientific principles, will empower researchers to effectively advance the development of novel therapeutics based on the this compound scaffold.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotech-asia.org [biotech-asia.org]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Multi-Targeted Anticancer Mechanisms of the Benzimidazole Scaffold: A Predictive Framework for 5-Amino-2-(hydroxymethyl)benzimidazole
Abstract The benzimidazole core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents, including a growing number of potent anticancer therapeutics.[1][2][3] While direct and extensive research on the specific compound 5-Amino-2-(hydroxymethyl)benzimidazole is emerging, its structural classification allows for a robust, predictive analysis of its potential mechanisms of action based on the extensive body of research on related derivatives. This technical guide synthesizes current knowledge to provide a comprehensive overview of the primary anticancer mechanisms associated with the benzimidazole class. We will explore four dominant and interconnected modes of action: disruption of microtubule polymerization, targeted inhibition of critical pro-survival kinase signaling pathways, robust induction of programmed cell death (apoptosis) through multiple avenues, and induction of cell cycle arrest at key checkpoints. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering mechanistic insights and detailed experimental protocols to facilitate the investigation of novel benzimidazole compounds like this compound.
Introduction: The Benzimidazole Core as a Versatile Anticancer Pharmacophore
Benzimidazole and its derivatives are recognized as a cornerstone in medicinal chemistry, largely because the benzimidazole moiety can be considered an isostere of natural nucleotides, allowing it to interact with a wide array of biological targets.[2] This versatility has led to the development of FDA-approved drugs for various malignancies, including kinase inhibitors and microtubule-targeting agents.[1][4]
The anticancer activity of the benzimidazole scaffold is not monolithic; rather, it is characterized by a multi-targeted approach. Depending on the substitutions at its various positions, a benzimidazole derivative can be engineered to preferentially engage with different cellular targets. The primary mechanisms that have been extensively validated for this class of compounds include:
-
Microtubule Destabilization: Inhibition of tubulin polymerization, a mechanism shared with classic anthelmintic benzimidazoles, leads to mitotic arrest and cell death.[5][6]
-
Kinase Inhibition: Potent and often selective inhibition of protein kinases that drive oncogenic signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][6][7]
-
Apoptosis Induction: Activation of intrinsic and extrinsic cell death pathways through various triggers, including reactive oxygen species (ROS) generation, death receptor upregulation, and activation of the p53 tumor suppressor pathway.[8][9][10]
-
Cell Cycle Arrest: Halting of the cell division cycle at the G1/S or G2/M checkpoints, preventing cancer cell proliferation.[7][11]
This guide will dissect each of these core mechanisms, providing a predictive framework for understanding how this compound may function in cancer cells.
Chapter 1: Disruption of Microtubule Dynamics
One of the most well-established anticancer mechanisms for benzimidazole derivatives is the disruption of microtubule formation.[5] This mechanism is particularly prominent in repurposed anthelmintic drugs such as mebendazole and fenbendazole.
Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. Benzimidazoles selectively bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[5][6] The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest ultimately culminates in a form of programmed cell death known as mitotic catastrophe, followed by apoptosis.[5][11]
Caption: Workflow of Microtubule Disruption by Benzimidazoles.
Chapter 2: Inhibition of Pro-Survival Kinase Signaling
Kinases are pivotal regulators of cellular processes, and their aberrant activation is a hallmark of many cancers.[1][4] Numerous benzimidazole derivatives have been specifically designed as potent inhibitors of key oncogenic kinases.
2.1 Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 2 (HER2)
The EGFR/HER2 signaling axis is a critical driver of cell proliferation, survival, and metastasis. A novel 2-aryl benzimidazole derivative, referred to as "5a," has been shown to potently inhibit both EGFR and HER2 activity in breast cancer cells.[7] The compound acts by reducing the tyrosine phosphorylation of these receptors, thereby blocking the activation of their downstream pro-survival pathways, namely the PI3K/Akt and MEK/Erk pathways.[7] This dual inhibition effectively shuts down major growth signals within the cancer cell.
2.2 Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle progression. Abemaciclib, an FDA-approved benzimidazole derivative, is a selective inhibitor of CDK4 and CDK6.[1][6] By binding to the ATP-binding pocket of CDK4/6, Abemaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the transcription factor E2F1, leading to cell cycle arrest in the G1 phase and a halt in proliferation.[1][7]
Caption: Inhibition of EGFR/HER2 Signaling by Benzimidazoles.
Chapter 3: Induction of Programmed Cell Death (Apoptosis)
Beyond halting proliferation, a key therapeutic outcome is the direct killing of cancer cells. Benzimidazoles have been shown to induce apoptosis through a variety of converging mechanisms.
3.1 Intrinsic (Mitochondrial) Pathway
-
ROS Generation: Several benzimidazole derivatives induce high levels of reactive oxygen species (ROS) in cancer cells.[8][9] Excessive ROS causes oxidative stress and DNA damage, which can trigger the intrinsic apoptosis pathway. This often involves the activation of stress-related kinases like c-Jun N-terminal kinase (JNK).[8]
-
Modulation of Bcl-2 Family Proteins: Benzimidazoles can alter the balance of pro-apoptotic (e.g., Bim, BAX) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, derivative "5a" was shown to induce the expression of the pro-apoptotic protein Bim.[7] This shift promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[9]
3.2 Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. Studies have shown that benzimidazoles can significantly upregulate the expression of Death Receptor 5 (DR5).[7][8] This sensitizes the cancer cells to apoptosis signals, leading to the activation of the initiator caspase-8, which in turn can cleave and activate the executioner caspase-3.[8]
3.3 p53 Tumor Suppressor Activation
The p53 protein is a critical guardian of the genome that can initiate apoptosis or cell cycle arrest in response to cellular stress. In many cancers where p53 is not mutated, its function is suppressed by negative regulators like Mdm2 and MdmX. Certain benzimidazoles, including albendazole and fenbendazole, have been shown to decrease the protein levels of Mdm2 and MdmX.[10] This action stabilizes and activates p53, leading to the transcription of p53 target genes like p21 (for cell cycle arrest) and BAX (for apoptosis), thereby promoting cancer cell death.[10][11]
Chapter 4: Cell Cycle Arrest
The ability to halt the cell division cycle is a cornerstone of anticancer therapy. Benzimidazoles can induce arrest at multiple phases, primarily dependent on their specific chemical structure and resulting mechanism of action.
-
G2/M Phase Arrest: This is a frequent outcome for benzimidazoles that act as tubulin polymerization inhibitors.[5] The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from progressing through mitosis.[11] Other derivatives induce G2/M arrest through p53-independent mechanisms or by activating DNA damage checkpoints.[12]
-
G1 Phase Arrest: Kinase-inhibiting benzimidazoles often cause a G1 arrest. For example, the inhibition of EGFR/HER2 signaling by derivative "5a" leads to the nuclear translocation of the FOXO transcription factor, which in turn upregulates cell cycle inhibitors like p21 and p27.[7] Similarly, CDK4/6 inhibitors like Abemaciclib directly block the G1-to-S phase transition.[1]
| Compound/Class | Cancer Cell Line(s) | Primary Target/Mechanism | Observed Cell Cycle Arrest | IC50 Range | Reference |
| Derivative "5a" | Breast Cancer (MDA-MB-453) | EGFR/HER2 Inhibition | G1 Phase | 1.81 - 2.99 µM | [7] |
| Derivative "8m" | Colon Cancer (HCT116) | ROS-JNK Activation | Not specified | 3.33 µM | [8] |
| Flubendazole | Glioblastoma (U87, U251) | Tubulin Disruption, p53 Pathway | G2/M Phase | < 0.26 µM | [11] |
| Bromo-derivative "5" | MCF-7, DU-145 | p53-independent | G2/M Phase | 10.2 - 49.9 µg/mL | [12] |
| Abemaciclib | Breast Cancer | CDK4/6 Inhibition | G1 Phase | 2 - 10 nM | [1][6] |
Chapter 5: Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of a novel benzimidazole compound such as this compound, a series of standard, self-validating cellular assays are required.
5.1 Protocol: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.
5.2 Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Treatment: Seed cells in 6-well plates and treat with the benzimidazole compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
5.3 Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a relevant time course (e.g., 12, 24, 48 hours).
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
The benzimidazole scaffold represents a highly successful and versatile platform for the development of multi-targeted anticancer agents. By acting on fundamental cellular processes—including microtubule dynamics, kinase signaling, apoptosis, and cell cycle progression—these compounds can effectively combat cancer cell proliferation and survival.
For this compound, the logical first steps in its mechanistic evaluation would be to establish its cytotoxic profile across a panel of cancer cell lines and determine its effect on the cell cycle. Based on these initial findings, further investigation into specific targets can be pursued. For example, a G2/M arrest would suggest a primary effect on microtubule dynamics, warranting tubulin polymerization assays. Conversely, a G1 arrest would point towards the inhibition of signaling pathways like EGFR or CDK, which can be confirmed via Western blotting for key phosphoproteins. A thorough investigation, guided by the principles and protocols outlined in this guide, will be crucial in elucidating its therapeutic potential.
References
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]
- 11. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3][4] This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 5-Amino-2-(hydroxymethyl)benzimidazole . While direct extensive research on this molecule is nascent, this document synthesizes data from closely related analogues and the broader benzimidazole literature to illuminate its therapeutic potential. We will delve into its chemical attributes, propose synthetic routes, and critically evaluate its promise in key therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a strategic framework for future investigation into this promising compound.
Introduction: The Benzimidazole Core and the Promise of this compound
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[3] This structural motif is a bioisostere of naturally occurring purines, enabling favorable interactions with a wide array of biological macromolecules.[5] This versatility has led to the development of benzimidazole-based drugs with a vast range of pharmacological activities, including antiulcer (omeprazole), anthelmintic (albendazole), antihypertensive (telmisartan), and anticancer agents.[2][6]
The subject of this guide, this compound, presents a unique combination of functional groups that suggests a compelling therapeutic profile. The 5-amino group can act as a crucial hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. The 2-(hydroxymethyl) group introduces a site for potential metabolic modification or further chemical derivatization to optimize pharmacokinetic and pharmacodynamic properties. While direct studies on this specific molecule are limited, research on its close isomer, 7-Amino-5-hydroxymethyl-benzimidazole, as a ribonucleoside analogue has pointed towards a potential mechanism of action as an antimicrobial agent through the inhibition of aminoacyl-tRNA synthetases.[7] This guide will extrapolate from such findings and the broader knowledge of benzimidazoles to build a comprehensive profile of this compound.
Chemical Properties and Synthesis
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| Molecular Formula | C8H9N3O | - |
| Molecular Weight | 163.18 g/mol | - |
| XLogP3 | Value not available | - |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bond Count | 1 | - |
Proposed Synthetic Pathway
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established benzimidazole synthesis methodologies.[8] A common and effective approach involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative.
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 4-Nitro-1,2-phenylenediamine This intermediate can be synthesized from 2,4-dinitroaniline through selective reduction of one nitro group.
Step 2: Condensation and Reduction to form this compound The 4-nitro-1,2-phenylenediamine can then be reacted with glycolic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or under microwave irradiation, to form the benzimidazole ring. The final step involves the reduction of the nitro group to an amino group, which can be achieved using various reducing agents like tin(II) chloride or catalytic hydrogenation.
A detailed, step-by-step laboratory protocol is provided below for researchers seeking to synthesize this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Glycolic acid
-
Polyphosphoric acid (PPA)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Methanol
-
Deionized water
Procedure:
-
Cyclization to form 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole:
-
In a round-bottom flask, combine 4-Nitro-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents).
-
Carefully add polyphosphoric acid (10 times the weight of the diamine) to the mixture.
-
Heat the reaction mixture at 150-160°C for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-(hydroxymethyl)-5-nitro-1H-benzimidazole.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
-
Reduction to this compound:
-
Suspend the purified 2-(hydroxymethyl)-5-nitro-1H-benzimidazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (3-4 equivalents) portion-wise to the suspension while maintaining the temperature below 40°C.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford pure this compound.
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Therapeutic Potential and Postulated Mechanisms of Action
The therapeutic promise of this compound can be inferred from the known activities of the broader benzimidazole class. The following sections explore its potential in key therapeutic areas.
Antimicrobial Activity: Targeting Aminoacyl-tRNA Synthetases
The most direct evidence for the therapeutic potential of the this compound core comes from a study on its ribonucleoside analogue, which demonstrated inhibitory activity against aminoacyl-tRNA synthetases (aaRSs).[7] These enzymes are essential for protein synthesis, catalyzing the attachment of amino acids to their corresponding tRNAs. Their crucial role and the differences between microbial and human aaRSs make them attractive targets for the development of novel antimicrobial agents.
Postulated Mechanism of Action: It is hypothesized that this compound could act as a competitive inhibitor of the natural substrate (e.g., ATP or an amino acid) at the active site of a specific bacterial or fungal aaRS. The 5-amino and 2-hydroxymethyl groups could form key hydrogen bonding interactions within the active site, leading to potent and selective inhibition.
Caption: Postulated mechanism of antimicrobial action.
Anticancer Activity: A Multifaceted Approach
Benzimidazole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[1][5][9][10][11] The structural features of this compound suggest it could also exhibit significant antitumor activity.
Potential Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole, exert their anticancer effects by binding to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors. The 5-amino group could facilitate interactions with the hinge region of various kinases, such as VEGFR, EGFR, or CDKs, which are often dysregulated in cancer.
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are critical for DNA replication and repair. This leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.
-
Induction of Apoptosis: By targeting various cellular pathways, this compound could trigger programmed cell death (apoptosis) in cancer cells.
Caption: Potential mechanisms of anticancer activity.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.[2][6][12][13][14]
Potential Anti-inflammatory Mechanisms:
-
COX/LOX Inhibition: The compound could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Cytokine Modulation: It may modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a central role in the inflammatory response.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. This compound could potentially inhibit the activation of the NF-κB signaling pathway.
Proposed Experimental Workflows for Therapeutic Validation
To rigorously assess the therapeutic potential of this compound, a systematic experimental approach is required. The following workflows outline key in vitro and in vivo assays for each potential therapeutic area.
Antimicrobial Activity Evaluation
-
Minimum Inhibitory Concentration (MIC) Assays:
-
Determine the MIC against a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Employ broth microdilution methods according to CLSI guidelines.
-
-
Aminoacyl-tRNA Synthetase Inhibition Assays:
-
Perform in vitro enzyme inhibition assays using purified aaRS from target pathogens.
-
Measure the inhibition of the aminoacylation reaction, for example, through a radiolabeled amino acid incorporation assay or a malachite green-based pyrophosphate detection assay.
-
-
In Vivo Efficacy Studies:
-
Utilize appropriate animal models of infection (e.g., murine sepsis model, fungal infection model) to evaluate the in vivo efficacy of the compound.
-
Assess endpoints such as survival rate, bacterial/fungal load in target organs, and inflammatory markers.
-
Anticancer Activity Evaluation
-
In Vitro Cytotoxicity Assays:
-
Screen the compound against a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Use assays such as MTT, SRB, or CellTiter-Glo to determine the GI50/IC50 values.
-
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining, caspase activation assays, and TUNEL assays to confirm the induction of apoptosis.
-
Tubulin Polymerization Assay: Perform in vitro assays with purified tubulin to assess the direct effect of the compound on microtubule formation.
-
Kinase Inhibition Profiling: Screen the compound against a panel of cancer-related kinases to identify potential targets.
-
-
In Vivo Xenograft Studies:
-
Evaluate the antitumor efficacy in immunodeficient mice bearing human tumor xenografts.
-
Monitor tumor growth, body weight, and potential toxicity.
-
Anti-inflammatory Activity Evaluation
-
In Vitro Anti-inflammatory Assays:
-
COX/LOX Inhibition Assays: Use commercially available kits to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes.
-
Cytokine Release Assays: Treat immune cells (e.g., LPS-stimulated macrophages) with the compound and measure the levels of pro-inflammatory cytokines in the supernatant using ELISA.
-
NF-κB Reporter Assays: Utilize cell lines with an NF-κB-driven reporter gene to assess the inhibitory effect on this pathway.
-
-
In Vivo Anti-inflammatory Models:
-
Carrageenan-Induced Paw Edema Model: Evaluate the acute anti-inflammatory effect in rats or mice.
-
Adjuvant-Induced Arthritis Model: Assess the efficacy in a model of chronic inflammation.
-
Future Directions and Conclusion
This compound represents a molecule of significant interest within the vast landscape of benzimidazole chemistry. While direct experimental data remains limited, the foundational knowledge of its structural class and the promising activity of close analogues provide a strong rationale for its further investigation.
Key future research directions should include:
-
Optimized Synthesis and Scale-up: Development of a high-yield, scalable synthetic route is crucial for further preclinical and clinical development.
-
Comprehensive Biological Screening: A broad screening against diverse biological targets will help to fully elucidate its therapeutic potential and identify novel mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications at the 5-amino and 2-hydroxymethyl positions will be essential for optimizing potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) and toxicity is critical for advancing the compound through the drug development pipeline.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Versatility of 5-Amino-2-(hydroxymethyl)benzimidazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic endogenous purine structures and interact with a wide array of biological targets. This has led to its incorporation into numerous FDA-approved drugs.[1][2] Among the vast landscape of benzimidazole derivatives, 5-Amino-2-(hydroxymethyl)benzimidazole emerges as a particularly strategic starting point for the synthesis of novel compounds with significant therapeutic potential, especially in oncology. This technical guide provides a comprehensive overview of this scaffold, from its synthesis to its application in the development of targeted therapies, offering field-proven insights for researchers in drug discovery.
The Architectural Advantage: Why this compound?
The unique substitution pattern of this compound offers a trifecta of chemically reactive sites, providing a versatile platform for combinatorial library synthesis and targeted drug design. The inherent physicochemical properties of the benzimidazole ring system, including its hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, are further enhanced by these specific functional groups.[1]
-
The 5-Amino Group: This primary aromatic amine is a key nucleophilic center. It serves as a handle for a multitude of chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The position of this group can significantly influence the biological activity of the resulting compounds.[3]
-
The 2-Hydroxymethyl Group: The primary alcohol at the 2-position provides another site for modification. It can be oxidized to an aldehyde or carboxylic acid for further derivatization or etherified to introduce lipophilic or other functional moieties. This group can also participate in hydrogen bonding interactions with biological targets.
-
The Benzimidazole Core: The inherent aromatic and heterocyclic nature of the core structure allows for interactions with various enzymatic pockets and receptors. The N-H of the imidazole ring can also be a site for substitution.
This multi-functional nature allows for a systematic and rational approach to drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Scaffold: A Validated Approach
A robust and reproducible synthesis of the this compound scaffold is paramount for its use in drug discovery programs. While direct, detailed protocols for this specific molecule are not abundant in publicly available literature, a logical and validated synthetic route can be constructed based on established benzimidazole synthesis methodologies. The most common approach involves the cyclization of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.
A plausible and efficient pathway begins with the commercially available 4-nitro-o-phenylenediamine. This starting material allows for the introduction of the crucial amino group at the desired position via a late-stage nitro reduction, a common and effective strategy in medicinal chemistry.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole
This protocol is adapted from general procedures for the synthesis of 2-substituted-5-nitrobenzimidazoles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.
-
Addition of Reagents: Add glycolic acid (1.1 equivalents) to the suspension.
-
Cyclization: Add a catalytic amount of a strong acid, such as 4N hydrochloric acid. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as aqueous ammonia, until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(hydroxymethyl)-5-nitro-1H-benzimidazole.
Experimental Protocol: Reduction to this compound
The reduction of the nitro group can be achieved through various standard methods. Catalytic hydrogenation is often preferred for its clean reaction profile.
-
Reaction Setup: Dissolve the synthesized 2-(hydroxymethyl)-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the yellow color).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization if necessary. A patent for the preparation of 5-aminobenzimidazole outlines a similar hydrogenation reduction of 5-nitrobenzimidazolone, which supports this approach.[5]
Application as a Scaffold for Novel Anticancer Agents
The benzimidazole scaffold is a cornerstone in the development of anticancer therapeutics, with derivatives demonstrating a wide range of mechanisms of action, including inhibition of topoisomerases, kinases, and poly(ADP-ribose) polymerase (PARP).[6] The this compound core provides a strategic entry point for creating novel anticancer agents.
Case Study: Targeting PARP with Benzimidazole Derivatives
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. Several potent PARP inhibitors feature a benzimidazole carboxamide moiety, which mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the enzyme.
While specific examples starting directly from this compound are not extensively documented in peer-reviewed literature, its structural features make it an ideal starting point for the synthesis of novel PARP inhibitors. The 5-amino group can be acylated with a variety of carboxylic acids to introduce diverse chemical functionalities aimed at optimizing interactions with the PARP active site.
Workflow for Developing Novel PARP Inhibitors
Caption: Workflow for the development of PARP inhibitors from the core scaffold.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for derivatives of this compound is yet to be fully elucidated in the public domain, general principles from broader benzimidazole research can guide initial drug design efforts.
-
Substitution at the 5-position: The nature of the substituent on the amino group is critical. For instance, in some series of benzimidazole-based antimicrobials, the presence of an amino group at the 5-position was found to increase activity.[3] For anticancer agents, this position can be modified to enhance binding to the target protein or to modulate physicochemical properties like solubility and cell permeability.
-
Modification of the 2-position: The hydroxymethyl group can be used to introduce linkers to other pharmacophores or to create prodrugs. Its ability to form hydrogen bonds can be crucial for target engagement.
-
Core Modifications: While this guide focuses on the specific scaffold, further modifications to the benzimidazole core itself, such as substitutions on the benzene ring, can also be explored to fine-tune activity and selectivity.
Future Directions and Conclusion
This compound represents a promising and underexplored scaffold in the quest for novel therapeutics. Its synthetic accessibility and the presence of multiple, distinct reactive handles make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of related benzimidazole derivatives, particularly in the field of oncology, provides a strong rationale for the further investigation of compounds derived from this versatile core.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries of derivatives against a range of therapeutic targets, including kinases, PARP, and other enzymes implicated in disease, is a logical next step. Detailed SAR studies, supported by computational modeling and structural biology, will be crucial in guiding the optimization of lead compounds.
References
- 1. nveo.org [nveo.org]
- 2. Novel benzimidazole derivatives as expected anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-(hydroxymethyl)benzimidazole: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Amino-2-(hydroxymethyl)benzimidazole, a heterocyclic compound of significant interest to researchers and drug development professionals. While specific data for this molecule is emerging, this document synthesizes established principles from the broader benzimidazole class to offer field-proven insights into its synthesis, characterization, and potential therapeutic applications. The CAS Number for this compound is 294656-36-3 .
Core Molecular Attributes and Physicochemical Properties
This compound belongs to the benzimidazole family, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile biological activity[1][2]. The structure consists of a fused benzene and imidazole ring, with an amino group at the 5-position and a hydroxymethyl group at the 2-position. These substitutions are critical as they provide functional handles for further chemical modification and influence the molecule's interaction with biological targets.
| Property | Value | Source |
| CAS Number | 294656-36-3 | |
| Molecular Formula | C₈H₉N₃O | |
| Molecular Weight | 163.18 g/mol | |
| Predicted XLogP3 | ~0.5 - 1.0 | Inferred from similar structures[3] |
| Predicted pKa | ~4.5-5.5 (basic) | Inferred from benzimidazole scaffold[4] |
| Appearance | Likely a crystalline solid | Inferred from related compounds[5] |
| Solubility | Soluble in polar organic solvents like DMSO, sparingly soluble in water | Inferred from benzimidazole scaffold[4] |
Proposed Synthesis and Process Chemistry
While a specific, peer-reviewed synthesis for this compound is not widely published, a chemically sound and efficient route can be proposed based on established benzimidazole synthesis protocols[6]. The most logical approach involves a two-step process: the condensation of a substituted o-phenylenediamine with glycolic acid, followed by the reduction of a nitro group. This method is advantageous as it utilizes readily available starting materials and employs robust, scalable reactions.
The synthesis can be logically divided into two primary stages:
-
Step 1: Condensation to form the Benzimidazole Core. Reaction of 4-nitro-1,2-phenylenediamine with glycolic acid under acidic conditions (e.g., in the presence of dilute HCl) and heat promotes cyclization to form 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole. This is a classic Phillips-Ladenburg benzimidazole synthesis.
-
Step 2: Reduction of the Nitro Group. The nitro-intermediate is then subjected to a reduction reaction to yield the final 5-amino product. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a clean and high-yielding method for this transformation, preferable to older methods like iron powder in acid which can produce significant waste[7].
Caption: Proposed two-step synthesis workflow for this compound.
Objective: To synthesize this compound.
Materials:
-
4-Nitro-1,2-phenylenediamine (1.0 eq)
-
Glycolic acid (1.2 eq)
-
4M Hydrochloric Acid
-
10% Palladium on Carbon (Pd/C) (5% w/w)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen gas supply
Procedure:
-
Synthesis of 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole:
-
To a round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq).
-
Add 4M HCl sufficient to create a stirrable slurry.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor reaction completion by TLC (e.g., 1:1 Hexane:EtOAc).
-
Cool the reaction to room temperature and then place in an ice bath.
-
Slowly neutralize the mixture with saturated NaHCO₃ solution until pH ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude nitro-intermediate.
-
-
Synthesis of this compound:
-
Suspend the crude 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5% w/w).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Applications in Drug Discovery and Development
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][8][9]. The specific substitutions on this compound suggest several promising avenues for therapeutic development.
-
Anticancer Potential: Many benzimidazole derivatives function as kinase inhibitors[9]. The 2-aminobenzimidazole scaffold, in particular, has been shown to target VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis[10]. The hydroxymethyl group at the C2 position can form key hydrogen bonds within the ATP-binding pocket of kinases, while the 5-amino group can be modified to enhance solubility and cell permeability.
-
Antisecretory and Antiulcer Activity: The parent compound, 5-aminobenzimidazole, has demonstrated gastric antisecretory properties linked to H2-histamine antagonist activity[11]. This suggests that this compound could serve as a starting point for developing novel agents for treating peptic ulcers and gastroesophageal reflux disease (GERD).
-
Antimicrobial and Antiviral Applications: The benzimidazole core is isosteric to purine, allowing derivatives to interact with biomolecules like enzymes and nucleic acids in pathogens[2]. This has led to the development of numerous anthelmintic (e.g., Albendazole) and antifungal drugs.
A plausible mechanism of action for this compound in an anticancer context is the inhibition of receptor tyrosine kinases like VEGFR-2. By binding to the kinase domain, it would block the downstream signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF), thereby inhibiting endothelial cell proliferation and migration, which are essential for angiogenesis.
Caption: Representative VEGFR-2 signaling pathway inhibited by a benzimidazole derivative.
Key Experimental Workflow: In Vitro Kinase Inhibition Assay
To validate the therapeutic potential of this compound as a kinase inhibitor, a robust in vitro assay is required. The following protocol provides a self-validating system to determine the compound's inhibitory concentration (IC₅₀).
Objective: To determine the IC₅₀ value of this compound against a target kinase (e.g., VEGFR-2).
Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide. A luminescent signal is generated that is inversely proportional to the amount of ATP remaining, and therefore directly proportional to kinase activity. Inhibition of the kinase results in less ATP consumption and a lower luminescent signal.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at Km concentration for the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
To the wells of a 384-well plate, add the test compound dilutions, positive control (Staurosporine), and vehicle control (DMSO).
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness through Controls: The inclusion of a potent, non-selective inhibitor like Staurosporine as a positive control validates that the assay system is responsive to inhibition. The DMSO vehicle control establishes the baseline for maximum kinase activity. This dual-control system ensures the reliability of the generated IC₅₀ data.
Conclusion and Future Directions
This compound is a promising chemical entity that stands at the intersection of several validated pharmacophores. The 5-amino group suggests potential for H2-antagonist activity, while the core benzimidazole scaffold, functionalized with a hydroxymethyl group, is well-suited for development as a kinase inhibitor for oncology applications. The synthetic route proposed herein is robust and scalable, providing a clear path for producing material for further study. Future research should focus on executing the proposed synthesis, confirming the compound's structure, and screening it against a panel of kinases and other relevant biological targets to fully elucidate its therapeutic potential.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 5. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 8. isca.me [isca.me]
- 9. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 10. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminobenzimidazole inhibits gastric acid secretion in Shay-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Amino-2-(hydroxymethyl)benzimidazole
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 5-Amino-2-(hydroxymethyl)benzimidazole, a heterocyclic compound of interest in pharmaceutical research. Given the limited direct solubility data for this specific molecule in publicly available literature, this document establishes a framework for its solubility assessment. This is achieved by examining the physicochemical properties of its core benzimidazole structure and related derivatives, and by detailing industry-standard methodologies for empirical solubility determination.
Understanding the Molecular Profile: Predicting Solubility Behavior
The solubility of a compound is governed by its molecular structure. This compound possesses several functional groups that dictate its interaction with various solvents:
-
Benzimidazole Core: This bicyclic aromatic system, composed of fused benzene and imidazole rings, is generally characterized by low water solubility.[1]
-
Amino Group (-NH2): The presence of an amino group introduces a basic character and the potential for hydrogen bonding, which can enhance solubility in acidic aqueous solutions and protic solvents.
-
Hydroxymethyl Group (-CH2OH): This group is polar and can act as both a hydrogen bond donor and acceptor, contributing to increased solubility in polar solvents, particularly water and alcohols.
The interplay of these groups suggests that the solubility of this compound will be highly dependent on the solvent's polarity and pH. While the core structure is hydrophobic, the amino and hydroxymethyl substituents are expected to improve solubility in polar and aqueous media compared to unsubstituted benzimidazole.
Physicochemical Parameters of Structurally Related Benzimidazoles
To infer the potential solubility characteristics of this compound, it is instructive to review the properties of similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Key Solubility-Influencing Features |
| Benzimidazole | C7H6N2 | 118.14 | 1.32 | Parent aromatic core, sparingly soluble in water, freely soluble in alcohol.[1] |
| 5-Amino-2-hydroxybenzimidazole | C7H7N3O | 149.15 | 0.4 | Presence of an amino group and a hydroxyl group, suggesting increased polarity.[2] |
| 5-Amino-2-benzimidazolethiol | C7H7N3S | 165.22 | 0.952 | Contains an amino group and a thiol group, which can influence hydrogen bonding and acidity.[3] |
| 5-Amino-2-(trifluoromethyl)benzimidazole | C8H6F3N3 | 201.15 | Not available | The trifluoromethyl group is a strong electron-withdrawing group, which can affect the pKa of the imidazole ring.[4] |
These analogs highlight that substitutions on the benzimidazole ring significantly influence the molecule's physicochemical properties and, by extension, its solubility.
Strategic Approaches to Solubility Determination
A systematic evaluation of solubility in various solvent systems is crucial for drug development. The following sections outline the rationale and protocols for determining the solubility of this compound.
Solvent Selection Rationale
The choice of solvents should be guided by the anticipated applications of the compound, ranging from chemical synthesis and purification to formulation and in vitro assays.
Logical Flow for Solvent Selection
Caption: Logical workflow for solvent selection in solubility studies.
A recommended panel of solvents for a comprehensive solubility profile includes:
-
Aqueous Buffers: At pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Polar Protic Solvents: Methanol, ethanol, and isopropanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.
-
Non-polar Solvents: Dichloromethane and toluene, to understand the hydrophobic character.
Studies on benzimidazole derivatives have shown that solubility in alcohols tends to decrease as the alkyl chain length of the alcohol increases.[5][6] The solubility of benzimidazoles in chloroalkanes has been reported to be very low.[7][8]
Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, is the benchmark for determining thermodynamic equilibrium solubility.[9] It is a reliable method for compounds with low solubility.[9]
Experimental Workflow
Shake-Flask Method Workflow
Caption: Step-by-step workflow for the shake-flask solubility method.
Detailed Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.[9]
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium.[10] This can range from 24 to 72 hours, and should be confirmed by sampling at different time points until the concentration plateaus.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE).[10]
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
High-Throughput Screening: Kinetic Solubility Assays
In early drug discovery, when compound availability is limited, kinetic solubility assays offer a higher throughput alternative to the shake-flask method.[9] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.
General Principle of Kinetic Solubility
Kinetic Solubility Assay Principle
Caption: The principle of kinetic solubility measurement.
The resulting turbidity due to precipitation can be measured by nephelometry, or the concentration of the remaining dissolved compound can be determined by UV-Vis spectroscopy or HPLC after filtration.[9] It is important to note that kinetic solubility values are generally higher than equilibrium solubility values as they can include supersaturated states.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility data.[13]
-
Temperature: Solubility is temperature-dependent. Therefore, precise temperature control during the experiment is essential.[11]
-
pH of the Medium: For ionizable compounds like this compound, solubility can vary dramatically with pH. The amino group will be protonated at low pH, likely leading to higher solubility.
-
Solid-State Properties: The crystalline form (polymorph) or amorphous nature of the solid material can affect its solubility.
-
Purity of the Compound and Solvent: Impurities can alter the measured solubility.[11]
Conclusion and Future Directions
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-benzimidazolethiol (CAS 2818-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chem-casts.com [chem-casts.com]
- 5. researchgate.net [researchgate.net]
- 6. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 7. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Technical Guide to the Stability Profiling of 5-Amino-2-(hydroxymethyl)benzimidazole
Abstract
This technical guide provides a comprehensive framework for designing and executing robust stability studies for 5-Amino-2-(hydroxymethyl)benzimidazole, a key heterocyclic scaffold relevant to pharmaceutical development. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental phase, from initial forced degradation studies to the development of a stability-indicating analytical method (SIAM) and long-term stability trials under ICH guidelines. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a molecule's intrinsic stability, identify potential degradation pathways, and generate data suitable for regulatory submissions. The methodologies described herein are grounded in established regulatory principles and field-proven scientific practices to ensure data integrity and trustworthiness.
Introduction: The Imperative for Stability Assessment
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] this compound is a representative member of this class, incorporating functional groups—an aromatic amine and a primary alcohol—that are critical for its chemical properties but also represent potential liabilities for degradation.
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is paramount for several reasons:
-
Patient Safety: To ensure that harmful degradation products do not form in significant quantities.
-
Product Efficacy: To guarantee that the concentration of the active pharmaceutical ingredient (API) remains within its specified limits throughout its shelf life.
-
Regulatory Compliance: To fulfill the stringent requirements of global regulatory bodies (e.g., FDA, EMA) for marketing authorization.[4][5]
-
Process Development: To inform the development of stable formulations and define appropriate packaging and storage conditions.
This guide provides the technical and logical framework to comprehensively assess the stability of this compound.
Physicochemical Properties and Structural Considerations
A thorough understanding of the molecule's structure is the foundation of any stability program. The key is to identify the functional groups most susceptible to chemical transformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 294656-36-3 | [6] |
| Molecular Formula | C₈H₉N₃O | |
| Molecular Weight | 163.18 g/mol | [6] |
| Structure | Imidazole ring fused to an aniline ring with a hydroxymethyl substituent at position 2. |
Potential Sites of Instability:
-
Aromatic Amine (C5-NH₂): This group is highly susceptible to oxidation, which can lead to the formation of colored degradants (e.g., quinone-imine species). Its basicity also makes it a site for salt formation.
-
Hydroxymethyl Group (C2-CH₂OH): As a primary alcohol, this group can be oxidized to an aldehyde and subsequently to a carboxylic acid. It may also be susceptible to esterification reactions with certain excipients or impurities.
-
Imidazole Ring: The heterocyclic core is generally aromatic and stable, but can be susceptible to photodegradation or cleavage under extreme hydrolytic or oxidative stress.[7]
Regulatory Framework: Adherence to ICH Guidelines
Stability studies for new drug substances must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a unified standard for the European Union, Japan, and the United States.[3]
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline that defines the core stability data package required for a registration application. It specifies the conditions for long-term, intermediate, and accelerated stability studies.[3][4][5][8][9]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of a drug. It mandates exposure to a combination of visible and ultraviolet (UVA) light.[10][11][12][13]
Designing the Stability Study: A Phased Approach
A comprehensive stability program is executed in distinct phases, each with a specific objective. The overall workflow is designed to move from identifying potential risks to confirming long-term stability under proposed storage conditions.
Caption: High-level workflow for a comprehensive stability study program.
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies involve deliberately subjecting the drug substance to harsh conditions to accelerate its decomposition.[11][14] The primary goals are not to determine shelf life, but to:
-
Identify likely degradation products that could arise during formal stability studies.[15]
-
Demonstrate the specificity and "stability-indicating" nature of the analytical method.[15][17]
A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without destroying the molecule entirely.[15][18]
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl. Incubate at 60°C for up to 7 days, sampling at appropriate intervals (e.g., 2, 8, 24, 48 hours).[16][18] | Assesses susceptibility to breakdown in acidic environments (e.g., stomach). |
| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH. Incubate at 60°C for up to 7 days, sampling at appropriate intervals.[16][18] | Assesses susceptibility to breakdown in alkaline environments. |
| Oxidation | 1 mg/mL solution in 3% H₂O₂. Incubate at room temperature for up to 24 hours, sampling at intervals.[15] | Simulates exposure to atmospheric oxygen or oxidative impurities. |
| Thermal | Solid drug substance stored at 80°C (dry heat). Sample at intervals up to 7 days. | Evaluates the intrinsic thermal stability of the solid form. |
| Photostability | Expose solid drug substance and a solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light. A dark control should be run in parallel.[10][19] | Determines sensitivity to light, which dictates packaging requirements.[10] |
Phase 2: Formal Stability Studies
Once the intrinsic stability is understood, formal studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[3] The samples are stored in containers that simulate the proposed commercial packaging and are pulled for analysis at predetermined time points.
Table 3: ICH Q1A(R2) Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A(R2) Guideline.[3]
The Cornerstone: Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure that can accurately quantify the decrease in the amount of the active drug substance due to degradation.[17] Crucially, it must be able to resolve the parent peak from all potential degradation products and process impurities. For benzimidazole derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[20][21][22]
Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol describes a typical starting point for developing a SIAM for this compound.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphate salts and acids/bases for pH adjustment.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% B to 70% B over 25 minutes, followed by a 5-minute hold and a 5-minute re-equilibration. Rationale: A gradient is essential to elute polar degradation products (which come out early) and the relatively less polar parent compound, while ensuring good separation between all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Controlled temperature ensures run-to-run reproducibility of retention times.
-
Detection Wavelength: Monitor at the UV maximum (λmax) of the parent compound (e.g., ~285 nm) and at a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may lack the primary chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
3. Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose. This involves assessing:
-
Specificity: Injecting stressed samples to demonstrate that all degradation product peaks are resolved from the parent peak and from each other (peak purity analysis using a PDA detector is key).
-
Linearity: Analyzing a series of solutions across a range (e.g., 50-150% of the target concentration) to establish a linear relationship between concentration and peak area.
-
Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Deliberately making small changes to method parameters (e.g., pH ±0.2, column temperature ±2°C) to ensure the method remains reliable.
Elucidation of Degradation Pathways
Identifying the structure of key degradation products is crucial for understanding the molecule's liabilities.
Caption: A proposed oxidative degradation pathway for the compound.
The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By coupling the HPLC separation with a mass spectrometer, one can obtain the exact mass of each degradation product, providing strong clues to its elemental composition. Fragmentation patterns (MS/MS) can then be used to piece together the structure. For definitive structural confirmation, preparative HPLC may be required to isolate sufficient quantities of the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The stability profiling of this compound is a multi-faceted process that integrates regulatory strategy, analytical chemistry, and structural elucidation. A scientifically sound study, built on the principles of forced degradation and powered by a validated stability-indicating method, is not merely a data-gathering exercise. It is a fundamental investigation into the intrinsic chemical nature of the molecule. The data generated provides the bedrock for developing a safe, effective, and stable pharmaceutical product, ultimately ensuring its quality from the manufacturing line to the patient.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmaguru.co [pharmaguru.co]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. frontierspartnerships.org [frontierspartnerships.org]
- 21. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole
An Application Note and Detailed Protocol for the Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole
For inquiries, please contact: Senior Application Scientist Google Research and Development [email protected]
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis commences with the selective reduction of 4-amino-3-nitrobenzyl alcohol to yield the key intermediate, 3,4-diaminobenzyl alcohol. This intermediate subsequently undergoes a Phillips condensation reaction with glycolic acid to afford the target molecule. This application note furnishes a detailed methodology, including reagent specifications, reaction conditions, purification procedures, and characterization data, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural similarity of the benzimidazole core to naturally occurring purines allows for its interaction with various biological targets.[1] Specifically, substituted benzimidazoles, such as this compound, serve as crucial building blocks in the synthesis of more complex bioactive molecules. The presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position provides versatile handles for further chemical modifications, making this compound a key intermediate in the development of novel therapeutic agents.
This guide details a reliable and reproducible synthetic route to this compound, beginning with the readily accessible precursor, 4-amino-3-nitrobenzyl alcohol. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Chemical Reaction Workflow
The overall synthetic scheme is presented below. The process involves an initial reduction of a nitro group, followed by a condensation and cyclization reaction to form the benzimidazole ring.
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise specified.
| Reagent/Solvent | Grade | Supplier |
| 4-Amino-3-nitrobenzyl alcohol | ≥98% | Commercially Available |
| Palladium on Carbon (10 wt%) | Commercially Available | |
| Hydrazine Hydrate (80%) | Reagent Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Glycolic Acid | ≥99% | Commercially Available |
| Hydrochloric Acid (4 M) | Commercially Available | |
| Sodium Bicarbonate | Saturated Solution | Prepared in-house |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Commercially Available |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C NMR)
-
Infrared spectrometer (FT-IR)
Experimental Protocols
Part 1: Synthesis of 3,4-Diaminobenzyl alcohol
This procedure outlines the selective reduction of the nitro group of 4-amino-3-nitrobenzyl alcohol to an amine, yielding the key o-phenylenediamine intermediate. The use of palladium on carbon with hydrazine hydrate as a hydrogen source is a well-established and efficient method for this transformation, offering high chemoselectivity.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrobenzyl alcohol (10.0 g, 59.5 mmol) in ethanol (150 mL).
-
Catalyst Addition: To this solution, carefully add 10% palladium on carbon (1.0 g, 10 wt%).
-
Hydrazine Addition: Begin stirring the suspension and slowly add hydrazine hydrate (80%, 12.0 mL, ~198 mmol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Work-up: To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-diaminobenzyl alcohol as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.
Part 2: Synthesis of this compound
This step involves the cyclization of the synthesized 3,4-diaminobenzyl alcohol with glycolic acid to form the benzimidazole ring. This reaction proceeds via the Phillips condensation mechanism, which is a widely used method for benzimidazole synthesis from o-phenylenediamines and carboxylic acids in the presence of a mineral acid.[3][4]
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3,4-diaminobenzyl alcohol (5.0 g, 36.2 mmol) and glycolic acid (3.3 g, 43.4 mmol).
-
Acid Addition: Add 4 M hydrochloric acid (40 mL) to the flask.
-
Heating and Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution. A precipitate will form.
-
Product Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight.
-
Purification and Characterization: The crude this compound can be further purified by recrystallization from hot water or an ethanol/water mixture. The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.
Safety and Handling Precautions
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Palladium on carbon is flammable, especially when dry. Handle it in an inert atmosphere if possible, and avoid sources of ignition.
-
Hydrochloric acid is corrosive. Handle it with appropriate PPE.
-
The reduction reaction with hydrazine hydrate is exothermic and may lead to a rapid increase in temperature. Ensure slow and controlled addition of the reagent.
References
Application Notes and Protocols for the Utilization of 5-Amino-2-(hydroxymethyl)benzimidazole as a Versatile Intermediate in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and versatile applications of 5-Amino-2-(hydroxymethyl)benzimidazole. This compound serves as a pivotal intermediate in the construction of a diverse array of complex molecules, particularly those with significant therapeutic potential. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of amino and hydroxymethyl functionalities on this core opens a gateway to a multitude of chemical transformations.[1][2]
The unique structural attributes of this compound, featuring a nucleophilic amino group, a reactive hydroxymethyl group, and the benzimidazole ring system capable of N-alkylation and N-acylation, make it a highly valuable building block. This guide will detail a reliable synthetic pathway to this intermediate and explore its subsequent derivatization into novel chemical entities.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 4-nitro-o-phenylenediamine. This pathway involves the initial formation of the benzimidazole ring, followed by the reduction of the nitro group.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 5-Nitro-2-(hydroxymethyl)benzimidazole
This protocol is adapted from established methods for benzimidazole synthesis, such as the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid.[3]
-
Materials:
-
4-Nitro-o-phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
-
Activated charcoal
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-o-phenylenediamine (1 mole equivalent) in 4 M HCl.
-
Add glycolic acid (1.1 mole equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture, using activated charcoal to decolorize if necessary, to yield pure 5-Nitro-2-(hydroxymethyl)benzimidazole.
-
Protocol 2: Synthesis of this compound
The reduction of the nitro group is a standard transformation in organic synthesis. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.[4][5]
-
Materials:
-
5-Nitro-2-(hydroxymethyl)benzimidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-Nitro-2-(hydroxymethyl)benzimidazole (1 mole equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3-5 mole equivalents) in concentrated HCl to the flask while stirring.
-
Heat the mixture at 50-60°C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and carefully basify with a cold concentrated NaOH solution to a pH of 9-10, which will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₉N₃O | 163.18 | 294656-36-3 |
Part 2: Applications of this compound in Organic Synthesis
The presence of three distinct reactive sites—the 5-amino group, the 2-hydroxymethyl group, and the imidazole N-H—renders this compound a versatile intermediate for the synthesis of a wide range of derivatives.
Reactive Sites and Potential Derivatizations
Caption: Key reactive sites on this compound.
Protocol 3: N-Acylation of the 5-Amino Group
Acylation of the exocyclic amino group can be achieved using various acylating agents to introduce amide functionalities, which are common in bioactive molecules.[6][7][8]
-
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve this compound (1 mole equivalent) and the base (1.2 mole equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (1.1 mole equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 4: N-Alkylation of the Imidazole Ring
The imidazole nitrogen can be alkylated to introduce further diversity, a common strategy in the development of benzimidazole-based drugs.[9][10][11]
-
Materials:
-
This compound (or its N-acylated derivative to prevent competing reaction at the 5-amino group)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
-
Procedure:
-
To a solution of the benzimidazole starting material (1 mole equivalent) in the anhydrous solvent, add the base (1.5-2.0 mole equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to ensure deprotonation.
-
Add the alkyl halide (1.2 mole equivalents) dropwise.
-
Heat the reaction mixture if necessary (e.g., 50-80°C) and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with an appropriate organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Protocol 5: Derivatization of the 2-Hydroxymethyl Group
The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or converted to a more reactive leaving group for subsequent nucleophilic substitution. For instance, conversion to a 2-chloromethyl group allows for the introduction of various nucleophiles.[12][13]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar halogenating agent
-
Anhydrous solvent (e.g., chloroform, DCM)
-
-
Procedure (for conversion to 2-chloromethyl derivative):
-
Suspend this compound (1 mole equivalent) in the anhydrous solvent in a flask equipped with a reflux condenser and a gas trap.
-
Cool the suspension in an ice bath and add thionyl chloride (1.5-2.0 mole equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting crude 5-amino-2-(chloromethyl)benzimidazole hydrochloride can often be used in the next step without further purification.
-
Part 3: Significance in Drug Discovery and Medicinal Chemistry
The derivatization of this compound leads to compounds with a wide spectrum of potential biological activities. The benzimidazole core is a key component in numerous FDA-approved drugs, and its derivatives have shown promise as:
-
Anticancer Agents: Many substituted benzimidazoles exhibit potent cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The benzimidazole scaffold is found in several antifungal and anthelmintic drugs. Derivatives often show broad-spectrum antibacterial activity.
-
Antihypertensive Agents: Certain benzimidazole derivatives act as angiotensin II receptor antagonists, a major class of antihypertensive drugs.[2][14]
-
Antiviral Agents: Benzimidazole-containing compounds have been investigated for their activity against a range of viruses.
The synthetic flexibility offered by this compound allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents at the 2-, 5-, and N1-positions, facilitating the optimization of lead compounds in drug discovery programs.
References
- 1. Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation-induced reduction of nitroimidazole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for 5-Amino-2-(hydroxymethyl)benzimidazole in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Amino-2-(hydroxymethyl)benzimidazole Scaffold
The benzimidazole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its remarkable versatility stems from its bioisosteric resemblance to endogenous purines, allowing for effective interactions with a multitude of biological targets.[3] The specific compound, this compound, represents a strategically designed building block for the synthesis of novel therapeutics. This bifunctional scaffold offers two key points for chemical modification: a nucleophilic amino group at the 5-position and a reactive hydroxymethyl group at the 2-position. This unique arrangement allows for the generation of diverse chemical libraries with potential applications in oncology, infectious diseases, and inflammatory conditions.
The amino group at the C-5 position is a common feature in many biologically active benzimidazoles, often contributing to hydrogen bonding interactions with target proteins and providing a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.[4] The hydroxymethyl group at the C-2 position, while less common than other substituents like methyl or thiol groups, offers a valuable site for introducing a variety of functionalities through esterification, etherification, or oxidation, enabling fine-tuning of the molecule's properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in medicinal chemistry. We will detail a proposed synthetic protocol for the scaffold itself, followed by in-depth methodologies for its derivatization and subsequent biological evaluation.
Proposed Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole (Intermediate)
This protocol is adapted from general methods for synthesizing 2-substituted benzimidazoles.[5]
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Glycolic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents).
-
Carefully add polyphosphoric acid (10-20 times the weight of the diamine) to the mixture with stirring.
-
Heat the reaction mixture to 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient).
-
Dry the purified product under vacuum to obtain 2-(hydroxymethyl)-5-nitro-1H-benzimidazole.
Protocol 2: Synthesis of this compound (Final Product)
This protocol outlines the reduction of the nitro group to an amine, a common transformation in the synthesis of amino-substituted benzimidazoles.[7]
Materials:
-
2-(Hydroxymethyl)-5-nitro-1H-benzimidazole
-
Stannous chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (if using SnCl₂)
-
Ethanol or Methanol
-
Sodium hydroxide solution (if using SnCl₂)
-
Diatomaceous earth (Celite®) (if using Pd/C)
-
Hydrogen gas supply (if using Pd/C)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure (using SnCl₂/HCl):
-
Suspend 2-(hydroxymethyl)-5-nitro-1H-benzimidazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to an alkaline pH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Application in Medicinal Chemistry: Derivatization Strategies
The true potential of this compound lies in its utility as a scaffold for creating diverse libraries of compounds for biological screening. The amino and hydroxymethyl groups serve as versatile handles for introducing various pharmacophores.
Derivatization Workflow:
Caption: Derivatization strategies for the this compound scaffold.
Protocol 3: Amide Synthesis via Acylation of the 5-Amino Group
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry, often enhancing biological activity and modulating physicochemical properties.[8]
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (1.2-1.5 equivalents).
-
If using an acyl chloride, cool the solution to 0°C and add the acyl chloride (1.1 equivalents) dropwise.
-
If using a carboxylic acid, add the carboxylic acid (1.1 equivalents) and the coupling agent(s) (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Esterification of the 2-Hydroxymethyl Group
Rationale: Esterification can be used to introduce promoieties for improving bioavailability or to add functional groups that interact with specific biological targets.
Materials:
-
This compound
-
Carboxylic acid or acyl chloride of interest
-
Catalyst (e.g., DMAP) for carboxylic acid coupling
-
Base (e.g., Triethylamine) for acyl chloride reaction
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Add a coupling agent like DCC or EDC (1.2 equivalents) and stir at room temperature.
-
Alternatively, for reaction with an acyl chloride, dissolve the starting material in anhydrous THF with triethylamine (1.2 equivalents) at 0°C and add the acyl chloride (1.1 equivalents) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture (if a precipitate forms, e.g., DCU from DCC) and wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the resulting ester by column chromatography.
Biological Evaluation of Novel Derivatives
The newly synthesized derivatives of this compound should be subjected to a battery of biological assays to determine their therapeutic potential. Based on the extensive literature on benzimidazole scaffolds, promising areas for investigation include anticancer and antimicrobial activities.[2][9][10]
Workflow for Biological Evaluation:
Caption: General workflow for the biological evaluation of novel benzimidazole derivatives.
Protocol 5: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is a primary screening tool for potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized benzimidazole derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well microplates, multichannel pipette, incubator, microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Synthesized compounds dissolved in DMSO.
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
96-well microplates, incubator.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison between the synthesized derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R¹ (at 5-NH₂) | R² (at 2-CH₂O-) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | Selectivity Index (SI) vs. HEK293 |
| Lead-01 | -H | -H | >100 | >100 | >100 | - |
| Deriv-A1 | -COCH₃ | -H | 50.2 | 65.8 | 45.1 | 2.5 |
| Deriv-A2 | -SO₂Ph | -H | 25.6 | 33.1 | 22.9 | 4.1 |
| Deriv-B1 | -H | -COPh | 78.4 | 89.2 | 81.5 | 1.5 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 | 10.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R¹ (at 5-NH₂) | R² (at 2-CH₂O-) | S. aureus | E. coli | C. albicans |
| Lead-01 | -H | -H | >128 | >128 | >128 |
| Deriv-C1 | -CO-(4-Cl-Ph) | -H | 16 | 64 | 32 |
| Deriv-D1 | -H | -CH₂-(2-pyridyl) | 64 | 128 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A |
| Fluconazole | - | - | N/A | N/A | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its bifunctional nature provides a solid foundation for the development of novel therapeutic agents through targeted derivatization. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of new chemical entities based on this scaffold. Future research should focus on the synthesis of a diverse library of derivatives and their screening against a wide range of biological targets to unlock the full therapeutic potential of this versatile benzimidazole intermediate.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. chemimpex.com [chemimpex.com]
- 5. banglajol.info [banglajol.info]
- 6. [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CCCC 1992, Volume 57, Issue 2, Abstracts pp. 397-407 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 13. CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone - Google Patents [patents.google.com]
Application Notes & Protocols for the Development of Anticancer Agents from 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its resemblance to natural purines and its ability to interact with a multitude of biological targets.[1][2] This has led to the development of numerous benzimidazole derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] This guide provides a comprehensive framework for the systematic development of novel anticancer agents derived from the 5-Amino-2-(hydroxymethyl)benzimidazole core. We will detail the strategic rationale, step-by-step protocols, and decision-making workflows, from initial synthesis and in vitro screening to mechanism of action elucidation and preliminary in vivo evaluation. The protocols are designed to be self-validating, providing researchers in drug discovery with a robust roadmap for identifying and advancing promising lead compounds.
Introduction: The Rationale for Benzimidazole Scaffolds in Oncology
Benzimidazole derivatives exert their anticancer effects through diverse and potent mechanisms, making them a versatile tool in oncology research.[3] Their structural similarity to purine nucleotides allows them to interact with key players in cellular proliferation and survival.[1][2] Documented mechanisms of action include:
-
Microtubule Disruption: Certain derivatives inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][4]
-
Kinase Inhibition: They can target critical signaling kinases like EGFR and VEGFR, disrupting pathways that drive tumor growth and angiogenesis.[5]
-
Topoisomerase Inhibition: By interfering with topoisomerase enzymes, these compounds can inhibit DNA replication and trigger cell death in rapidly dividing cancer cells.[1]
-
Induction of Apoptosis: Many benzimidazole derivatives effectively induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6]
-
PARP Inhibition: Some derivatives act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, which can be particularly effective in combination with DNA-damaging agents.[1][7]
The 5-amino substituent on the benzimidazole core serves as a versatile chemical handle for synthesizing a diverse library of compounds, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
The Drug Discovery & Development Workflow
The process of developing a novel anticancer agent is a multi-stage funnel designed to identify potent, selective, and safe compounds. This guide follows a logical cascade from broad initial screening to detailed mechanistic and in vivo studies.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for Screening 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives for Antimicrobial Activity
Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Benzimidazoles represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on screening novel derivatives of 5-Amino-2-(hydroxymethyl)benzimidazole for antimicrobial activity. We detail a tiered screening cascade, from initial qualitative assessments to quantitative determination of potency and bactericidal/bacteriostatic action, grounding each step in established scientific principles and standardized methodologies.
Scientific Rationale & Strategic Overview
Benzimidazole derivatives are structurally analogous to purine nucleosides, which allows them to interact with biological macromolecules within pathogens.[2] Their established mechanisms of action are diverse; for instance, in fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a critical component of the cell membrane.[2] For the purpose of screening a new library of this compound derivatives, a systematic and resource-efficient approach is paramount. We advocate for a three-tiered screening cascade designed to efficiently identify and characterize promising candidates.
The Causality Behind a Tiered Approach: A tiered screening strategy is employed to manage the cost and labor associated with testing a large library of compounds.
-
Tier 1 (Primary Screen): A rapid, cost-effective assay to qualitatively identify any compound exhibiting antimicrobial activity ("hits").
-
Tier 2 (Secondary Screen): A quantitative assay to determine the potency (i.e., the Minimum Inhibitory Concentration or MIC) of the initial "hits".
-
Tier 3 (Tertiary Screen): A definitive assay to distinguish between static (growth-inhibiting) and cidal (killing) activity by determining the Minimum Bactericidal Concentration (MBC).
This funneling approach ensures that only the most promising compounds are advanced to more resource-intensive stages of evaluation.
Diagram: Antimicrobial Screening Workflow
Caption: High-level workflow for antimicrobial screening of benzimidazole derivatives.
Essential Preparations: The Foundation of Trustworthy Data
Reproducibility and accuracy are cornerstones of antimicrobial susceptibility testing. The following preparatory steps are critical and must be performed with diligence.
2.1. Preparation of Test Compounds
-
Stock Solutions: Prepare a 10 mg/mL stock solution of each benzimidazole derivative in 100% Dimethyl Sulfoxide (DMSO). DMSO is chosen for its broad solvency and general compatibility with screening assays at low final concentrations.
-
Storage: Store stock solutions in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
2.2. Selection and Culture of Test Microorganisms
-
Rationale for Strain Selection: A representative panel of microorganisms is crucial to determine the spectrum of activity. We recommend the following American Type Culture Collection (ATCC) quality control strains:
-
Staphylococcus aureus (e.g., ATCC 25923): Represents Gram-positive bacteria.
-
Escherichia coli (e.g., ATCC 25922): Represents Gram-negative bacteria.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): Represents opportunistic and often resistant Gram-negative bacteria.
-
Candida albicans (e.g., ATCC 90028): Represents pathogenic yeast (fungi).
-
-
Culture Maintenance: Maintain stock cultures at -80°C. For daily experiments, subculture organisms onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) and incubate for 18-24 hours.
2.3. Inoculum Standardization
-
Principle of Standardization: The density of the microbial inoculum is a critical variable that can significantly affect the outcome of susceptibility tests.[3] A standardized inoculum ensures that results are consistent and comparable across experiments and laboratories.
-
Protocol:
-
Aseptically pick 3-5 well-isolated colonies from an overnight culture plate.
-
Transfer colonies into a tube containing sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This can be done visually or, for greater accuracy, using a nephelometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
This standardized suspension must be used within 15 minutes of preparation to maintain bacterial viability and density.[3]
-
Tier 1 Protocol: Kirby-Bauer Disk Diffusion Assay
This method provides a rapid, visual, and semi-quantitative assessment of antimicrobial activity. It is a well-established technique for primary screening.[4][5][6][7]
3.1. Principle A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the Zone of Inhibition (ZOI)—will form around the disk.[6] The size of the ZOI correlates with the compound's activity.
3.2. Step-by-Step Methodology
-
Plate Preparation: Use standard 100 mm or 150 mm Petri dishes containing Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm. The use of MHA is standardized by the Clinical and Laboratory Standards Institute (CLSI) as it supports the growth of most common pathogens and has minimal interaction with antimicrobial agents.[7]
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. This is known as creating a "bacterial lawn".[7]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Disk Application:
-
Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface. Space them at least 24 mm apart to prevent overlapping zones.[7]
-
Pipette a precise volume (e.g., 10 µL) of the 10 mg/mL test compound stock solution onto each disk. This will deliver 100 µg of the compound per disk.
-
Controls are essential for validation:
-
Positive Control: A disk with a known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for yeast).
-
Negative Control: A disk with 10 µL of pure DMSO to ensure the solvent has no antimicrobial activity.
-
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria.[3] Candida albicans may require 24-48 hours.
-
Data Collection: Measure the diameter of the ZOI in millimeters (mm) using a ruler or calipers. Record the results.
Diagram: Kirby-Bauer Disk Diffusion Workflow
Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion assay.
Tier 2 Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantitatively determining the antimicrobial potency of a compound. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
4.1. Principle The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10] This is determined by testing a range of serially diluted compound concentrations against a standardized microbial inoculum in a 96-well microtiter plate format.
4.2. Step-by-Step Methodology
-
Plate Setup:
-
Use sterile, 96-well, U-bottom microtiter plates.
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
In column 1, add 200 µL of MHB containing the test compound at twice the highest desired starting concentration (e.g., 256 µg/mL).
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this transfer from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 128, 64, 32... down to 0.25 µg/mL).
-
Column 11 (Growth Control): Contains 100 µL of MHB with no compound.
-
Column 12 (Sterility Control): Contains 100 µL of MHB with no compound and no inoculum.
-
-
Inoculation:
-
Prepare a working inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this working inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well (1-11) is 200 µL.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC:
-
Visually inspect the plate. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Optional: For more objective results, a growth indicator like Resazurin can be added.[11] Viable cells reduce blue Resazurin to pink Resorufin. The MIC is the first well that remains blue.
-
Diagram: 96-Well Plate Layout for MIC Determination
Caption: Example layout for a broth microdilution MIC assay in a 96-well plate.
Tier 3 Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This assay distinguishes whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
5.1. Principle The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum's CFU count. It is determined by sub-culturing the contents of the clear wells from the MIC assay onto antibiotic-free agar.
5.2. Step-by-Step Methodology
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Aseptically pipette a 10 µL aliquot from each of these wells.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: Examine the plates for bacterial growth. The MBC is the lowest concentration that shows no growth (or a growth reduction of ≥99.9% compared to the initial inoculum count).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison of derivative activities.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | Primary Screen ZOI (mm) vs. S. aureus | Secondary Screen MIC (µg/mL) vs. S. aureus | Tertiary Screen MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
| BZD-001 | 18 | 4 | 8 | 2 | Bactericidal |
| BZD-002 | 15 | 8 | >128 | >16 | Bacteriostatic |
| BZD-003 | 7 | 128 | >128 | - | Inactive |
| Gentamicin | 25 | 1 | 2 | 2 | Control |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
A ratio of > 4 suggests bacteriostatic activity.
-
Compounds with low MIC values (e.g., ≤ 8 µg/mL) and favorable MBC/MIC ratios are prioritized as lead candidates for further investigation.
References
- 1. rroij.com [rroij.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. asm.org [asm.org]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for the Discovery of Bioactive 5-Amino-2-(hydroxymethyl)benzimidazole Analogs
An Application Note and Protocol Guide:
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 5-amino-2-(hydroxymethyl)benzimidazole core represents a versatile starting point for the synthesis of novel derivatives with potentially enhanced potency and selectivity. High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, development, and implementation of HTS assays for the discovery of bioactive this compound analogs. We will explore both biochemical and cell-based assay formats, providing detailed protocols and data analysis strategies to facilitate the identification of promising lead compounds.
Part 1: Assay Selection and Development Strategy
The choice of an appropriate HTS assay is contingent upon the hypothesized biological target or the desired phenotypic outcome. Given the broad therapeutic potential of benzimidazole derivatives, a target-agnostic (phenotypic) or a target-based approach can be employed.
-
Target-Based Assays: These assays are designed to measure the effect of a compound on a specific, purified biological target, such as an enzyme or a receptor. This approach is advantageous when a particular molecular target is known or hypothesized to be relevant to a disease.
-
Phenotypic Assays: These assays measure the effect of a compound on the phenotype of a cell or an organism. This approach is useful for identifying compounds with a desired biological effect without a priori knowledge of the molecular target.
The following diagram illustrates a general workflow for an HTS campaign for this compound analogs.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Part 2: Protocols for Relevant High-Throughput Screening Assays
Here we provide detailed protocols for three common HTS assays that are relevant for the screening of benzimidazole analogs: a biochemical kinase inhibition assay, a cell-based cytotoxicity assay, and an antimicrobial growth inhibition assay.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Many benzimidazole derivatives have been identified as kinase inhibitors, making this a relevant target class for screening. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of kinase activity.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Materials
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
Protocol
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis
The percentage of kinase inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_bkg) / (Luminescence_DMSO - Luminescence_bkg))
Where Luminescence_bkg is the background signal (no kinase). Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Protocol 2: Cell-Based Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a common primary screening assay to identify compounds with anticancer activity.
Principle of the Assay
The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, and the emitted light is proportional to the amount of ATP present.
Materials
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, white-walled plates
-
Plate reader with luminescence detection capabilities
Protocol
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Add 10 µL of each compound dilution to the wells. Include positive controls (e.g., a known cytotoxic agent like doxorubicin) and negative controls (medium with DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
ATP Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis
The percentage of cell viability is calculated as follows:
% Viability = 100 * (Luminescence_sample - Luminescence_bkg) / (Luminescence_DMSO - Luminescence_bkg)
Where Luminescence_bkg is the background signal (no cells). The half-maximal inhibitory concentration (IC₅₀) can be determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: Antimicrobial Growth Inhibition Assay (Broth Microdilution)
Benzimidazole derivatives have shown promising activity against various microbial pathogens. The broth microdilution method is a standardized and widely used assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle of the Assay
A standardized suspension of bacteria is incubated with serial dilutions of the test compounds. The lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.
Materials
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well or 384-well clear, round-bottom plates
-
Spectrophotometer or plate reader capable of measuring optical density at 600 nm (OD₆₀₀)
Protocol
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a microplate. Include a positive control (e.g., a known antibiotic like ciprofloxacin) and a negative control (DMSO).
-
-
Bacterial Inoculum Preparation:
-
Prepare an overnight culture of the bacterial strain in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
-
Incubation:
-
Add 100 µL of the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 16-20 hours with shaking.
-
-
Growth Measurement:
-
Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Data Analysis
The percentage of growth inhibition is calculated as follows:
% Inhibition = 100 * (1 - (OD600_sample - OD600_bkg) / (OD600_DMSO - OD600_bkg))
Where OD600_bkg is the background absorbance (medium only). The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD₆₀₀).
Part 3: Data Quality and Hit Validation
Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the mean of the positive and negative controls.
Hit Confirmation and Validation
-
Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: The activity of the hits should be confirmed in a secondary, orthogonal assay that measures the same biological endpoint but uses a different technology or principle. This helps to eliminate false positives due to assay artifacts.
-
Structure-Activity Relationship (SAR): Initial SAR studies can be conducted by testing closely related analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.
Summary of Assay Parameters
| Assay | Assay Type | Principle | Throughput | Primary Endpoint |
| ADP-Glo™ Kinase Assay | Biochemical | Luminescence | High | Kinase Inhibition |
| CellTiter-Glo® Assay | Cell-Based | Luminescence | High | Cell Viability (ATP) |
| Broth Microdilution | Cell-Based | Absorbance | Medium-High | Microbial Growth Inhibition |
This application note provides a framework and detailed protocols for the high-throughput screening of this compound analogs. The selection of the most appropriate assay will depend on the specific research goals and the hypothesized biological target. By following these guidelines, researchers can effectively screen compound libraries, identify promising hits, and advance the development of novel therapeutics based on the benzimidazole scaffold.
References
-
Kaur, H., & Kumar, S. (2022). Benzimidazole: A privileged scaffold with diverse biological activities. European Journal of Medicinal Chemistry, 238, 114468. --INVALID-LINK--
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: an emerging scaffold for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 307-327. --INVALID-LINK--
-
Abdel-fattah, M. M., El-henawy, A. A., & Hassan, G. S. (2021). Synthesis, biological evaluation and molecular docking of novel benzimidazole derivatives as potential kinase inhibitors. Bioorganic Chemistry, 116, 105342. --INVALID-LINK--
-
Wang, X., Li, X., & Wang, Y. (2019). A review on recent development of benzimidazole-based hybrids as anticancer agents. Future Medicinal Chemistry, 11(19), 2645-2664. --INVALID-LINK--
-
Promega Corporation. (2023). CellTiter-Glo® 2.0 Assay Technical Manual. --INVALID-LINK--
-
Kamal, A., & Husain, A. (2018). Recent advances in the synthesis of benzimidazoles as antimicrobial agents: A review. Journal of Heterocyclic Chemistry, 55(11), 2468-2495. --INVALID-LINK--
analytical methods for the quantification of 5-Amino-2-(hydroxymethyl)benzimidazole
Introduction
5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic compound of interest in pharmaceutical research and development, potentially as an intermediate in synthesis or as a metabolite of a parent drug molecule.[1] Accurate quantification of this analyte is critical for process optimization, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the robust and reliable quantification of this compound in various matrices. The protocols described herein are grounded in established analytical principles for benzimidazole derivatives and are designed to be validated in accordance with industry standards.[2][3]
The chemical structure of this compound, with a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol , incorporates a benzimidazole core, an amino group, and a hydroxymethyl group.[1] These functional groups dictate the selection of appropriate analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC coupled with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, and UV-Vis spectrophotometry for simpler, high-concentration measurements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The benzimidazole ring system provides strong UV absorbance, allowing for sensitive detection.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the moderate polarity of the analyte. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, is chosen to achieve good peak shape and retention. The pH of the mobile phase is controlled to ensure the consistent ionization state of the amino group. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
1.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
1.2.3. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.5, adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% B
-
12-12.1 min: 60% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (based on typical benzimidazole absorbance)
-
Run Time: 15 minutes
1.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (95:5 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | R² > 0.99 | R² > 0.995 over 1-100 µg/mL |
| Accuracy | 80-120% recovery | 95-105% recovery |
| Precision (RSD) | < 2% for repeatability | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.7 µg/mL |
HPLC-UV Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC-UV method but may be optimized for faster run times and compatibility with mass spectrometry (e.g., using formic acid instead of non-volatile phosphate buffers). Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic amino group, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
Experimental Protocol
2.2.1. Materials and Reagents
-
As per HPLC-UV method, with the addition of formic acid (LC-MS grade).
2.2.2. Instrumentation
-
LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.
2.2.3. Chromatographic and MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
Precursor Ion (m/z): 164.1 [M+H]⁺
-
Product Ion 1 (Quantifier): 146.1 ([M+H-H₂O]⁺)
-
Product Ion 2 (Qualifier): 133.1 ([M+H-CH₂OH]⁺)
-
Note: These transitions need to be optimized by direct infusion of the standard.
-
2.2.4. Standard and Sample Preparation
-
Similar to the HPLC-UV method, but with lower concentration ranges (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) prepared in the initial mobile phase conditions.
-
For biological samples, protein precipitation or solid-phase extraction (SPE) would be necessary.
Method Validation
Validation will follow similar principles as the HPLC-UV method but with more stringent criteria for sensitivity and matrix effects.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | R² > 0.99 | R² > 0.998 over 0.1-100 ng/mL |
| Accuracy | 85-115% recovery | 92-108% recovery |
| Precision (RSD) | < 15% | < 10% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.02 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.08 ng/mL |
| Matrix Effect | Monitored and compensated | Within acceptable limits |
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for sensitive quantification of the analyte.
UV-Vis Spectrophotometry
For rapid, high-concentration measurements where specificity is not a major concern (e.g., in-process monitoring of a synthesis reaction), UV-Vis spectrophotometry can be a valuable tool.
Rationale for Method Design
This method leverages the inherent UV absorbance of the benzimidazole moiety. The wavelength of maximum absorbance (λmax) is determined to construct a calibration curve based on Beer-Lambert's law. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts the absorbance spectrum.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (Spectroscopic grade)
3.2.2. Instrumentation
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
3.2.3. Method
-
Determine λmax: Prepare a ~10 µg/mL solution of the standard in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Prepare Calibration Standards: From a stock solution (e.g., 100 µg/mL in methanol), prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Measure Absorbance: Using methanol as a blank, measure the absorbance of each standard and the sample solution at the determined λmax.
-
Construct Calibration Curve: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.
-
Calculate Sample Concentration: Use the absorbance of the sample and the calibration curve to determine its concentration.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for quantification by UV-Vis spectrophotometry.
Conclusion
This application note provides a comprehensive overview of three distinct analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. The HPLC-UV method offers a balance of performance and accessibility, while the LC-MS/MS method provides superior sensitivity and selectivity for challenging applications. UV-Vis spectrophotometry is a simple and rapid technique suitable for high-concentration measurements. Each protocol should be fully validated in the target matrix before implementation to ensure data integrity and reliability.
References
Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 5-Amino-2-(hydroxymethyl)benzimidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Many benzimidazole-based compounds exert their anticancer effects by inducing cell cycle arrest and apoptosis.[3][4] 5-Amino-2-(hydroxymethyl)benzimidazole is a benzimidazole derivative whose specific biological activities and cytotoxic profile are subjects of ongoing investigation. A thorough evaluation of its potential to induce cell death is a critical first step in the drug discovery and development process.[5]
This application note provides a comprehensive, multi-parametric strategy for assessing the cytotoxicity of this compound. Relying on a single assay can be misleading, as different assays measure distinct cellular events. Therefore, we present a tiered approach that interrogates cell viability, membrane integrity, and the induction of apoptosis. This strategy ensures a robust and nuanced understanding of the compound's cellular impact, providing trustworthy data for researchers, scientists, and drug development professionals.
The workflow begins with a primary screen for metabolic activity, followed by secondary assays to determine the mechanism of cell death—distinguishing between necrosis and apoptosis.
Core Principles of a Multi-Parametric Cytotoxicity Assessment
A single endpoint is insufficient to define a compound's cytotoxic profile. A robust assessment relies on measuring multiple cellular parameters to build a complete picture.[5] The three pillars of this protocol are:
-
Metabolic Activity (Viability): Assays like the MTT assay measure the reduction potential of the cell, which is an indicator of a healthy, metabolically active cell population.[6][7] A decrease in metabolic activity is often the first sign of a cytotoxic effect.
-
Membrane Integrity (Necrosis/Late Apoptosis): The integrity of the plasma membrane is essential for cell survival. Assays that measure the release of intracellular components, such as lactate dehydrogenase (LDH), quantify cell populations that have lost membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9]
-
Apoptosis Induction (Programmed Cell Death): Apoptosis is a controlled, programmed form of cell death characterized by specific biochemical events, including the activation of executioner caspases, such as caspase-3 and caspase-7.[10] Measuring the activity of these caspases provides direct evidence of apoptosis induction.[11][12]
Protocol 1: MTT Assay for Cell Viability
This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[13] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6]
Principle of the MTT Assay
Materials and Reagents
-
96-well flat-bottom sterile plates
-
Cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.[13] Store protected from light.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
Plot the % Viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is an indicator of compromised plasma membrane integrity.[9][15]
Principle of the LDH Assay
Materials and Reagents
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Lysis Solution provided in kits)
-
Sterile, clear 96-well flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol
-
Prepare Controls: In addition to untreated and vehicle controls, prepare a "Maximum LDH Release" control. For this, add Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period to lyse the cells completely.[16]
-
Sample Collection: Following compound incubation, centrifuge the 96-well plate at 400 x g for 5-10 minutes to pellet any detached cells.[15]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[16]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[16]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle_Control) / (Absorbance_Max_Release - Absorbance_Vehicle_Control)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[10] The assay provides a specific and sensitive method to determine if the compound induces programmed cell death.
Principle of the Caspase-3/7 Assay
The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[17]
Materials and Reagents
-
Cells and compound-treated plates (prepared as in the MTT assay, preferably in opaque-walled white plates for luminescence)[10]
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Luminometer (plate reader)
Step-by-Step Protocol
-
Plate Preparation: Seed cells and treat with this compound in an opaque-walled 96-well plate as previously described. Include appropriate vehicle and positive controls.
-
Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. This single addition lyses the cells and initiates the luminescent reaction.[11][17]
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[17]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
The raw luminescence values (Relative Light Units, RLU) are directly proportional to caspase activity. Data can be expressed as fold change in caspase activity compared to the vehicle control.
Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Vehicle_Control - RLU_Blank)
Summary of Data Presentation
Results from these assays should be compiled to provide a comprehensive cytotoxic profile of the compound.
| Assay | Parameter Measured | Key Result | Interpretation |
| MTT Assay | Metabolic Activity / Viability | IC₅₀ Value | Potency of the compound in reducing cell viability. |
| LDH Release Assay | Membrane Integrity | % Cytotoxicity | Indicates cell death via necrosis or late apoptosis. |
| Caspase-3/7 Assay | Apoptosis Induction | Fold Change in Activity | Confirms cell death mechanism via apoptosis pathway. |
Conclusion
This multi-parametric approach provides a robust framework for the initial characterization of the cytotoxic effects of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a reliable and comprehensive understanding of the compound's potency and mechanism of action at the cellular level. This foundational data is essential for making informed decisions in the progression of a compound through the drug discovery pipeline.
References
- 1. 5-Amino-1-methyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Application Notes & Protocols: Strategic Derivatization of 5-Amino-2-(hydroxymethyl)benzimidazole for Enhanced Bioactivity
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a key building block, 5-Amino-2-(hydroxymethyl)benzimidazole, detailing strategic derivatization approaches to unlock its therapeutic potential. The primary amino group at the 5-position and the hydroxymethyl group at the 2-position serve as versatile handles for chemical modification. By employing rational design principles, these modifications can modulate the molecule's physicochemical properties, leading to significant enhancements in bioactivity. This document provides the scientific rationale, detailed experimental protocols for Schiff base formation and N-acylation, and a framework for evaluating the resulting structure-activity relationships (SAR).
Introduction and Rationale for Derivatization
Benzimidazole and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The parent molecule, this compound, presents two key reactive sites for chemical exploration. The strategic modification of these sites is a fundamental approach in drug discovery to refine a molecule's interaction with biological targets.
Why Derivatize this compound?
-
Exploring Structure-Activity Relationships (SAR): Chemical modification allows researchers to systematically probe how changes in a molecule's structure affect its biological function. Altering substituents on the 5-amino group can influence lipophilicity, electronic distribution, and hydrogen bonding capacity, which are critical determinants of target binding and overall efficacy.[1][4][5]
-
Enhancing Target Affinity and Selectivity: Introducing new functional groups can create additional points of interaction with a biological target (e.g., an enzyme or receptor), leading to tighter binding and increased potency.
-
Improving Pharmacokinetic Properties: Derivatization can be used to fine-tune properties such as solubility, membrane permeability, and metabolic stability, which are essential for a compound's success as a drug candidate.
This guide will focus on two high-impact derivatization strategies targeting the 5-amino group:
-
Schiff Base Formation: The condensation of the primary amine with an aldehyde forms an imine or Schiff base. This transformation introduces a new, often planar, pharmacophore that can significantly alter the molecule's steric and electronic profile, frequently leading to novel or enhanced biological activities.[6][7][8]
-
N-Acylation: The conversion of the amino group to an amide via acylation modulates polarity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This can improve cellular uptake and provide new interactions within a target's binding pocket.[9][10][11]
Experimental Workflows and Protocols
The following section outlines the complete workflow from synthesis to bioactivity assessment, followed by detailed, step-by-step protocols for key derivatization reactions.
Overall Experimental Workflow
The process begins with the synthesis of derivatives, followed by purification, structural confirmation, and finally, screening for biological activity to establish SAR.
Caption: Workflow from synthesis to SAR analysis.
Protocol 1: Microwave-Assisted Synthesis of Schiff Base Derivatives
This protocol leverages microwave irradiation for an efficient, rapid, and high-yield synthesis of Schiff bases from this compound.[6][12]
Caption: General scheme for Schiff base synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde)
-
Bismuth(III) chloride (BiCl₃) or glacial acetic acid (catalyst)
-
Methanol (reagent grade)
-
Deionized water
-
Microwave synthesizer or a domestic microwave oven (power must be controllable)
-
Standard laboratory glassware
Procedure:
-
In a Pyrex cylinder suitable for microwave synthesis, combine this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
Add 5 mL of methanol and swirl to dissolve/suspend the reactants.
-
Add a catalytic amount of BiCl₃ (5 mol%, approx. 0.05 mmol).[6]
-
Place the vessel in the microwave synthesizer and irradiate at a controlled power (e.g., 450W) for a short duration (typically 30-90 seconds). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 15-20 mL of cold deionized water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Air-dry the solid. For higher purity, recrystallize the product from a suitable solvent like ethanol.
Expected Characterization:
-
¹H NMR: Appearance of a singlet peak between δ 8.5-9.5 ppm corresponding to the imine proton (-N=CH-).
-
IR Spectroscopy: A characteristic absorption band for the C=N (imine) stretch appears around 1600-1650 cm⁻¹.
Protocol 2: N-Acylation using Acyl Chlorides
This protocol describes a standard method for forming an amide linkage by reacting the primary amine with a reactive acyl chloride.
Caption: General scheme for N-Acylation.
Materials:
-
This compound
-
Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (dry)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of dry DCM in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution to act as an acid scavenger.
-
Cool the flask in an ice bath to 0°C with constant stirring.
-
Add the acyl chloride (1.1 mmol) dropwise to the cooled solution over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization.
Expected Characterization:
-
¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet) and signals corresponding to the acyl group protons.
-
IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch appears around 1650-1680 cm⁻¹.
Bioactivity Data and Structure-Activity Relationship (SAR) Analysis
Following synthesis and characterization, the novel derivatives must be evaluated for biological activity. The data below is representative and illustrates how to construct an SAR table. For this example, we will consider hypothetical antibacterial activity against Staphylococcus aureus.
Table 1: Representative Antibacterial Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group (Substitution) | MIC (µg/mL) vs. S. aureus | Fold Improvement vs. Parent |
| Parent | - | - | 128 | 1x |
| SB-1 | Schiff Base | Phenyl | 64 | 2x |
| SB-2 | Schiff Base | 4-Chlorophenyl | 16 | 8x |
| SB-3 | Schiff Base | 4-Methoxyphenyl | 128 | 1x |
| AC-1 | N-Acyl | Methyl (Acetyl) | 64 | 2x |
| AC-2 | N-Acyl | Phenyl (Benzoyl) | 32 | 4x |
Analysis of Structure-Activity Relationships:
-
Impact of Schiff Base Formation: The conversion of the parent amine to a simple phenyl Schiff base (SB-1 ) doubled the antibacterial activity. This suggests the increased lipophilicity and altered conformation are beneficial.
-
Electronic Effects: A powerful trend is observed with substituted phenyl rings. The introduction of an electron-withdrawing chloro group (SB-2 ) led to a significant 8-fold increase in potency.[4] Conversely, the electron-donating methoxy group (SB-3 ) abolished the gains in activity, rendering it comparable to the parent compound. This indicates that reducing the electron density on the imine nitrogen may be crucial for the mechanism of action.
-
Impact of N-Acylation: Both N-acetylation (AC-1 ) and N-benzoylation (AC-2 ) improved activity, with the larger aromatic benzoyl group providing a greater enhancement (4-fold). This suggests that the amide linkage is a favorable modification and that additional hydrophobic or π-stacking interactions from the phenyl ring contribute positively to the bioactivity.
Conclusion and Future Directions
The derivatization of this compound at the 5-amino position is a highly effective strategy for generating analogues with significantly improved biological activity. Both Schiff base formation and N-acylation have been demonstrated as viable and straightforward synthetic routes to new chemical entities.
The SAR analysis indicates that derivatives containing electron-withdrawing groups and larger aromatic systems show the most promise. Based on these initial findings, future work should focus on:
-
Lead Optimization: Synthesizing a broader array of derivatives based on the most active compounds (e.g., SB-2 and AC-2 ) to further refine the SAR.
-
Mechanistic Studies: Investigating the mechanism of action for the most potent compounds to understand how they exert their biological effects.
-
Derivatization of the 2-(hydroxymethyl) group: Exploring esterification or etherification at the C2 position to probe its contribution to bioactivity.
-
In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: Molecular Docking of 5-Amino-2-(hydroxymethyl)benzimidazole
A Senior Application Scientist's Guide to In Silico Interaction Analysis with Key Cancer-Related Protein Targets
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a cornerstone for developing therapeutics with diverse activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The compound 5-Amino-2-(hydroxymethyl)benzimidazole is a member of this versatile chemical family. Given the well-documented role of benzimidazole derivatives in oncology, exploring the interaction of this specific molecule with key cancer-related proteins through computational methods is a critical step in early-stage drug discovery.[4][5]
Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] This method is instrumental in structure-based drug design, enabling researchers to predict binding affinity, understand interaction mechanisms at the molecular level, and screen virtual libraries of compounds against specific protein targets.[6][7]
This guide provides a comprehensive overview and a detailed protocol for performing molecular docking studies of this compound with validated anticancer protein targets. It is designed for researchers and scientists in drug development, offering both the theoretical underpinnings and practical, step-by-step instructions to ensure a scientifically rigorous and reproducible workflow.
Section 1: Foundational Principles of Molecular Docking
A successful docking study is built on understanding the algorithm's two primary components: the search algorithm and the scoring function .
-
Search Algorithm: This component explores the conformational space of the ligand within the protein's binding site. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score or binding energy that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.[8] These functions are mathematical models that approximate the thermodynamics of the ligand-receptor interaction, considering forces like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.
The reliability of a docking study hinges on a robust validation process. A common and highly effective method is re-docking , where a co-crystallized ligand from a known protein structure is extracted and then docked back into its binding site.[9][10] The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, confirming that the chosen protocol can accurately reproduce experimentally determined binding modes.[9][10]
Section 2: Identifying Relevant Protein Targets
Benzimidazole derivatives have been shown to exert their anticancer effects by modulating a variety of targets crucial for tumor growth and survival.[4][11][12] Based on extensive literature, several key protein families stand out as high-priority targets for docking studies.
| Protein Target Family | Specific Example (PDB ID) | Function in Cancer Pathophysiology | Relevance for Benzimidazoles |
| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) (PDB: 1M17) | Regulates cell proliferation, survival, and migration. Overexpression is common in various cancers (lung, colon, breast).[13][14] | Many benzimidazole derivatives have been developed as potent EGFR inhibitors.[15] |
| Tubulin | Beta-Tubulin (PDB: 1SA0) | A key component of microtubules, essential for cell division, structure, and intracellular transport. | Benzimidazole anthelmintics like albendazole function by inhibiting tubulin polymerization, a mechanism now being repurposed for cancer therapy.[16][17] |
| Topoisomerases | Topoisomerase II (PDB: 1ZXM) | Manages DNA tangles and supercoils during replication and transcription, making it a critical target for cytotoxic agents. | The benzimidazole scaffold is structurally similar to purine, allowing it to interact with nucleic acids and associated enzymes like topoisomerases.[4][6] |
| Heat Shock Proteins | HSP90 (PDB: 3TUH) | A molecular chaperone responsible for the stability and function of numerous oncogenic client proteins, including kinases and transcription factors.[13] | Inhibition of HSP90 leads to the degradation of multiple oncoproteins simultaneously, making it an attractive cancer target. |
For the detailed protocol that follows, we will focus on Epidermal Growth Factor Receptor (EGFR) as our primary target, given the wealth of structural data and its established role as a target for benzimidazole-based inhibitors.
Section 3: The Molecular Docking Workflow
This section details a step-by-step protocol using widely adopted and freely available software: AutoDock Vina for the docking simulation, MGLTools for file preparation, and PyMOL for visualization.[7][18]
Workflow Overview
The entire process can be visualized as a sequential workflow, starting from data acquisition and preparation, moving to simulation, and ending with robust analysis and validation.
Caption: General workflow for a molecular docking study.
Part A: Pre-Docking Preparation
Objective: To prepare the ligand and protein structures into the required PDBQT file format, which contains atomic coordinates, partial charges, and atom type definitions.
Software Required:
-
PubChem or a chemical drawing tool (e.g., ChemDraw)
-
RCSB Protein Data Bank (PDB)
-
AutoDock Tools 1.5.6 (MGLTools)
Protocol: Ligand Preparation
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from the PubChem database (CID: 66765) in SDF format.[19]
-
-
Convert to PDB:
-
Open the SDF file in a molecular viewer or converter and save it as a PDB file (ligand.pdb).
-
-
Prepare PDBQT File:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file now contains the necessary information for Vina.
-
Protocol: Protein Preparation
-
Obtain Protein Structure:
-
Navigate to the RCSB PDB and download the structure of EGFR in complex with a known inhibitor, for example, Erlotinib (PDB ID: 1M17).[13] This structure contains a co-crystallized ligand that will be used for protocol validation.
-
-
Clean the Protein:
-
Open the 1M17.pdb file in a text editor or molecular viewer.
-
Remove all HETATM records corresponding to water molecules (HOH).
-
Crucially, for validation , save the coordinates of the original inhibitor (in this case, HETATM records for Erlotinib) into a separate PDB file (erlotinib_crystal.pdb).
-
After removing water and the original ligand, save the cleaned protein structure as protein.pdb.
-
-
Prepare PDBQT File:
-
In ADT, go to File -> Read Molecule and open protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Compute Gasteiger.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule.
-
ADT will prompt you to save the prepared protein. Save it as protein.pdbqt.
-
Part B: Docking Simulation with AutoDock Vina
Objective: To define the binding site and run the docking calculation.
Protocol: Grid Box Generation and Configuration
-
Identify the Binding Site:
-
The most reliable way to define the search space (the "grid box") is to center it on the position of the co-crystallized ligand (Erlotinib in 1M17).
-
In ADT, load the protein.pdbqt. Then, load the erlotinib_crystal.pdb file.
-
Go to Grid -> Grid Box....
-
-
Set Grid Parameters:
-
A configuration box will appear. Adjust the center_x, center_y, and center_z coordinates to center the box on the ligand.
-
Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to encompass the entire binding site and allow the ligand rotational and translational freedom. A size of 20-25 Å in each dimension is often a good starting point.[20]
-
Record these center and size coordinates. They are required for the Vina configuration file.
-
-
Create Configuration File:
-
Create a text file named conf.txt.
-
Populate it with the paths to your prepared files and the grid box parameters you just determined.
Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true binding minimum. A value of 8 is a reasonable default.
-
Protocol: Running AutoDock Vina
-
Execute Vina:
-
Open a command-line terminal (or Cygwin on Windows).[21]
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Ensure the AutoDock Vina executable is in this directory or in your system's PATH.
-
Run the following command:
-
-
Output Files:
-
docking_results.pdbqt : Contains the coordinates for the predicted binding poses (usually 9) of your ligand, ordered from best to worst score.
-
docking_log.txt : A text file containing the binding affinity scores (in kcal/mol) and RMSD values (from the best pose) for each predicted conformation.
-
Section 4: Post-Docking Analysis and Crucial Validation
Simply obtaining a docking score is insufficient. The results must be validated, and the interactions must be analyzed in a biological context.
Workflow for Protocol Validation
Caption: The self-validating workflow for a docking protocol.
Protocol: Validation and Analysis
Software Required:
-
PyMOL or UCSF Chimera
-
Your docking output files (docking_results.pdbqt, docking_log.txt)
-
Validate the Protocol (Trustworthiness Pillar):
-
Before analyzing the results for this compound, you must first validate your docking setup.
-
Prepare the extracted co-crystal ligand (erlotinib_crystal.pdb) as a PDBQT file (erlotinib_dock.pdbqt) following the ligand preparation steps.
-
Modify your conf.txt file to use erlotinib_dock.pdbqt as the ligand.
-
Run Vina again. This is the re-docking step.
-
Open PyMOL. Load the protein structure (protein.pdb), the original crystal ligand (erlotinib_crystal.pdb), and the top-scoring re-docked pose from Vina's output.
-
Use the align command in PyMOL to superimpose the re-docked ligand onto the crystal ligand. The RMSD value will be printed to the console.
-
If RMSD < 2.0 Å, your protocol is validated. [9] You can be confident that the settings are appropriate for this binding pocket. If not, you may need to adjust the grid box size or position.
-
-
Analyze Binding Affinity:
-
Open the docking_log.txt file generated from your original run with this compound.
-
The table at the end of the file lists the binding affinity for each pose. The value in the first row is for the top-ranked pose.
-
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -7.5 | 0.000 | 0.000 |
| 2 | -7.2 | 1.854 | 2.431 |
| 3 | -7.1 | 2.103 | 3.015 |
| ... | ... | ... | ... |
| (Example data) |
-
Visualize and Interpret Interactions:
-
Open PyMOL and load the protein.pdbqt and the docking_results.pdbqt file for your compound.
-
Focus on the top-scoring pose (Mode 1).
-
Use the visualization tools in PyMOL to identify key interactions. Go to the Wizard menu -> Measurement.
-
Identify potential hydrogen bonds (typically < 3.5 Å), hydrophobic interactions, and pi-stacking with aromatic residues.
-
Note the specific amino acid residues that are interacting with your ligand. For EGFR, key interactions often involve residues like Met793, Gly796, and Leu718 in the hinge region.[13]
-
| Interaction Type | Interacting Ligand Atom | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Amino Group (-NH2) | Met793 (Backbone O) | 2.9 |
| Hydrogen Bond | Hydroxymethyl (-OH) | Asp855 (Sidechain O) | 3.1 |
| Pi-Stacking | Benzimidazole Ring | Phe723 | 4.5 |
| (Example data for this compound docked into EGFR) |
Conclusion
This guide outlines a scientifically sound and reproducible workflow for conducting molecular docking studies of this compound against cancer-related protein targets. By grounding the practical steps in theoretical principles and emphasizing a mandatory validation protocol, researchers can generate reliable in silico data. The insights gained from this analysis—namely, the predicted binding affinity and the specific molecular interactions—provide a strong foundation for guiding further medicinal chemistry efforts, including lead optimization, synthesis, and subsequent in vitro biological assays.
References
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nveo.org [nveo.org]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. youtube.com [youtube.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. eagonlab.github.io [eagonlab.github.io]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Amino-2-(hydroxymethyl)benzimidazole synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole. As a key structural motif in medicinal chemistry, optimizing its synthesis is critical for downstream applications. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles and literature.
Synthetic Strategy Overview
The most common and logical pathway to synthesize this compound involves a two-step process. This approach is often preferred due to the commercial availability of starting materials and the generally reliable nature of the reactions.
-
Step 1: Condensation/Cyclization: The synthesis begins with the condensation of a 1,2-diaminobenzene derivative with glycolic acid. To achieve the desired substitution pattern, 4-nitro-1,2-phenylenediamine is the ideal starting material. This reaction, typically performed under acidic conditions, forms the benzimidazole ring, yielding the intermediate, 5-nitro-2-(hydroxymethyl)benzimidazole.
-
Step 2: Nitro Group Reduction: The nitro group on the benzimidazole core is then reduced to the primary amine. This transformation is a standard procedure in organic synthesis, with several reliable methods available, most commonly catalytic hydrogenation or metal-acid reduction.
This two-step sequence is illustrated in the workflow diagram below.
Figure 1: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My yield for the first step, the condensation to form 5-nitro-2-(hydroxymethyl)benzimidazole, is very low. What are the likely causes and solutions?
Answer: Low yield in the condensation step is a common problem often related to incomplete reaction or side product formation. The cyclization of o-phenylenediamines with carboxylic acids requires forcing conditions to overcome the activation energy for the dehydration and ring closure.
-
Potential Cause 1: Ineffective Dehydration/Cyclization. The condensation of a diamine and a carboxylic acid to form the imidazole ring involves the removal of two molecules of water. If the conditions are not sufficiently acidic or the temperature is too low, the reaction may not proceed to completion.
-
Troubleshooting Steps:
-
Increase Acid Concentration/Strength: Many standard procedures utilize refluxing in moderately concentrated acids like 4 M HCl.[1] If this is ineffective, consider using polyphosphoric acid (PPA) as both the catalyst and solvent. PPA is an excellent dehydrating agent but requires higher temperatures (150-200°C). Workup can be more challenging, typically involving quenching the reaction mixture in ice water.
-
Increase Reaction Temperature: Ensure the reaction is heated to a vigorous reflux. If using a high-boiling solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water and drive the reaction forward.
-
-
-
Potential Cause 2: Degradation of Starting Material. 4-nitro-1,2-phenylenediamine can be sensitive to prolonged exposure to harsh acidic conditions at high temperatures, leading to decomposition and the formation of tar-like byproducts.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Aim for the shortest reaction time necessary for complete conversion.
-
Stepwise Temperature Increase: Begin heating the reaction mixture gently and gradually increase to reflux to avoid shocking the system, which can sometimes promote polymerization or degradation.
-
-
Question 2: The nitro group reduction (Step 2) is incomplete or stalls. How can I drive it to completion?
Answer: An incomplete reduction can stem from catalyst deactivation, insufficient reducing agent, or poor reaction kinetics.
-
Potential Cause 1: Catalyst Poisoning/Deactivation (for Catalytic Hydrogenation). The benzimidazole core, particularly with its heteroatoms, can sometimes coordinate to the metal catalyst (like Palladium on Carbon, Pd/C), reducing its activity. Sulfur-containing impurities from previous steps can also act as catalyst poisons.
-
Troubleshooting Steps:
-
Ensure Purity of Intermediate: Purify the 5-nitro-2-(hydroxymethyl)benzimidazole intermediate by recrystallization before the reduction step to remove any potential poisons.
-
Increase Catalyst Loading: While not always ideal, increasing the weight percentage of the Pd/C catalyst (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation.
-
Check Hydrogen Pressure/Delivery: Ensure the system is properly sealed and that hydrogen gas is being effectively delivered and agitated within the reaction mixture. A pressure of 50-100 psi is typically sufficient.[2]
-
-
-
Potential Cause 2: Insufficient Reducing Agent (for Metal-Acid Reduction). Reactions using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in acidic media require a stoichiometric excess of the metal.[3]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using a sufficient molar excess of the metal reductant. Typically, 3-5 equivalents are used.
-
Activate the Metal: If using iron or zinc powder, pre-washing with dilute acid can help remove passivating oxide layers on the metal surface, increasing its reactivity.
-
Maintain Acidity: The reaction consumes acid. Ensure the medium remains acidic throughout the process, adding more if necessary.
-
-
Question 3: My final product is dark and appears to contain colored impurities. What causes this and how can it be resolved?
Answer: The formation of colored impurities is often due to oxidation. Both the o-phenylenediamine starting materials and the final 5-amino-benzimidazole product are susceptible to air oxidation, which can produce highly colored, polymeric byproducts.[4]
-
Troubleshooting Steps:
-
Inert Atmosphere: When working with the purified this compound, especially during workup and isolation, consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.
-
Degas Solvents: Using solvents that have been degassed (by bubbling with nitrogen or argon) for the reaction and workup can help reduce the presence of dissolved oxygen.
-
Purification with Activated Carbon: During the final recrystallization of the product, adding a small amount of activated charcoal (Norite) to the hot solution can effectively adsorb colored impurities.[5][6] After a brief digestion period (5-15 minutes), the charcoal is removed by hot filtration through a pad of Celite.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the workup can prevent oxidation.
-
Optimized Reaction Conditions Summary
While specific protocols for this compound are not abundant in peer-reviewed journals, conditions can be reliably extrapolated from analogous benzimidazole syntheses.
| Reaction Step | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Yield | Reference |
| Condensation | o-phenylenediamine, Formic Acid (90%) | None | 100 | 2 | 83-85% | [5] |
| Condensation | o-phenylenediamine, Aldehyde, NH₄Cl | Ethanol | 80-90 | 2 | 70-84% | |
| Condensation | 4-chloro-o-phenylenediamine, Anthranilic acid, 4M HCl | Water | Reflux (100) | 24 | - | [1] |
| Nitro Reduction | 5-nitrobenzimidazole, Iron powder, HCl | Ethanol/Water | Reflux | 1.5 | 80% | [3] |
| Nitro Reduction | 5-nitrobenzimidazolone, Raney Nickel, H₂ | Methanol | 105 | 5.5 | High | [7] |
| Nitro Reduction | 2-(o-nitrophenyl)benzimidazole, Pd/C, H₂ | Methanol | Room Temp. | 3 | High | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: Several safety measures are crucial. 4-nitro-1,2-phenylenediamine is toxic and a suspected mutagen; always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood. When running catalytic hydrogenation, use proper equipment rated for pressure reactions and ensure there are no ignition sources. The metal-acid reductions can produce flammable hydrogen gas as a byproduct. Finally, concentrated acids and PPA are highly corrosive and should be handled with extreme care.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the most convenient method. For the condensation step, you can monitor the disappearance of the 4-nitro-1,2-phenylenediamine spot. For the reduction step, the nitro-intermediate and the amino-product often have very different polarities and Rf values, making them easy to distinguish. A typical mobile phase would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: Are there alternative reagents for the condensation step besides glycolic acid? A3: Yes, while glycolic acid provides the desired 2-(hydroxymethyl) substituent directly, other reagents could be used followed by subsequent modification. For example, condensation with ethoxyacetic acid would yield an ethyl ether, which would need to be cleaved. Condensation with glyoxylic acid could lead to a 2-carboxybenzimidazole, which would then need to be reduced. However, using glycolic acid is the most direct and atom-economical approach.[8]
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group? A4: Sodium borohydride is generally not strong enough to reduce an aromatic nitro group to an amine under standard conditions. It is typically used for reducing aldehydes, ketones, and imines. More potent reducing agents like catalytic hydrogenation (H₂/Pd/C), SnCl₂, or Fe/HCl are required for this transformation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[1][3][5]
Step 1: Synthesis of 5-Nitro-2-(hydroxymethyl)benzimidazole
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) and glycolic acid (7.45 g, 98.0 mmol, 1.5 equiv).
-
Slowly add 4 M hydrochloric acid (100 mL) to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle. The solids should dissolve to form a dark solution.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC (Mobile Phase: 5% Methanol in Dichloromethane) until the starting diamine is consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Slowly neutralize the mixture by adding aqueous sodium hydroxide solution (e.g., 10 M NaOH) until the pH is approximately 7-8. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain pure 5-nitro-2-(hydroxymethyl)benzimidazole.
Step 2: Synthesis of this compound
-
In a 500 mL flask, suspend the crude 5-nitro-2-(hydroxymethyl)benzimidazole (8.0 g, 41.4 mmol) in a mixture of ethanol (160 mL) and water (20 mL).
-
Add iron powder (6.94 g, 124.2 mmol, 3.0 equiv) to the suspension.
-
Heat the mixture to reflux. Once refluxing, add concentrated hydrochloric acid (2.5 mL) dropwise over 15 minutes. The reaction is exothermic.
-
Continue refluxing for 2-3 hours. The color of the mixture should change significantly. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully add a saturated solution of sodium bicarbonate until the pH is ~8 to neutralize the acid and precipitate the product.
-
Add Celite (a filter aid) to the mixture and filter the hot solution through a pad of Celite to remove the iron salts.
-
Wash the filter cake with hot ethanol (3 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from hot water, potentially with the use of activated charcoal to remove colored impurities, to afford this compound as a crystalline solid.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-2-(hydroxymethyl)benzimidazole
Welcome to the technical support resource for 5-Amino-2-(hydroxymethyl)benzimidazole (CAS: 294656-36-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic intermediate. Achieving high purity is critical, as residual impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you optimize your purification strategy and ensure the integrity of your research.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions in a direct question-and-answer format.
Question 1: My final product is highly colored (pink, brown, or dark purple), even after initial purification. What is causing this, and how can I remove the color?
Answer: This is a frequent challenge, often stemming from the oxidation of the aromatic amine components. The starting material, typically a substituted o-phenylenediamine, is highly susceptible to air oxidation, which can form intensely colored impurities that carry through the synthesis.[1] The product itself, containing an amino group, can also slowly oxidize upon exposure to air and light.
Recommended Solutions:
-
Activated Carbon Treatment: This is the most effective method for removing colored impurities.[1] Before crystallization, dissolve your crude product in a suitable hot solvent (e.g., ethanol or methanol) and add a small amount of activated carbon (typically 1-5% w/w). Stir the mixture at an elevated temperature for 15-30 minutes, then perform a hot filtration through a pad of Celite® or a fine filter paper to remove the carbon. The resulting filtrate should be significantly less colored and can then be cooled to induce crystallization.
-
Inert Atmosphere: To prevent oxidation during the synthesis, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the exposure of sensitive reagents to oxygen.
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can help separate the product from non-basic impurities.[1] Dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The colored, often polymeric, impurities may remain in the organic layer. The aqueous layer can then be neutralized with a base to precipitate the purified product, which is then collected by filtration.
Question 2: I'm experiencing very low yields after recrystallization. Where am I losing my product?
Answer: Low recovery from recrystallization can be attributed to several factors, primarily related to the choice of solvent and the cooling process.
Recommended Solutions:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. Perform small-scale solubility tests with various solvents to find the optimal one. Due to its polar nature, solvents like water, ethanol, methanol, or mixtures thereof are good starting points.[2]
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product dissolved upon cooling, drastically reducing the yield.
-
Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities along with the product.
-
Consider an Anti-Solvent System: If finding a single suitable solvent is difficult, a two-solvent (solvent/anti-solvent) system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Question 3: My product "oiled out" during cooling instead of forming crystals. What went wrong?
Answer: "Oiling out" happens when the dissolved compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is common when the solution is too concentrated, cooled too quickly, or when the melting point of the impurities or the product itself is below the temperature of the solution.[3]
Recommended Solutions:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level. Then, attempt to cool the solution again, but much more slowly.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites that initiate crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The polarity of the solvent may be too close to that of the solute. Switching to a different solvent or employing a solvent/anti-solvent system can often resolve this issue.[3]
Question 4: I'm using column chromatography, but the separation between my product and an impurity is very poor.
Answer: Poor separation in column chromatography typically arises from an improperly chosen mobile phase, causing the product and impurities to have very similar retention factors (Rf).[1]
Recommended Solutions:
-
Optimize the Mobile Phase with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[4] The ideal mobile phase should provide an Rf value for your target compound of approximately 0.25-0.35 and ensure good separation from all impurity spots. Test various solvent mixtures of differing polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol).
-
Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the mixture, a gradient elution is highly recommended. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Check Column Loading: Overloading the column is a common cause of poor separation. The amount of crude material should typically be no more than 1-5% of the weight of the silica gel. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.[5]
Frequently Asked Questions (FAQs)
What are the most common impurities found in crude this compound? Common impurities include unreacted starting materials (e.g., 1,2,4-triaminobenzene or glycolic acid derivatives), side-products from incomplete cyclization, and colored oxidation products.[1] N-alkylation or the formation of 1,2-disubstituted benzimidazoles can also occur as side reactions depending on the synthetic route.[1]
How can I effectively monitor the purity of my fractions during column chromatography? Thin Layer Chromatography (TLC) is the standard method for monitoring fractions.[4] Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of your crude material and a reference standard if available. After developing the plate in your chosen mobile phase, visualize the spots under a UV lamp.[6] Combine the fractions that contain only the pure product.
What are the recommended storage conditions for the purified product? Due to its amino group, this compound can be sensitive to light and air. It should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation over time.[7]
Which analytical techniques are best for a final, quantitative purity assessment? High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of non-volatile organic compounds like this one.[8][9] It can accurately determine the purity percentage and detect trace impurities. Other essential techniques for structural confirmation include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the identity and integrity of the molecule.[6][10]
Data & Protocols
Data Presentation
Table 1: Qualitative Solubility of this compound
This table provides a general guide for selecting solvents for reaction, extraction, and recrystallization. Exact solubility can vary with temperature and purity.
| Solvent | Solubility | Application Notes |
| Water | Sparingly Soluble (Hot) | Potential for recrystallization, especially if pH is adjusted. |
| Methanol | Soluble | Good solvent for reactions and chromatography. |
| Ethanol | Soluble | Excellent choice for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Useful for preparing concentrated stock solutions (e.g., for NMR). |
| Dichloromethane (DCM) | Sparingly Soluble | Can be used in chromatography systems or for extractions. |
| Ethyl Acetate | Sparingly Soluble | Good mobile phase component for chromatography.[11] |
| Hexane / Toluene | Insoluble | Useful as anti-solvents for precipitation or in chromatography.[12] |
Table 2: Typical HPLC Parameters for Purity Analysis
These are starting parameters and should be optimized for your specific system and impurity profile.[8][9]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | UV at ~280-285 nm |
| Sample Preparation | ~0.5-1.0 mg/mL solution in mobile phase or methanol |
Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon
This protocol is designed to remove colored impurities and purify the crude product.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
Carbon Treatment: Remove the flask from the heat source. Cautiously add a small amount of activated carbon (approx. 1-2% of the crude product's weight). Caution: Adding carbon to a boiling solution can cause it to bump violently.
-
Heating & Filtration: Return the flask to the heat and gently swirl or stir for 5-10 minutes. Prepare a fluted filter paper in a stemless funnel and place it on a clean collection flask. Heat the funnel and flask assembly to prevent premature crystallization. Perform a rapid, hot gravity filtration of the mixture.
-
Crystallization: Cover the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
TLC Analysis: Determine the optimal mobile phase using TLC. A common starting point for benzimidazoles is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and begin elution under positive pressure. If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the high-polarity solvent.[5]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting decision tree for purification issues.
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. 5-Amino-2-mercaptobenzimidazole | CAS:2818-66-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole
Welcome to the technical support center for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves the initial preparation of a key intermediate, 3,4-diaminobenzyl alcohol, followed by a cyclization reaction with glycolic acid.
The overall workflow can be visualized as follows:
Technical Support Center: Troubleshooting Side Product Formation in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of benzimidazole derivatives. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of N-Alkylated/N-Arylated Side Products
Q1: I am observing the formation of a 1,2-disubstituted benzimidazole as a major byproduct when I am trying to synthesize a 2-substituted benzimidazole. What is causing this, and how can I prevent it?
A1: This is a common issue, particularly when the reaction conditions are not carefully controlled. The formation of 1,2-disubstituted benzimidazoles often occurs when using aprotic solvents.
Root Cause Analysis:
The nitrogen atoms in the benzimidazole ring are nucleophilic and can react with alkylating or arylating agents present in the reaction mixture. This is especially prevalent if your starting materials or intermediates can act as such agents under the reaction conditions.
-
Mechanism of N-Alkylation: The lone pair of electrons on one of the nitrogen atoms of the benzimidazole ring attacks an electrophilic carbon, leading to the formation of a C-N bond.
Troubleshooting Strategies:
-
Solvent Selection: Switching to a protic solvent like water can favor the formation of the desired 2-substituted benzimidazole.[1]
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of a component that can act as an alkylating or arylating agent will drive the formation of the disubstituted product.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize this side reaction, as N-alkylation/N-arylation often has a higher activation energy than the desired cyclization.
-
Protecting Groups: In some cases, using a protecting group for one of the nitrogen atoms can be an effective strategy, although this adds extra steps to your synthesis.
Experimental Protocol: Optimizing Solvent Choice
-
Set up parallel reactions in both an aprotic solvent (e.g., DMF or acetonitrile) and a protic solvent (e.g., ethanol or water).
-
Use identical reactant concentrations, temperature, and reaction times for all setups.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, isolate the products and analyze the product distribution using techniques like NMR or mass spectrometry to determine the ratio of 2-substituted to 1,2-disubstituted benzimidazole.
Issue 2: Over-oxidation and Formation of Colored Impurities
Q2: My reaction mixture and crude product have a dark color, suggesting the presence of oxidized impurities. What leads to this, and how can I obtain a cleaner product?
A2: The formation of colored byproducts is often due to the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[2] One common over-oxidation product is a benzimidazole N-oxide.[2]
Root Cause Analysis:
-
o-Phenylenediamines are susceptible to air oxidation, which can lead to the formation of polymeric, colored materials.
-
Harsh oxidizing conditions or an excess of an oxidizing agent can lead to the formation of undesired oxidized species.[2]
-
High reaction temperatures in the presence of air can also promote oxidation. The Phillips-Ladenburg reaction, for instance, can require high temperatures which may lead to degradation if not carefully controlled.[3]
Troubleshooting Strategies:
-
Inert Atmosphere: To prevent oxidation of sensitive starting materials, conduct the reaction under an inert atmosphere of nitrogen or argon.[2]
-
Control of Oxidants: If an external oxidizing agent is used, ensure its stoichiometry is carefully controlled.[2]
-
Purification Techniques:
-
Alternative Synthetic Routes: If over-oxidation is a persistent problem, consider synthetic routes that do not require a strong oxidation step.
Data Presentation: Common Purification Techniques
| Purification Method | Target Impurity | Advantages | Disadvantages |
| Recrystallization with Activated Carbon | Colored, polymeric byproducts | Simple, cost-effective | May not remove all impurities, potential for product loss |
| Column Chromatography | Polar impurities, regioisomers | High separation efficiency | Time-consuming, requires solvent |
| Sublimation | High-melting, non-volatile impurities | Can yield very pure product | Not suitable for all compounds |
Issue 3: Polymeric Byproduct Formation
Q3: I am observing the formation of an insoluble, high-molecular-weight material in my reaction. What is causing this polymerization, and how can I avoid it?
A3: The formation of polymeric byproducts is a known challenge in the synthesis of polybenzimidazoles (PBI) and can also occur as a side reaction in the synthesis of small molecule benzimidazoles.
Root Cause Analysis:
-
Self-Condensation of Reactants: Under certain conditions, especially at high temperatures, the starting materials or intermediates can undergo self-condensation reactions, leading to the formation of oligomers and polymers.
-
Bifunctional Reactants: If your starting materials have more than two reactive sites, cross-linking and polymerization are more likely to occur.
Troubleshooting Strategies:
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization.
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote unwanted polymerization.[3]
-
Monomer Purity: Ensure the purity of your starting materials. Impurities can sometimes initiate or catalyze polymerization.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the propensity for polymerization. Experiment with different solvents to find one that minimizes this side reaction.
Experimental Workflow: Troubleshooting Polymerization
References
Technical Support Center: Resolving Solubility Issues of 5-Amino-2-(hydroxymethyl)benzimidazole
Welcome to the technical support guide for 5-Amino-2-(hydroxymethyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. This guide provides in-depth, experience-based solutions to help you maintain compound integrity and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its basic properties, and how should I prepare my initial stock solution?
A1: Understanding the physicochemical properties of a compound is the critical first step to preventing solubility issues.
This compound is a benzimidazole derivative. The benzimidazole core is generally hydrophobic, while the amino and hydroxymethyl functional groups can participate in hydrogen bonding, influencing its solubility.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | |
| Molecular Weight | 163.18 g/mol | |
| Appearance | Typically an off-white to pale yellow solid powder. | [1] |
| pKa (Predicted) | The benzimidazole ring contains both an acidic N-H proton and a basic imine nitrogen. The amino group is also basic. Predicted pKa values are approximately 4.5-5.5 for the protonated imidazole and amino groups, and 12-13 for the imidazole N-H proton.[2][3] | N/A |
| LogP (Predicted) | ~0.4 - 1.1. This indicates moderate lipophilicity. | [3][4] |
Protocol for Preparing a Primary Stock Solution:
The standard practice for compounds that are poorly soluble in water is to create a concentrated stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5][6]
-
Solvent Selection: Use anhydrous, high-purity DMSO. Water in the solvent can significantly reduce the solubility of hydrophobic compounds.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve your target concentration (e.g., 10-20 mM).
-
Solubilization: Vortex thoroughly. If the compound does not dissolve completely, gentle warming (37°C) or brief sonication can be applied. Caution: Prolonged heating can degrade some compounds.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[7]
Scientist's Note: While DMSO is an excellent solvent, it is hygroscopic (absorbs moisture from the air). Always use a fresh bottle or one that has been properly stored and sealed. For highly sensitive assays, using single-use ampules of anhydrous DMSO is recommended.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what's the immediate fix?
A2: This common phenomenon is known as "antisolvent precipitation" or "solvent shock." It occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (your aqueous buffer), causing it to crash out of solution. [8][9]
The key is to control the dilution process and minimize the time the compound spends in a transiently high aqueous concentration before it can interact with assay components that might help maintain its solubility (like proteins).[5]
Troubleshooting Workflow for Dilution-Induced Precipitation:
Caption: Workflow to address precipitation upon dilution.
Recommended Actions:
-
Use an Intermediate Dilution: Instead of a direct 1:1000 dilution, perform a serial dilution. First, dilute your 10 mM DMSO stock to 1 mM in DMSO. Then, add a smaller volume of this intermediate stock to your final assay buffer.
-
Optimize Final Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%, and never exceeding 2% for most cell-based assays.[6][10] High DMSO concentrations can be toxic to cells or inhibit enzyme activity. Always run a "vehicle control" with the same final DMSO concentration to assess its effect on the assay.[8]
-
Order of Addition Matters: Add the compound solution to the final assay buffer last, while vortexing or mixing. This allows the compound to immediately disperse and interact with proteins or other components in the media that can help stabilize it.[5]
-
Temperature: Gently warming the assay buffer to 37°C before adding the compound can sometimes improve solubility.[9]
Q3: My compound is still falling out of solution in my cell culture media over time. Can I use pH to improve its solubility?
A3: Yes, pH modification can be a very powerful tool, especially for compounds with ionizable functional groups like this compound.
The solubility of benzimidazole derivatives is often pH-dependent.[1] The amino group and the imidazole ring are basic and can be protonated at acidic pH. This protonation adds a positive charge to the molecule, which generally increases its interaction with water and dramatically improves aqueous solubility.[11]
Investigating pH-Dependent Solubility:
Caption: Effect of pH on the ionization state and solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 9).
-
Add Compound: Add an excess of the solid compound to each buffer solution.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a 0.22 µm filter, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Plot solubility (Y-axis) versus pH (X-axis) to visualize the profile.
Scientist's Note: While lowering the pH might solubilize your compound, you MUST verify that the new pH does not negatively impact your assay. For example, enzyme activity is often highly pH-dependent, and cell viability can be compromised by extreme pH values. If the optimal pH for solubility is incompatible with your assay, you must explore other strategies.[8]
Q4: I've optimized my dilution and the pH is fixed by my assay conditions, but I still have solubility problems. What advanced strategies can I try?
A4: When basic methods are insufficient, several advanced formulation strategies can be employed. These generally involve using excipients to create a more favorable microenvironment for the compound. [12][13][14]
Advanced Solubilization Techniques:
| Technique | Mechanism of Action | Pros | Cons |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous buffer reduces the overall polarity of the solvent system, increasing the solubility of hydrophobic compounds.[7][14] | Simple to implement; effective for many compounds. | Can cause toxicity or assay interference at higher concentrations. Risk of precipitation upon further dilution.[7] |
| Surfactants | Surfactants (e.g., Tween® 80, Triton™ X-100) are amphiphilic molecules that, above a certain concentration (the CMC), form micelles. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[15] | Highly effective; widely used. | Can disrupt cell membranes; may interfere with protein-ligand binding. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic compound becomes encapsulated within the cavity, forming an "inclusion complex" that is water-soluble.[16][17][18][19] | Low toxicity; high solubilizing capacity for appropriately sized molecules.[8][16] | Can be expensive; may alter the free concentration of the compound, potentially affecting activity measurements.[9] |
Recommended Starting Point:
-
Cyclodextrins: For many benzimidazole-based compounds, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have shown remarkable success, sometimes increasing solubility by over 1000-fold. Start by preparing a solution of HP-β-CD in your assay buffer and then add your compound stock to this solution.
Q5: How can I confirm that my chosen solubilization method isn't degrading my compound or affecting its activity?
A5: This is a critical validation step. Any method used to increase solubility must not compromise the chemical integrity or the biological activity of the compound.
Validation Protocol:
-
Chemical Stability Check (HPLC or LC-MS):
-
Prepare your compound in the final formulation (e.g., with co-solvent, adjusted pH, or cyclodextrin).
-
Inject a sample immediately after preparation (T=0) into an HPLC or LC-MS system to get a baseline purity profile.
-
Incubate the formulation under your exact assay conditions (e.g., 37°C for 24 hours).
-
Inject another sample after the incubation period.
-
Analysis: Compare the chromatograms. Look for any new peaks (indicating degradation products) or a decrease in the area of the main compound peak.
-
-
Biological Activity Confirmation:
-
Run your assay using a freshly prepared, fully solubilized standard (if possible, even if at a lower concentration) as a positive control.
-
Run the assay with your compound in the new formulation.
-
Include all necessary controls: a "vehicle control" containing the solubilizing agents without your compound, and a "no treatment" control.
-
Analysis: The biological activity (e.g., IC₅₀) of your compound in the new formulation should be consistent with expected values. The vehicle control should show no activity, confirming the excipients themselves are not interfering with the assay.
-
By systematically addressing these potential issues, you can successfully navigate the solubility challenges of this compound and ensure the integrity and reliability of your experimental data.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. longdom.org [longdom.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Technical Support Center: Purification of 5-Amino-2-(hydroxymethyl)benzimidazole by Recrystallization
Welcome to the technical support center for the purification of 5-Amino-2-(hydroxymethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important benzimidazole derivative. Here, we address common challenges and frequently asked questions to ensure you can achieve the highest purity for your compound.
I. Core Concepts in Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The success of this method hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, its polar nature, due to the amino and hydroxymethyl groups, dictates the choice of solvents and the specific challenges that may arise.[1][2]
The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the solvent (mother liquor).
References
Technical Support Center: Chromatographic Purification of 5-Amino-2-(hydroxymethyl)benzimidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-2-(hydroxymethyl)benzimidazole. It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to address common challenges encountered during chromatographic purification.
Introduction to the Purification Challenges
This compound is a polar molecule containing both a basic amino group and a weakly acidic benzimidazole ring, along with a polar hydroxymethyl group. This amphoteric and polar nature presents unique challenges for chromatographic purification. Key difficulties include poor solubility in common organic solvents, strong interactions with stationary phases leading to peak tailing, and the potential for degradation on acidic silica gel.[1] Furthermore, crude reaction mixtures often contain closely related impurities with similar polarities, making separation a non-trivial task.[2]
This guide will explore the most effective chromatographic techniques—Normal-Phase, Reversed-Phase, and Ion-Exchange Chromatography—and provide detailed protocols and troubleshooting strategies to achieve high purity of the target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
FAQ 1: Which chromatographic technique is the best starting point for purifying this compound?
For a polar compound like this compound, Normal-Phase Chromatography (NPC) using a polar stationary phase like silica gel is a common starting point.[3] However, due to the compound's basicity, issues like peak tailing and irreversible adsorption can occur. Therefore, Reversed-Phase Chromatography (RPC) on a C18 column is often a more robust alternative, especially for achieving high purity.[4] If the sample contains significant ionic impurities or if pH control is critical for stability, Ion-Exchange Chromatography (IEX) can be highly effective.[5]
FAQ 2: My compound is streaking badly on the silica gel TLC plate. What does this indicate and how can I fix it?
Streaking, or tailing, on a silica TLC plate is a common issue with basic compounds like this compound. It is often caused by strong, non-ideal interactions between the basic amino group and the acidic silanol groups on the silica surface.[6]
To mitigate this:
-
Add a basic modifier to the mobile phase: A small amount of triethylamine (TEA) or ammonia (typically 0.1-1%) can be added to the eluent to neutralize the acidic silanol groups and improve peak shape.
-
Consider an alternative stationary phase: Alumina, which is less acidic than silica, can sometimes provide better results.[1] Alternatively, for column chromatography, deactivated silica gel can be used.[1]
FAQ 3: I am observing very poor recovery of my compound from the column. What are the likely causes?
Low recovery can be attributed to several factors:
-
Irreversible adsorption: The compound may be binding too strongly to the stationary phase, particularly with highly active silica gel.[1]
-
Degradation on the column: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[1] A quick stability test by spotting the compound on a TLC plate and letting it sit for a few hours can indicate if this is an issue.[1]
-
Precipitation on the column: If the compound has poor solubility in the mobile phase, it may precipitate at the top of the column when the sample is loaded.
FAQ 4: Can I use Ion-Exchange Chromatography to purify this compound?
Yes, Ion-Exchange Chromatography (IEX) can be a powerful technique for purifying this compound, given its ionizable groups.[5] Since the benzimidazole ring can be protonated under acidic conditions (pKa of benzimidazole is around 5.3), a cation-exchange resin can be used.[7][8] The compound will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or the pH of the mobile phase. This method is particularly useful for removing non-ionic impurities.[9]
FAQ 5: My purified compound is colored, but the starting material was not. What happened?
The development of color during purification often indicates oxidation. o-Phenylenediamine starting materials and some benzimidazole derivatives are susceptible to air oxidation, which can produce colored impurities.[2] To prevent this, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to handle the purified compound with care, potentially storing it under an inert gas.[2] If colored impurities are present, treating a solution of the crude product with activated carbon before chromatography can sometimes help remove them.[10][11]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute from a silica gel column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[12] |
| Strong interaction with the silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve elution.[6] | |
| Compound has degraded on the column. | Test for stability on a TLC plate. If degradation is observed, switch to a less acidic stationary phase like alumina or use deactivated silica.[1] | |
| Poor separation of the product from impurities | Inappropriate mobile phase composition. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf difference > 0.2).[13] |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. Wet packing is generally preferred over dry packing to avoid air bubbles. | |
| Product elutes in the solvent front in Reversed-Phase HPLC | Mobile phase is too strong (too much organic solvent). | Increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., water or buffer).[3] |
| Compound is not retained on the C18 column. | Ensure the mobile phase pH is appropriate. For a basic compound, a slightly acidic to neutral pH can promote retention. | |
| Asymmetric (tailing) peaks in HPLC | Secondary interactions with residual silanol groups on the stationary phase. | Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Column is overloaded. | Inject a smaller volume or a more dilute sample.[14] | |
| Column is contaminated or old. | Flush the column with a strong solvent or replace it if necessary.[14] |
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for the most common chromatographic purification techniques for this compound.
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for a first-pass purification of the crude product.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
2. Procedure:
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. Start with a mixture of DCM and MeOH (e.g., 95:5).
-
Add 0.5% TEA to the mobile phase to improve the spot shape.
-
Aim for an Rf value of 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final bed is flat and free of cracks.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., MeOH or DCM/MeOH).
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Start with a less polar mobile phase and gradually increase the polarity (gradient elution) by increasing the percentage of methanol.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is ideal for achieving high purity, suitable for analytical and final product isolation.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical or preparative column
-
Solvents: HPLC-grade Acetonitrile (ACN) and water
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
2. Procedure:
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% FA or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% FA or TFA.
-
-
Degas both mobile phases before use.[3]
-
-
Method Development:
-
Start with an isocratic elution (e.g., 80% A, 20% B) and adjust the ratio to achieve good retention and separation.
-
If separation is challenging, a gradient elution from high aqueous to high organic content will be more effective.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and ACN).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run and Data Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the developed method.
-
Monitor the elution at a suitable wavelength (benzimidazoles typically have strong UV absorbance).
-
Protocol 3: Ion-Exchange Chromatography
This protocol is useful for separating the target compound from neutral or acidic impurities.
1. Materials and Equipment:
-
Weak cation-exchange resin (e.g., with carboxylic acid functional groups)
-
Chromatography column
-
Buffers: e.g., sodium acetate or sodium phosphate buffers at different pH values and salt concentrations.
2. Procedure:
-
Resin Preparation and Equilibration:
-
Pack the column with the cation-exchange resin.
-
Equilibrate the column with a low ionic strength buffer at a pH where the target compound is positively charged (e.g., pH 4-5).
-
-
Sample Loading:
-
Dissolve the sample in the equilibration buffer and load it onto the column.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.
-
-
Elution:
-
Elute the bound this compound by either:
-
Increasing the salt concentration of the buffer (e.g., a gradient of NaCl).
-
Increasing the pH of the buffer to neutralize the positive charge on the compound.
-
-
-
Desalting:
-
The collected fractions will contain high concentrations of salt. A subsequent desalting step, such as dialysis or reversed-phase solid-phase extraction (SPE), may be necessary.
-
Section 4: Visualizations and Diagrams
Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate chromatographic technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Flowchart for Poor Separation
This diagram provides a systematic approach to troubleshooting poor separation in column chromatography.
Caption: Flowchart for troubleshooting poor separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ualberta.ca [ualberta.ca]
- 5. iajps.com [iajps.com]
- 6. chromtech.com [chromtech.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijcrt.org [ijcrt.org]
- 12. ijpsm.com [ijpsm.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. bvchroma.com [bvchroma.com]
Technical Support Center: A Guide to Preventing Degradation of 5-Amino-2-(hydroxymethyl)benzimidazole in Solution
Welcome to the technical support center for 5-Amino-2-(hydroxymethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Stability
This compound is a valuable heterocyclic compound in medicinal chemistry and drug discovery. However, like many complex organic molecules, its stability in solution can be a critical concern. Degradation can lead to a loss of compound activity, the appearance of extraneous peaks in analytical chromatograms, and ultimately, variability in experimental outcomes. This guide will walk you through the key factors influencing the stability of this compound and provide actionable protocols to mitigate degradation.
The core structure of benzimidazole is relatively stable; however, the presence of the amino and hydroxymethyl functional groups on this compound introduces specific vulnerabilities.[1] These groups are susceptible to oxidation and other degradation pathways, particularly when in solution and exposed to various environmental factors.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability of this compound:
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The main culprits for the degradation of benzimidazole derivatives, including this compound, are:
-
Light: Many benzimidazole compounds are photosensitive and can degrade upon exposure to light, a process known as photolysis.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of the compound can be pH-dependent. Both acidic and basic conditions can promote hydrolysis of functional groups or alterations to the benzimidazole ring.
-
Oxidation: The amino group on the benzimidazole ring is particularly susceptible to oxidation, which can be initiated by dissolved oxygen or the presence of oxidizing agents.[2]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for instance, may participate in degradation reactions.
Q2: How can I visually tell if my this compound solution has degraded?
A2: While visual inspection is not a definitive method, a change in the color or clarity of the solution can be an indicator of degradation. For example, the solution might turn yellow or brown, or a precipitate might form. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for confirming stability.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the long-term stability of your solutions, we recommend the following storage conditions:
-
Protection from Light: Always store solutions in amber vials or wrap the container with aluminum foil to protect it from light.[2]
-
Low Temperature: For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable. For long-term storage, freezing at -20°C or -80°C is recommended.[4]
-
Inert Atmosphere: For highly sensitive applications, purging the solution with an inert gas like nitrogen or argon before sealing the container can help to minimize oxidation.
-
Appropriate Solvent: Use a high-purity, degassed solvent for preparing your solutions. The choice of solvent should be compatible with your experimental design and the stability of the compound. While specific solubility data is limited, DMSO, and alcohols are common solvents for benzimidazole derivatives.[5][6]
Q4: How often should I prepare fresh solutions?
A4: It is always best practice to prepare solutions fresh for each experiment to ensure the highest quality of results.[2] If storage is unavoidable, it is crucial to perform a stability study in your specific experimental buffer to determine how long the solution remains viable under your storage conditions.[4]
Troubleshooting Guide
Encountering unexpected results? This troubleshooting guide will help you identify and resolve common issues related to the degradation of this compound.
| Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound.[2] | 1. Prepare a fresh standard of this compound and compare its chromatogram to your sample. 2. Review your solution preparation and storage procedures. Ensure protection from light and storage at the recommended temperature.[2][4] 3. Consider potential degradation pathways such as oxidation of the amino group or reactions involving the hydroxymethyl group. |
| Loss of biological activity or inconsistent experimental results | The active compound has degraded, leading to a lower effective concentration. | 1. Confirm the purity and integrity of your compound using an analytical technique like HPLC or LC-MS. 2. Always use freshly prepared solutions for your experiments.[2] 3. If using stored solutions, run a quality control check to confirm the concentration before use. |
| Decrease in the main compound peak area over time without the appearance of new peaks | Degradation products may not be UV-active at the detection wavelength, or they may have precipitated out of solution. | 1. Analyze your samples at a lower UV wavelength (e.g., 210 nm) to try and detect non-chromophoric degradants.[7] 2. Visually inspect the solution for any precipitate. If present, try to dissolve it in a stronger solvent and analyze it. 3. Consider using a more universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), if available.[7] |
| Solution changes color (e.g., turns yellow/brown) | This is often a sign of oxidation or other degradation pathways. | 1. Discard the discolored solution and prepare a fresh one. 2. When preparing the new solution, consider using a degassed solvent and purging the vial with an inert gas (e.g., nitrogen) to minimize oxidation. |
Experimental Protocols
To ensure the integrity of your experiments, we recommend the following protocols for handling and analyzing this compound.
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a high-purity, appropriate solvent (e.g., DMSO, methanol) to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage:
-
For immediate use, keep the solution protected from light.
-
For short-term storage (up to one week), store the solution in an amber vial at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, allow the frozen aliquot to thaw completely and come to room temperature.
-
Protocol 2: Stability Assessment using HPLC
This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer.
-
Preparation of Stability Samples: Prepare a solution of this compound at the desired concentration in the solvent or buffer to be tested.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to obtain the initial chromatogram and peak area of the parent compound. This will serve as your baseline.
-
Storage under Test Conditions: Store aliquots of the solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. The appearance of new peaks should also be noted and their peak areas recorded.
Table 1: Example HPLC Parameters for Stability Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of the compound. |
| Injection Volume | 10 µL |
Note: These are starting parameters and may require optimization for your specific system and application.
Visualizing Degradation and Prevention
To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and the recommended workflow for ensuring compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling solutions to ensure stability.
By adhering to these guidelines and protocols, you can significantly minimize the degradation of this compound in your solutions, leading to more accurate and reproducible scientific outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. ijfmr.com [ijfmr.com]
- 2. benchchem.com [benchchem.com]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-2-mercaptobenzimidazole | CAS:2818-66-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole
Welcome to the technical support center for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important benzimidazole derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Low yield of the final product, this compound.
Possible Causes & Solutions:
-
Incomplete Reduction of the Nitro Group: The conversion of a nitro-substituted benzimidazole precursor to the corresponding amine is a critical step. Incomplete reduction is a common reason for low yields.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active.[1] Catalyst poisoning can occur, so ensure starting materials and solvents are free of impurities like sulfur compounds.
-
Reaction Conditions: For metal-acid reductions (e.g., Fe/HCl, Sn/HCl), ensure a sufficient excess of the metal and acid is used.[2] The reaction can be sensitive to temperature; maintain the recommended temperature range to ensure complete reaction without side-product formation.
-
-
-
Side Reactions: The hydroxymethyl group can be susceptible to side reactions, particularly under harsh conditions.
-
Troubleshooting:
-
Protecting Groups: Consider protecting the hydroxymethyl group as an ester or ether if reaction conditions are too harsh. This adds steps to the synthesis but can significantly improve yield by preventing unwanted reactions.
-
Temperature Control: Exothermic reactions, if not properly controlled, can lead to side-product formation. Ensure adequate cooling and controlled reagent addition during scale-up.[3]
-
-
-
Product Loss During Workup and Purification: The product's solubility and stability can impact its recovery.
-
Troubleshooting:
-
pH Adjustment: The amino group makes the molecule's solubility pH-dependent. Carefully adjust the pH during extraction to ensure the product is in the desired phase (organic or aqueous).
-
Purification Method: Recrystallization is a common purification method.[2] Experiment with different solvent systems to find one that provides good recovery and purity. Column chromatography can also be effective but may be less practical for very large scales.
-
-
Question 2: The isolated product is discolored (e.g., pink, brown, or black).
Possible Causes & Solutions:
-
Oxidation of the Aminobenzimidazole: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can prevent oxidation.
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Residual Metal Contaminants: If using metal-based reducing agents, residual metal ions can cause discoloration.
-
Troubleshooting:
-
Filtration: Ensure complete removal of the metal catalyst or salts by thorough filtration. Using a filter aid like Celite can be beneficial.[2]
-
Chelating Agents: Washing the crude product with a solution of a chelating agent like EDTA can help remove trace metal impurities.
-
-
-
Over-oxidation: In some synthetic routes, oxidative conditions can lead to the formation of colored byproducts.[4]
-
Troubleshooting:
-
Control of Oxidants: If an oxidizing agent is used in a preceding step, ensure its complete removal before proceeding to the reduction step.
-
Purification: Treatment with activated carbon during recrystallization can effectively remove colored impurities.[4]
-
-
Question 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Presence of Closely Related Impurities: Impurities with similar polarity to the desired product can make purification by chromatography or recrystallization challenging.
-
Troubleshooting:
-
Reaction Optimization: Re-evaluate the reaction conditions to minimize the formation of these impurities. This could involve changing the solvent, temperature, or catalyst.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate.
-
Alternative Purification Techniques: Consider techniques like preparative HPLC for small to medium scales if high purity is critical.
-
-
-
Product Instability: The product may be degrading during the purification process. Benzimidazoles can exhibit photosensitivity in solution.[5]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route starts with a substituted o-phenylenediamine. A typical sequence involves the condensation of 4-nitro-1,2-phenylenediamine with an appropriate C1 synthon to form the benzimidazole ring, followed by the reduction of the nitro group to an amine. For the 2-(hydroxymethyl) substituent, glycolic acid or a derivative can be used in the condensation step.
Q2: How can I monitor the progress of the reaction effectively during scale-up?
For large-scale synthesis, real-time reaction monitoring is crucial. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the product.[4] For in-process control on a larger scale, spectroscopic methods like in-situ FTIR or Raman spectroscopy can provide real-time data on reaction kinetics.
Q3: What are the key safety considerations when scaling up this synthesis?
-
Exothermic Reactions: The reduction of the nitro group and the benzimidazole ring formation can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.[3]
-
Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate safety precautions, including proper ventilation and grounding of equipment.
-
Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, o-phenylenediamines can be toxic and should be handled with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: What are the typical analytical methods for characterizing the final product?
The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point: As an indicator of purity.
Experimental Workflow & Data
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Typical Reaction Parameters
| Parameter | Step 1: Condensation | Step 2: Reduction (Catalytic Hydrogenation) |
| Reactants | 4-Nitro-1,2-phenylenediamine, Glycolic Acid | 5-Nitro-2-(hydroxymethyl)benzimidazole |
| Solvent | Dilute HCl, Water | Ethanol, Methanol |
| Catalyst/Reagent | - | Pd/C, Raney Ni |
| Temperature | Reflux | Room Temperature to 50°C |
| Pressure | Atmospheric | 1-5 atm H₂ |
| Reaction Time | 4-8 hours | 2-6 hours |
Note: These are general parameters and may require optimization based on the specific scale and equipment used.
References
- 1. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 2. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Byproducts in 5-Amino-2-(hydroxymethyl)benzimidazole Reactions by Mass Spectrometry
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for identifying byproducts in the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole using mass spectrometry. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of common impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak at [M+14] in my ESI-MS spectrum. What could this be?
A1: An [M+14] peak, where M is the mass of your target molecule, often suggests methylation. In the context of this compound synthesis, this could arise from several sources. If methanol was used as a solvent or reagent, it can act as a methylating agent, particularly under acidic or basic conditions. Another possibility is the presence of formaldehyde as an impurity in your starting materials or formed in situ, which can lead to N-methylation.
-
Causality: The nucleophilic amino group on the benzimidazole ring is susceptible to electrophilic attack by methylating agents. This can occur at either the N-1 or N-3 position of the imidazole ring, or even on the exocyclic amino group, leading to isomeric methylated byproducts.
-
Troubleshooting:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. If methanol is necessary, consider using a freshly opened bottle and minimizing reaction times.
-
Starting Material Analysis: Analyze your starting materials by GC-MS or LC-MS to check for impurities like formaldehyde or other potential methylating agents.
-
Tandem MS (MS/MS): Perform MS/MS analysis on the [M+14] ion. The fragmentation pattern can help elucidate the position of the methyl group. For instance, fragmentation of N-methylated benzimidazoles often shows a characteristic loss of a methyl radical (•CH3).[1][2]
-
Q2: My mass spectrum shows a significant peak corresponding to the starting material, 4-amino-3-nitro-benzyl alcohol, even after extended reaction times. Why isn't the cyclization complete?
A2: Incomplete cyclization is a common issue in benzimidazole synthesis. The condensation of the diamine with the carboxylic acid (or its derivative) to form the imidazole ring is a critical step that can be influenced by several factors.
-
Causality: The cyclization reaction is often an equilibrium process. Insufficient heating, incorrect pH, or the presence of water can shift the equilibrium back towards the starting materials. The reduction of the nitro group to an amine is a prerequisite for cyclization; incomplete reduction will also leave unreacted starting material.
-
Troubleshooting:
-
Reaction Conditions: Ensure adequate heating as this reaction often requires elevated temperatures to drive off water and favor the cyclized product. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
-
pH Control: The pH of the reaction mixture is crucial. Acidic conditions are typically required to protonate the carbonyl group, making it more electrophilic for the nucleophilic attack by the second amino group. However, excessively strong acid can protonate the diamine, reducing its nucleophilicity. Experiment with different acids (e.g., acetic acid, formic acid) and concentrations.[4][5]
-
Dehydrating Agent: Consider the addition of a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitoring the Reduction Step: If you are performing a one-pot reaction involving nitro group reduction followed by cyclization, ensure the reduction step is complete before proceeding. This can be monitored by TLC or LC-MS.
-
Q3: I'm observing a peak at [M-18], suggesting a loss of water. Is this just in-source fragmentation, or could it be a real byproduct?
A3: Distinguishing between in-source fragmentation and a genuine dehydration byproduct is a critical aspect of mass spectrometric analysis. While the hydroxymethyl group can be labile and prone to fragmentation in the mass spectrometer source, a dehydration reaction can also occur during the synthesis, especially under harsh acidic or high-temperature conditions.
-
Causality: The benzylic alcohol of this compound can undergo acid-catalyzed dehydration to form a reactive quinone methide-like intermediate, which can then polymerize or react with other nucleophiles present in the reaction mixture.
-
Troubleshooting:
-
Varying In-Source Conditions: To assess if the dehydration is an artifact of the analysis, vary the ESI source conditions.[6] Decrease the capillary temperature and cone voltage. If the intensity of the [M-18] peak decreases relative to the molecular ion peak, it is likely due to in-source fragmentation.
-
LC-MS Analysis: Use liquid chromatography coupled with mass spectrometry (LC-MS). If the [M-18] species is a true byproduct, it should separate chromatographically from the parent compound and have its own distinct retention time.
-
Reaction Condition Optimization: If dehydration is confirmed as a reaction byproduct, consider milder reaction conditions. This could involve using a less corrosive acid, lowering the reaction temperature, or reducing the reaction time.
-
Q4: My reaction mixture has turned dark, and the mass spectrum is complex with many high molecular weight signals. What is happening?
A4: The formation of a dark-colored reaction mixture and the appearance of high molecular weight species in the mass spectrum are often indicative of polymerization or oxidative side reactions.
-
Causality: The amino groups on the benzimidazole ring are susceptible to oxidation, which can lead to the formation of colored, polymeric materials. This is particularly prevalent in the presence of air (oxygen) and certain catalysts.[7] The exocyclic amino group can also be involved in intermolecular condensation reactions.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition and polymerization pathways.
-
Purification: If polymerization has occurred, purification by column chromatography may be necessary to isolate the desired product from the high molecular weight impurities.
-
Troubleshooting Guide: Common Byproducts and their m/z Values
The following table summarizes the expected m/z values for this compound and its potential byproducts in positive ion mode mass spectrometry.
| Compound Name | Structure | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₉N₃O | 163.18 | 164.19 |
| Methylated byproduct | C₉H₁₁N₃O | 177.21 | 178.22 |
| Dehydrated byproduct | C₈H₇N₃ | 145.16 | 146.17 |
| Over-reduced byproduct (5-Amino-2-methylbenzimidazole) | C₈H₉N₃ | 147.18 | 148.19 |
| Unreacted starting material (4-amino-3-nitro-benzyl alcohol) | C₇H₈N₂O₃ | 168.15 | 169.16 |
| Dimerization product | C₁₆H₁₆N₆O | 308.34 | 309.35 |
Experimental Protocol: Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of a this compound reaction mixture by LC-MS.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[8]
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow: Follow manufacturer's recommendations.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the product and potential byproducts (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the target compound and potential byproducts.
-
Examine the mass spectra of the eluting peaks to confirm their identity.
-
If unexpected peaks are observed, consider their m/z values and potential elemental compositions to hypothesize their structures.
-
Perform MS/MS analysis on ions of interest to obtain structural information from their fragmentation patterns. The fragmentation of benzimidazoles often involves the loss of HCN from the imidazole ring.[1][9]
-
Reaction Pathway and Byproduct Formation
The following diagram illustrates a common synthetic route to this compound and highlights the formation of potential byproducts.
Caption: Synthetic pathway and potential byproduct formation.
References
- 1. journalijdr.com [journalijdr.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Benchmarking Guide to 5-Amino-2-(hydroxymethyl)benzimidazole and Other Key Benzimidazole Analogues in Anticancer Research
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The benzimidazole scaffold is a cornerstone in medicinal chemistry, lauded for its structural similarity to natural purines, which allows it to interact with a multitude of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs and countless investigational compounds.[2][3] This document provides an in-depth comparative analysis of 5-Amino-2-(hydroxymethyl)benzimidazole against other significant benzimidazoles, focusing on their application in oncology. We will delve into their mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.
Introduction to the Benzimidazole Scaffold
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[4] This core structure is present in vitamin B12 and serves as a privileged scaffold in drug discovery due to its ability to act as a hydrogen bond donor or acceptor, facilitating interactions with various biological targets involved in cancer progression.[5][6] The therapeutic versatility of benzimidazoles is vast, with derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory properties.[6][7] However, their role as anticancer agents has garnered the most significant attention in recent years.[2][8]
Derivatives like Mebendazole and Albendazole, originally anthelmintics, have been repurposed for oncology due to their ability to disrupt microtubule formation in cancer cells.[2] This guide will focus on this compound, a lesser-known but promising derivative, and compare its profile with established and other experimental benzimidazoles to highlight structure-activity relationships and potential therapeutic niches.
Physicochemical and Structural Comparison
The biological activity of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents.[4] These substitutions affect the molecule's solubility, lipophilicity, and ability to interact with specific targets.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | C₈H₉N₃O | 163.18 | Contains both an amino (-NH₂) group, a potential hydrogen bond donor, and a hydroxymethyl (-CH₂OH) group, which can increase polarity. |
| Mebendazole | ![]() | C₁₆H₁₃N₃O₃ | 295.29[9] | An FDA-approved anthelmintic with a benzoyl group at position 5 and a methylcarbamate group at position 2, known for its microtubule-destabilizing effects.[2][9] |
| Albendazole | ![]() | C₁₂H₁₅N₃O₂S | 265.33[10] | Another FDA-approved anthelmintic, it features a propylsulfanyl group at position 5 and a methylcarbamate at position 2, also acting as a tubulin modulator.[2][10] |
Note: Placeholder images are used for structures.
The amino and hydroxymethyl groups on our compound of interest suggest a different polarity and potential for hydrogen bonding compared to the bulkier, more lipophilic substituents on Mebendazole and Albendazole. These differences are critical in determining pharmacokinetic properties and target engagement.
Synthesis Pathway and Experimental Rationale
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[11][12] The synthesis of this compound and its analogues follows this fundamental principle, with specific modifications to introduce the desired functional groups.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for 2,5-disubstituted benzimidazoles. The choice of starting materials (the substituted o-phenylenediamine and the carboxylic acid) directly dictates the final substituents.
Caption: Generalized workflow for the synthesis of benzimidazole derivatives.
Experimental Rationale:
-
Condensation: The Phillips-Ladenburg reaction, involving the heating of an o-phenylenediamine with a carboxylic acid, is a classic and reliable method.[12] The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine.
-
Purification: Recrystallization is often sufficient for purification. The choice of solvent is critical and is determined by the polarity of the synthesized compound. For compounds that are difficult to crystallize, column chromatography provides a more robust method for isolating the pure product.
Comparative Anticancer Activity
The primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[2][13] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3] However, other mechanisms like the inhibition of protein kinases, topoisomerases, and angiogenesis have also been reported.[2][3][11]
In Vitro Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The table below compiles representative IC₅₀ values for various benzimidazole derivatives against common cancer cell lines from the literature.
| Compound | Cell Line (Cancer Type) | Primary Mechanism | IC₅₀ (µM) | Reference |
| Mebendazole | A549 (Lung) | Tubulin Polymerization Inhibition | ~0.1 - 0.9 | [13] |
| Mebendazole | HCT116 (Colon) | Tubulin Polymerization Inhibition | ~0.2 | [13] |
| Albendazole | HepG2 (Liver) | Tubulin Polymerization Inhibition | ~0.5 - 1.5 | [2] |
| Bendamustine | Various Lymphoma | DNA Alkylating Agent | Varies | [3] |
| Nocodazole | HeLa (Cervical) | Microtubule Disruption | ~0.1 | [2] |
| Hypothetical Data | ||||
| This compound | A549 (Lung) | To be determined | ~5.0 - 15.0 | N/A |
| This compound | MCF-7 (Breast) | To be determined | ~8.0 - 20.0 | N/A |
Analysis: The established drugs like Mebendazole and Albendazole show potent, sub-micromolar activity. The hypothetical data for this compound suggests it may be less potent. This could be due to its different physicochemical properties affecting cellular uptake or target binding. The amino and hydroxymethyl groups might also direct it towards different cellular targets, warranting further investigation into its mechanism of action.
Key Signaling Pathway: Microtubule Disruption
The most well-characterized anticancer mechanism for benzimidazoles is their interaction with β-tubulin, preventing its polymerization with α-tubulin to form microtubules. This process is critical for the formation of the mitotic spindle during cell division.
Caption: Benzimidazole-mediated inhibition of tubulin polymerization.
This pathway highlights how compounds like Mebendazole and Albendazole exert their cytotoxic effects.[2][13] By preventing microtubule formation, the mitotic spindle cannot assemble correctly, triggering a cell cycle checkpoint that ultimately leads to programmed cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
To generate the comparative data discussed above, a robust and validated protocol is essential. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14][16] The amount of formazan produced is proportional to the number of viable cells.[16]
Step-by-Step Protocol
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test benzimidazole (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the purple formazan crystals.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This guide establishes a comparative framework for evaluating this compound against other prominent benzimidazoles. While repurposed drugs like Mebendazole and Albendazole show potent anticancer activity primarily through tubulin inhibition, the unique substitutions on this compound may confer a different mechanistic profile.[2] Its higher polarity could influence its pharmacokinetics and target specificity.
Future research should focus on elucidating the precise mechanism of action for this compound. Does it inhibit tubulin? Or do the amino and hydroxymethyl groups enable it to interact with other targets, such as specific kinases or epigenetic modulators?[11] A comprehensive screening against a panel of cancer cell lines, followed by mechanistic studies (e.g., cell cycle analysis, apoptosis assays, and target-binding studies), will be crucial to unlocking its therapeutic potential. The continuous exploration of novel benzimidazole scaffolds remains a highly promising avenue in the development of next-generation cancer therapies.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 6. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. isca.me [isca.me]
- 8. [PDF] Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 9. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the benzimidazole core represents a "privileged structure" in medicinal chemistry. Its resemblance to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class: 5-Amino-2-(hydroxymethyl)benzimidazole derivatives. By examining how subtle molecular modifications influence biological efficacy, we aim to provide actionable insights for the rational design of next-generation therapeutics.
While comprehensive SAR studies on the precise this compound scaffold are emerging, we can extrapolate from the wealth of data on closely related 2,5-disubstituted benzimidazoles to establish a predictive framework for optimizing the therapeutic potential of this promising molecular backbone.
The Core Moiety: Understanding the Roles of the 5-Amino and 2-Hydroxymethyl Groups
The this compound scaffold possesses two key functional groups that are pivotal for its biological activity and provide prime opportunities for chemical modification.
-
The 5-Amino Group: The presence of an amino group at the C5 position is a critical determinant of activity. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it serves as a synthetic handle for the introduction of a wide array of substituents, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic effects. Studies on related 5-aminobenzimidazoles have shown that derivatization of this amino group can lead to potent antimicrobial and anticancer agents.[4][5]
-
The 2-Hydroxymethyl Group: The hydroxymethyl group at the C2 position also plays a significant role. It can participate in hydrogen bonding and offers a site for further functionalization, such as esterification or etherification, to modulate the compound's pharmacokinetic profile. The nature of the substituent at the C2 position is a well-established factor in the biological activity of benzimidazoles.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on the broader benzimidazole class, we can infer the following SAR principles for this compound derivatives:
Anticancer Activity
The anticancer potential of benzimidazole derivatives is often linked to their ability to inhibit key cellular processes like tubulin polymerization or the activity of protein kinases.[3] For the this compound scaffold, the following modifications are predicted to influence anticancer efficacy:
-
Substitution on the 5-Amino Group:
-
Acylation: Introducing acyl groups can enhance lipophilicity, potentially improving cell membrane permeability.
-
Arylation/Heteroarylation: The introduction of aromatic or heteroaromatic rings can lead to π-π stacking interactions with biological targets, enhancing binding affinity.
-
Peptide Coupling: Coupling with amino acids or peptides can improve target specificity and cellular uptake.[5]
-
-
Modification of the 2-Hydroxymethyl Group:
-
Esterification/Etherification: These modifications can alter the compound's prodrug potential and pharmacokinetic properties.
-
-
Substitution on the Benzene Ring (C4, C6, C7):
-
Electron-withdrawing groups (e.g., halogens, nitro groups) at these positions can enhance activity.
-
Antimicrobial Activity
The antimicrobial action of benzimidazoles can involve various mechanisms, including the inhibition of microbial enzymes or disruption of cell wall synthesis. The SAR for antimicrobial activity suggests that:
-
N-Alkylation of the Imidazole Ring: Introduction of alkyl or substituted alkyl groups at the N1 position can significantly impact antimicrobial potency.
-
Modifications at the C2 Position: The nature of the substituent at C2 is crucial. While our core is a hydroxymethyl group, further modifications or replacement with other functional groups would likely have a profound effect on the antimicrobial spectrum and potency.[6][7]
-
Substituents on the 5-Amino Group: Similar to anticancer activity, the nature of the substituent on the 5-amino group is a key determinant. Lipophilic and aromatic substituents have been shown to be beneficial for antibacterial activity in related benzimidazole series.
Comparative Performance: Benchmarking Against Other Benzimidazole Derivatives
To provide a clear perspective on the potential of this compound derivatives, the following tables summarize the reported anticancer and antimicrobial activities of various substituted benzimidazoles. This data, while not directly from our core scaffold, offers valuable benchmarks for future development.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| D4 | Benzimidazol-amino thiazole derivative | Human Lung Cancer | 4.207 | [8] |
| D8 | Benzimidazol-amino thiazole derivative | Human Lung Cancer | 2.398 | [8] |
| Compound 7 | 5-amino-2-methylbenzimidazole derivative | 60 Human Cancer Cell Lines | Potent Activity | [1][4] |
| Compound 9 | 5-amino-2-methylbenzimidazole derivative | 60 Human Cancer Cell Lines | Potent Activity | [1][4] |
| MBIC | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Breast Cancer Cells | Strong Cytotoxicity | [3] |
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 5c | 2,5-disubstituted benzimidazole | Bacillus subtilis | 3.12 | [6] |
| 5e | 2,5-disubstituted benzimidazole | Bacillus subtilis | 3.12 | [6] |
| 6a | 2,5-disubstituted benzimidazole | Pseudomonas aeruginosa | Significant Activity | [6] |
| 6e | 2,5-disubstituted benzimidazole | Pseudomonas aeruginosa | Significant Activity | [6] |
| 11c | 2,5,6-trisubstituted benzimidazole | Mycobacterium tuberculosis | 0.09 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of benzimidazole derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzimidazole derivatives in the appropriate broth in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Visualizing the Path Forward
To conceptualize the drug discovery and evaluation workflow for these derivatives, the following diagrams are provided.
Caption: A streamlined workflow for the discovery and development of novel this compound derivatives.
Caption: Key structural positions on the benzimidazole core for SAR studies.
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While direct SAR studies on this specific core are still in their early stages, a wealth of information from related benzimidazole derivatives provides a strong foundation for rational drug design. By systematically exploring substitutions at the C2, C5, and N1 positions, researchers can optimize the biological activity and pharmacokinetic properties of these compounds. The experimental protocols and comparative data presented in this guide offer a robust framework for advancing the discovery and development of this versatile class of therapeutic agents.
References
- 1. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. nveo.org [nveo.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Vivo Validation of 5-Amino-2-(hydroxymethyl)benzimidazole: A Comparative Framework
This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of 5-Amino-2-(hydroxymethyl)benzimidazole. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale, detailed experimental protocols, and comparative analysis against established standards.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer effects.[1][2][3] this compound is a novel derivative within this class. While in vitro studies are essential for initial screening, in vivo validation is the critical next step to assess a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion (ADME), and overall effect on a complex biological system.[4] This guide will delineate a robust strategy for the in vivo evaluation of this compound, with a focus on scientific rigor and ethical considerations.
Hypothesized Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms.[1][5] These can include:
-
Microtubule Inhibition: Disrupting microtubule formation, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition: Interfering with DNA replication and repair.[1]
-
Kinase Inhibition: Targeting signaling pathways crucial for cancer cell proliferation and survival, such as EGFR and HER2.[2]
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic and extrinsic pathways.[5]
For this compound, a plausible starting hypothesis is the inhibition of microtubule dynamics or key kinases involved in cell cycle progression, given the activities of similar compounds. The in vivo studies outlined below will not only assess efficacy but also provide opportunities to gather pharmacodynamic data to support or refute these mechanistic hypotheses.
The Comparative Landscape: Benchmarking Against the Standard of Care
To contextualize the anticancer activity of this compound, it is essential to compare its performance against current standard-of-care (SoC) agents. For the purpose of this guide, we will focus on a colorectal cancer model, a malignancy where benzimidazole derivatives have shown promise.
Standard-of-Care for Colorectal Cancer:
The treatment landscape for metastatic colorectal cancer (mCRC) typically involves combination chemotherapy regimens.[6] Common backbones include FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) and FOLFIRI (folinic acid, 5-fluorouracil, and irinotecan).[6][7][8] These regimens may be combined with targeted therapies such as bevacizumab (an anti-VEGF antibody) or cetuximab/panitumumab (anti-EGFR antibodies) for RAS wild-type tumors.[6]
For our in vivo studies, a relevant positive control would be a FOLFOX or FOLFIRI regimen. This allows for a direct comparison of the novel compound's efficacy against a clinically validated treatment.
In Vivo Validation Strategy: A Phased Approach
A successful in vivo validation program is a multi-step process, beginning with model selection and culminating in comprehensive data analysis.
Preclinical Animal Model Selection: The Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone of preclinical anticancer drug development.[9][10] This model involves the implantation of human cancer cells into immunodeficient mice.[9][10]
-
Model: Athymic Nude or SCID mice.
-
Rationale: These mice lack a fully functional immune system, preventing the rejection of human tumor cells.
-
Cell Line Selection: For a colorectal cancer model, well-characterized cell lines such as HCT-116 or HT-29 are appropriate choices.
Ethical Considerations in Animal Research
All animal studies must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[11][12][13][14] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be central to the experimental design.[15] This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize any potential pain or distress.[15]
Experimental Workflow
The following diagram outlines the key stages of an in vivo efficacy study:
Caption: Workflow for an in vivo xenograft study.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture HCT-116 human colorectal carcinoma cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.
-
Cell Harvesting: Harvest cells during their exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.[14]
-
Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[14]
Protocol 2: Dosing and Administration
-
Vehicle Control Group: Administer the vehicle used to dissolve the test compound and SoC drugs.
-
Test Compound Group (this compound): Dose determination should be based on prior maximum tolerated dose (MTD) studies. Administer via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, 5 days a week).
-
Positive Control Group (e.g., FOLFOX): Administer the standard-of-care regimen according to established protocols.
-
Monitoring: Measure tumor volume and body weight twice weekly.[14] Body weight is a key indicator of toxicity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD relationship is crucial for interpreting efficacy data and optimizing dosing regimens.[4][16]
-
Pharmacokinetics (PK): This involves analyzing the absorption, distribution, metabolism, and excretion (ADME) of the drug.[4][16] Blood samples should be collected at various time points after drug administration to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve).[17]
-
Pharmacodynamics (PD): This assesses the biochemical and physiological effects of the drug on the body.[4] For this compound, this could involve analyzing tumor tissue for markers of cell cycle arrest or apoptosis.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, providing a basis for PD marker selection.
Caption: Hypothetical inhibition of MAPK and PI3K/Akt pathways.
In Vivo Toxicity Assessment
A thorough evaluation of the test compound's safety profile is paramount.[18]
Protocol 3: Acute and Repeated-Dose Toxicity Studies
-
Acute Toxicity: Administer a single high dose of the compound to a small group of animals and observe for adverse effects over a short period.[19] This helps determine the MTD.
-
Repeated-Dose Toxicity: Administer the compound daily or on a cyclical schedule for a longer duration (e.g., 28 days) at various dose levels.
-
Parameters to Monitor:
-
Clinical observations (e.g., changes in behavior, appearance).[19]
-
Body weight changes.
-
Hematology and clinical chemistry at study termination.
-
Gross pathology and histopathology of major organs.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format for easy comparison.
Table 1: Comparative Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.1 mL, daily | 1500 ± 250 | - | +5 |
| This compound | 50 mg/kg, daily | 750 ± 150 | 50 | -2 |
| FOLFOX | Standard Regimen | 450 ± 100 | 70 | -8 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Interpretation:
In this hypothetical example, this compound demonstrates significant antitumor activity, though less potent than the standard-of-care FOLFOX regimen. The minimal body weight loss suggests a favorable toxicity profile at the tested dose. Further studies could explore combination therapies with SoC agents to enhance efficacy.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the in vivo validation of this compound. A successful outcome from these studies, demonstrating both efficacy and a manageable safety profile, would provide a strong rationale for advancing the compound into further preclinical development and, ultimately, clinical trials. Future work should focus on elucidating the precise mechanism of action, exploring its efficacy in other cancer models (including patient-derived xenografts), and optimizing dosing and scheduling.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancer.ca [cancer.ca]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 12. online225.psych.wisc.edu [online225.psych.wisc.edu]
- 13. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research [norecopa.no]
- 14. benchchem.com [benchchem.com]
- 15. forskningsetikk.no [forskningsetikk.no]
- 16. scholar.usuhs.edu [scholar.usuhs.edu]
- 17. Pharmacokinetics and pharmacodynamics of the novel marine-derived anticancer agent ecteinascidin 743 in a phase I dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. altasciences.com [altasciences.com]
- 19. Toxicology | MuriGenics [murigenics.com]
A Comparative Guide to the Efficacy of 2,5-Substituted Benzimidazole Analogs in Oncology
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics, particularly in oncology.[1][2] This guide provides a comparative analysis of the efficacy of 2,5-substituted benzimidazole analogs, a class of compounds showing significant promise as anticancer agents. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their performance.
The Strategic Importance of the 2,5-Substituted Benzimidazole Pharmacophore
The anticancer potential of the benzimidazole core can be significantly modulated by substitutions at various positions, with the C2 and C5 positions being particularly critical for activity. A conceptual model for this class is 5-Amino-2-(hydroxymethyl)benzimidazole , which combines key pharmacophoric features: an amino group at the C5 position, which can act as a hydrogen bond donor and influence solubility, and a substituted methyl group at the C2 position, which can be modified to interact with various enzymatic pockets. By systematically altering these substituents, medicinal chemists can fine-tune the cytotoxic efficacy and selectivity of these compounds.
Comparative Efficacy of 2,5-Substituted Benzimidazole Analogs
To illustrate the impact of substitutions on anticancer activity, we have compiled in vitro cytotoxicity data for several series of 2,5-substituted benzimidazole analogs from the literature. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Table 1: Comparative in vitro Cytotoxicity (IC50) of 2,5-Substituted Benzimidazole Analogs
| Series | Compound ID | C2-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A: 2-Aryl-5-nitro-benzimidazoles | 1 | 2-Nitrophenyl | 5-Nitro | K562 (Leukemia) | >100 | [3] |
| 2 | 3-Nitrophenyl | 5-Nitro | K562 (Leukemia) | 26.3 | [3] | |
| 3 | 4-Nitrophenyl | 5-Nitro | K562 (Leukemia) | 1.1 | [3] | |
| 4 | 3,5-Dinitrophenyl | 5-Nitro | K562 (Leukemia) | 2.5 | [3] | |
| 5 | 4-Chloro-3-nitrophenyl | 5-Nitro | K562 (Leukemia) | 0.8 | [3] | |
| 6 | 4-Chloro-3-nitrophenyl | 5-Nitro | A549 (Lung) | 0.028 | [3] | |
| B: Benzimidazole-5-carboxamides | 7n | Phenyl | 5-(4-methylpiperazine-1-carbonyl) | SK-Mel-28 (Melanoma) | 2.55 | [4] |
| 7u | 4-Chlorophenyl | 5-(4-methylpiperazine-1-carbonyl) | SK-Mel-28 (Melanoma) | 3.11 | [4] | |
| 40a | 4-Methoxyphenyl | 5-(morpholine-4-carbonyl) | SK-Mel-28 (Melanoma) | 2.69 | [5] | |
| 40b | 4-Chlorophenyl | 5-(morpholine-4-carbonyl) | SK-Mel-28 (Melanoma) | 2.55 | [5] | |
| C: Other Analogs | MBIC | 5-Fluoro-2-hydroxyphenyl | 5-Carboxylate | Breast Cancer Cells | - | [1] |
| Compound 4f | 2,4,6-Trimethoxyphenyl | 6-Methoxy-5-(phenylethynyl) | Siha (Cervical) | 0.61 | [6] |
Note: The IC50 values are presented as reported in the respective studies and are intended for comparative purposes within this context.
Structure-Activity Relationship (SAR) Deep Dive
The data presented in Table 1 reveals critical insights into the structure-activity relationships of 2,5-substituted benzimidazoles:
-
Influence of the C5-Substituent: The presence of a strong electron-withdrawing group, such as a nitro (NO2) group, at the C5 position often correlates with potent cytotoxic activity.[3] This is evident in Series A, where all compounds feature a 5-nitro substitution and several exhibit sub-micromolar efficacy. The nitro group's ability to participate in hydrogen bonding and polar interactions may contribute to target binding. In contrast, carboxamide moieties at the C5 position, as seen in Series B, also yield highly potent compounds, suggesting that this position is a critical "hotspot" for modification to achieve high efficacy.[4][5]
-
Influence of the C2-Substituent: The nature of the aryl group at the C2 position plays a crucial role in determining both the potency and selectivity of the compound.
-
In Series A, the position of the nitro group on the C2-phenyl ring significantly impacts activity. A 4-nitro substitution (Compound 3 ) is markedly more potent against K562 cells than a 2-nitro (Compound 1 ) or 3-nitro (Compound 2 ) substitution.[3]
-
The addition of a chloro group to the C2-phenyl ring, as in Compound 6 , leads to an exceptionally potent derivative with an IC50 of just 28 nM against the A549 lung cancer cell line.[3] This highlights the importance of halogen bonding and hydrophobic interactions in target engagement.
-
In Series B, both phenyl and substituted-phenyl groups at the C2 position, in combination with a C5-carboxamide, result in potent antimelanoma agents.[4][5]
-
Mechanism of Action: Disruption of Microtubule Dynamics
A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[4][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the failure of mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, selectively eliminating rapidly dividing cancer cells.
Caption: Inhibition of tubulin polymerization by benzimidazole analogs.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method for determining the IC50 values of potential anticancer compounds.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole analogs in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use a non-linear regression analysis to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The 2,5-substituted benzimidazole scaffold is a highly promising platform for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that the cytotoxic efficacy of these compounds can be precisely controlled through strategic modifications at the C2 and C5 positions. Specifically, the introduction of electron-withdrawing groups at C5 and substituted aryl moieties at C2 has yielded derivatives with exceptional potency, often in the nanomolar range. A key mechanism of action for this class of compounds is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The continued exploration of this versatile scaffold, guided by robust SAR data and standardized in vitro assays, holds significant potential for the discovery of next-generation cancer therapeutics.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Framework for Evaluating Novel Kinase Inhibitors: A Comparative Analysis of 5-Amino-2-(hydroxymethyl)benzimidazole Against Known Standards
Introduction
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of enzymes targeted in modern drug discovery, particularly in oncology and immunology.[1] The dysregulation of kinase signaling pathways is a hallmark of many diseases, driving efforts to develop potent and selective small molecule inhibitors.[2] The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3]
This guide introduces 5-Amino-2-(hydroxymethyl)benzimidazole , a compound of interest due to its structural relation to this important class of inhibitors.[4] To date, its activity profile against the human kinome is not extensively documented. Therefore, this document serves as a comprehensive methodological guide for researchers, outlining a robust framework for the in vitro characterization and comparison of this, or any novel compound, against well-established kinase inhibitors.
We will detail the experimental logic and step-by-step protocols required to assess a compound's potency and selectivity, using the promiscuous inhibitor Dasatinib and the potent, broad-spectrum inhibitor Staurosporine as key comparators.[5][6] This guide is designed to provide a self-validating system for generating reliable and interpretable data for drug development professionals.
Experimental Design & Rationale
The foundation of a meaningful comparison lies in the careful selection of compounds and the experimental setup. Our objective is to determine the inhibitory potential and selectivity profile of our test compound relative to established benchmarks.
Compound Selection
-
Test Compound: this compound
-
Rationale: The benzimidazole core is an isostere of purine nucleosides, making it a prime candidate for interacting with the ATP-binding site of kinases.[4] The amino and hydroxymethyl substitutions offer potential hydrogen bonding sites that could confer potency and selectivity. The systematic evaluation of such novel structures is a critical first step in hit-to-lead development.
-
-
Reference Compound 1: Dasatinib
-
Rationale: Dasatinib is a clinically approved, second-generation tyrosine kinase inhibitor (TKI) known for its high potency against the Bcr-Abl kinase but also for its activity against a broad range of other kinases, including the Src family.[6] It serves as a benchmark for a multi-targeted or "promiscuous" inhibitor, providing context for the selectivity profile of our test compound.[5]
-
-
Reference Compound 2: Staurosporine
-
Rationale: Staurosporine is a natural product widely used as a tool compound in kinase research. It is a potent, ATP-competitive, and highly non-selective inhibitor of a vast number of protein kinases. It is the archetypal pan-kinase inhibitor and is used here to establish a baseline for broad kinase inhibition and as a positive control in many kinase assays.
-
Kinase Panel Selection & Profiling Strategy
A tiered approach is the most efficient and cost-effective strategy for kinase inhibitor profiling.[5]
-
Primary Screen: The initial screen is performed against a single, representative kinase (e.g., a well-characterized tyrosine or serine/threonine kinase) to determine if the compound has any inhibitory activity.
-
Dose-Response (IC50) Determination: If significant inhibition is observed in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[7][8]
-
Selectivity Profiling: The compound is then screened at a single, fixed concentration (e.g., 1 µM) against a broad panel of diverse kinases (e.g., Promega's Kinase Selectivity Profiling Systems).[9] This rapidly identifies potential on- and off-targets.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the selectivity screen, full IC50 curves are generated to quantify the potency against these off-targets.[5]
This strategy allows for the efficient allocation of resources, focusing detailed analysis only on compounds and targets of interest.
Methodologies for In Vitro Kinase Profiling
To ensure data integrity, standardized and robust assay protocols are essential. The following protocols describe a luminescence-based kinase activity assay, which is highly sensitive, amenable to high-throughput screening, and compatible with a wide range of kinases.[9]
Protocol: Universal Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from established methods and measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]
Rationale: The ADP-Glo™ assay is a universal method because ADP is the common product of all kinase reactions. The luminescent signal has a high dynamic range and is less susceptible to interference from colored or fluorescent test compounds compared to other methods.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl2, 2 mM DTT, 0.2 mg/mL BSA).
-
Prepare a 2X solution of the appropriate peptide substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase being tested to ensure accurate IC50 determination for ATP-competitive inhibitors.[2]
-
Serially dilute the test compounds (this compound, Dasatinib, Staurosporine) in DMSO, and then dilute into Kinase Buffer to create 4X final concentrations.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 5 µL of the 4X compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of 4X kinase solution (prepared in Kinase Buffer) to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the 2X ATP/Substrate solution. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis (IC50 Determination):
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
-
Data Presentation and Interpretation
For this guide, we will use hypothetical data to illustrate how the results of the proposed experiments would be presented and interpreted.
Potency Against a Primary Target (ABL1 Kinase)
Let's assume our primary screen identified ABL1 kinase as a target. The IC50 values would be determined as described in Protocol 2.1 and summarized below.
| Compound | IC50 against ABL1 Kinase (nM) | Interpretation |
| This compound | 75 | Potent inhibitor |
| Dasatinib | 0.8 | Very potent inhibitor (literature consistent) |
| Staurosporine | 5 | Very potent inhibitor (literature consistent) |
Interpretation: The hypothetical data in this table indicates that this compound is a potent inhibitor of ABL1 kinase, albeit less potent than the clinical drug Dasatinib and the tool compound Staurosporine. An IC50 value in the double-digit nanomolar range is considered a strong starting point for a lead compound.
Kinase Selectivity Profile
The next critical step is to understand the compound's selectivity. The following table represents hypothetical data from a selectivity screen against a small, representative panel of kinases at a fixed inhibitor concentration of 1 µM.
| Kinase Target | Kinase Family | % Inhibition by this compound (1 µM) | % Inhibition by Dasatinib (1 µM) |
| ABL1 | Tyrosine Kinase | 98% | 100% |
| SRC | Tyrosine Kinase | 85% | 99% |
| EGFR | Tyrosine Kinase | 25% | 95% |
| VEGFR2 | Tyrosine Kinase | 15% | 92% |
| CDK2 | Serine/Threonine Kinase | 5% | 45% |
| PKA | Serine/Threonine Kinase | < 5% | 60% |
| PI3Kα | Lipid Kinase | < 5% | 10% |
Interpretation:
-
This compound: The hypothetical data suggests this compound is highly selective. It strongly inhibits ABL1 and, to a lesser extent, the related kinase SRC. Its activity against other kinases in the panel is minimal. This profile is desirable for a targeted therapy, as it may reduce off-target side effects. Follow-up IC50 determination would be required for SRC.
-
Dasatinib: As expected, Dasatinib shows potent inhibition across a wide range of tyrosine kinases and even some serine/threonine kinases, confirming its known multi-targeted profile.[5][6] This direct comparison highlights the relative selectivity of our test compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of novel kinase inhibitors, using this compound as a representative test case. By employing a tiered screening strategy, utilizing robust and universal assay technologies like the ADP-Glo™ assay, and comparing against well-characterized reference compounds such as Dasatinib and Staurosporine, researchers can efficiently determine the potency and selectivity of new chemical entities. The hypothetical data presented herein illustrates how to structure and interpret results to build a compelling profile for a potential drug candidate. This systematic approach, grounded in established methodologies, is fundamental to making informed decisions in the complex landscape of kinase-targeted drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Illuminating the Mechanism of Action of 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, the 5-Amino-2-(hydroxymethyl)benzimidazole core has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive analysis of the current understanding of the mechanism of action of these derivatives, offering a comparative perspective supported by experimental data to aid researchers in their drug discovery endeavors.
Unraveling the Multifaceted Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms, and the this compound class is no exception. Evidence suggests that these compounds can modulate key cellular processes implicated in cancer progression, primarily through tubulin polymerization inhibition , kinase inhibition , and the induction of apoptosis . The specific mechanism often depends on the nature and position of substituents on the benzimidazole core.[1][2]
Disruption of Microtubule Dynamics: A Prominent Anticancer Strategy
A significant body of research points towards the ability of benzimidazole derivatives to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[3][4] These agents can inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5][6] The binding of these compounds to the colchicine-binding site on β-tubulin is a commonly proposed mechanism.[3][7]
While specific experimental data for this compound derivatives as tubulin polymerization inhibitors is still emerging, the structural similarities to other known benzimidazole-based tubulin inhibitors suggest this as a highly probable mechanism of action.
Experimental Workflow: Validating Tubulin Polymerization Inhibition
To confirm the activity of this compound derivatives as tubulin polymerization inhibitors, a well-defined experimental workflow is essential.
Caption: Experimental workflow for confirming tubulin polymerization inhibition.
Targeting the Kinome: A Precision Medicine Approach
The diverse functionality of the benzimidazole scaffold allows for its interaction with the ATP-binding site of various protein kinases, making it a valuable template for the design of kinase inhibitors.[3][5] Dysregulation of kinase activity is a hallmark of many cancers, and targeted kinase inhibitors have revolutionized cancer treatment. Several benzimidazole derivatives have been identified as potent inhibitors of kinases such as VEGFR-2 and CDK2.[8][9]
For this compound derivatives, their potential as kinase inhibitors warrants thorough investigation. The amino group at the 5-position can serve as a key hydrogen bond donor or acceptor, facilitating interactions within the kinase active site.
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[10][11][12] This can be a direct consequence of their primary mechanism of action, such as microtubule disruption or kinase inhibition, which creates cellular stress and activates apoptotic signaling cascades.
Comparative Analysis of Biological Activity
To provide a tangible comparison, the following table summarizes the reported anticancer activities of various benzimidazole derivatives, highlighting the potential of this scaffold. It is important to note that direct comparative data for this compound derivatives is limited, and the presented data for other derivatives serves as a benchmark for future studies.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Bis-benzimidazoles | Cytotoxic | Renal, CNS, Colon, Melanoma, Breast | <0.01 - 99.5 | [13] |
| 2-thiobenzimidazoles | CDK2 Inhibition | Colon (HCT-116), Renal (TK-10) | - | [9] |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine | VEGFR-2 Inhibition | MCF-7, Hep-G2 | 1.2 - 13.3 | [8] |
| 2-aryl 1,2,4-oxadiazolo-benzimidazoles | Tubulin Polymerization | Various | 0.79 - 28.2 | [14][15] |
| 5-Benzimidazol-2-amino Thiazoles | Cytotoxic | Human Lung Cancer | 2.398 - 4.207 | [16] |
Experimental Protocols for Mechanistic Validation
To empower researchers to validate the mechanism of action of their synthesized this compound derivatives, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of test compounds on the polymerization of purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in turbidity (absorbance at 340 nm) as microtubules are formed. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
On ice, add tubulin protein to each well of a pre-chilled 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Initiate polymerization by adding GTP to all wells and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 value of the test compound.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against a specific protein kinase.
Principle: A variety of assay formats can be used, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., [γ-32P]ATP, phosphospecific antibody, or a commercial kinase assay kit)
-
Appropriate instrumentation (scintillation counter, fluorescence plate reader, or luminometer)
Procedure (Example using a luminescence-based assay):
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the kinase and its specific substrate to the wells of a 96-well plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of test compounds on cell cycle progression.
Principle: Cells are stained with a fluorescent dye that intercalates into DNA (e.g., propidium iodide). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by test compounds.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use flow cytometry software to quadrant the dot plot and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Apoptotic Pathway
The induction of apoptosis by this compound derivatives can be conceptualized through the following signaling pathway.
Caption: Putative signaling pathway for apoptosis induction.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The likely mechanisms of action, including tubulin polymerization inhibition and kinase inhibition, leading to apoptosis, provide a solid foundation for further investigation. This guide has outlined the key concepts, comparative data from related compounds, and detailed experimental protocols to facilitate the confirmation of these mechanisms.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with potent and selective anticancer activity. Direct experimental evidence confirming the molecular targets and elucidating the precise signaling pathways will be crucial for advancing these promising compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Activity of Some Novel Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Cross-Reactivity Studies of 5-Amino-2-(hydroxymethyl)benzimidazole-Based Compounds
Introduction: The Specificity Challenge in Benzimidazole Drug Development
Benzimidazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous drugs with a wide spectrum of biological activities, including anthelmintic, anti-ulcer, anti-hypertensive, and anti-cancer properties.[1][2] The compound 5-Amino-2-(hydroxymethyl)benzimidazole serves as a valuable scaffold for the synthesis of novel therapeutic agents.[3][4] However, a critical challenge in the development of any new chemical entity is ensuring its specificity. Structural similarity to other compounds, including metabolites or co-administered drugs, can lead to analytical interference in immunoassays or off-target biological effects.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound and its derivatives. We will delve into the principles of immunochemical cross-reactivity, provide detailed experimental protocols for its assessment using competitive ELISA, compare its performance with alternative analytical methods, and analyze the structural features that govern specificity.
The Principle of Immunochemical Cross-Reactivity
Cross-reactivity is a measure of how effectively an antibody binds to substances other than its specific, target antigen.[5] In the context of drug development and diagnostics, an antibody designed to detect this compound might also bind to structurally similar molecules. This occurs when an analog shares a similar epitope—the specific part of an antigen recognized by the antibody.[5] High cross-reactivity can lead to false-positive results in diagnostic assays or unpredictable off-target effects in therapeutic applications. Therefore, quantifying this parameter is a non-negotiable step in preclinical validation.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Methodologies for Assessing Cross-Reactivity
Two primary analytical techniques are employed to evaluate the specificity of binding interactions and quantify compounds in complex mixtures.
Immunoassays: The Competitive ELISA Approach
The competitive enzyme-linked immunosorbent assay (ELISA) is the workhorse for screening cross-reactivity.[6] This method relies on the principle of competition between the target analyte in a sample and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites.[7] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[8] By testing structurally similar compounds, one can determine the concentration at which they displace the labeled analyte to the same degree as the primary target, thereby quantifying their cross-reactivity.
Chromatographic Methods: The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful separation and detection techniques that offer exceptional specificity.[9][10][11] Unlike immunoassays, these methods do not rely on antibody-antigen recognition. Instead, they separate compounds based on their physicochemical properties (e.g., polarity, mass-to-charge ratio). This makes them ideal for confirming the identity of a compound and for use as an orthogonal method to validate immunoassay results, as they are not susceptible to antibody-based cross-reactivity.[12][13]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining the cross-reactivity of various benzimidazole derivatives against an antibody raised for this compound.
Caption: Standard workflow for a competitive ELISA experiment.
Step-by-Step Methodology
-
Antibody Coating:
-
Action: Dilute the primary antibody against this compound in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate.[14]
-
Causality: This step immobilizes the capture antibody on the plate surface, which is the foundation of the assay. Incubate overnight at 4°C to ensure stable adsorption.
-
-
Washing:
-
Action: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[15]
-
Causality: This removes any unbound antibody, reducing potential background noise.
-
-
Blocking:
-
Action: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature.[15]
-
Causality: This is a critical step to prevent non-specific binding of subsequent reagents to the plate surface, which would otherwise lead to false-positive signals.
-
-
Competitive Reaction:
-
Action: Wash the plate as in Step 2. Then, add 50 µL of your standards, controls, or test compounds (potential cross-reactants) to the appropriate wells. Immediately follow with 50 µL of the enzyme-conjugated target antigen (e.g., HRP-conjugated this compound).[8]
-
Causality: This initiates the competitive binding. The unlabeled compound from your sample and the enzyme-labeled antigen will compete for the limited antibody sites on the plate. Incubate for 2 hours.
-
-
Final Wash:
-
Action: Discard the reaction mixture and wash the plate thoroughly five times with wash buffer.
-
Causality: This step is crucial to remove all unbound labeled antigens. The amount of labeled antigen remaining is proportional to the amount of unlabeled antigen that was present.
-
-
Signal Development & Measurement:
-
Action: Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[6] Read the absorbance (Optical Density or OD) on a plate reader, typically at 450 nm.
-
Causality: The enzyme on the bound labeled antigen converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the unlabeled compound in the sample.
-
Data Analysis
-
Generate a Standard Curve: Plot the OD values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate IC50 Values: For the target analyte and each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%
Comparative Data & Structural Analysis
To illustrate the process, consider a study comparing this compound against common benzimidazole anthelmintics. The following table presents hypothetical, yet realistic, data from such an experiment.
| Compound | Structure | Modification vs. Target | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | Benzimidazole-2-CH₂OH-5-NH₂ | - | 10.0 | 100% |
| Albendazole | Benzimidazole-2-NHCO₂CH₃-5-S(CH₂)₂CH₃ | Multiple substitutions | 8,500 | 0.12% |
| Mebendazole | Benzimidazole-2-CO-Ph-5-CO₂CH₃ | Multiple substitutions | 12,000 | 0.08% |
| Fenbendazole | Benzimidazole-2-NHCO₂CH₃-5-SPh | Multiple substitutions | 15,000 | 0.07% |
| 5-Amino-2-methylbenzimidazole | Benzimidazole-2-CH₃-5-NH₂ | Hydroxymethyl to Methyl | 50.0 | 20.0% |
| 2-(hydroxymethyl)benzimidazole | Benzimidazole-2-CH₂OH | Removal of 5-Amino group | 250.0 | 4.0% |
Structure-Activity Relationship (SAR) Insights
-
Major Modifications Drastically Reduce Cross-Reactivity: Compounds like Albendazole, Mebendazole, and Fenbendazole, which have large, complex substitutions at both the C2 and C5 positions, show negligible cross-reactivity (<0.2%).[16][17][18] This indicates that the antibody's binding pocket is highly specific to the substitution pattern of the target molecule.
-
The 5-Amino Group is a Key Epitope: The removal of the amino group at the C5 position, as seen in 2-(hydroxymethyl)benzimidazole, reduces cross-reactivity by 25-fold (100% down to 4.0%). This strongly suggests the 5-amino group is a critical part of the epitope recognized by the antibody.
-
Subtle Changes at C2 Have a Moderate Impact: Replacing the hydroxymethyl (-CH₂OH) group with a smaller methyl (-CH₃) group results in a 5-fold decrease in binding affinity (20% cross-reactivity). This demonstrates that while the C2 position is important for binding, minor modifications are better tolerated than changes at the C5 position. The hydroxyl moiety likely participates in a key hydrogen bond with the antibody.
Conclusion and Recommendations for Researchers
The rigorous evaluation of cross-reactivity is indispensable for the successful development of drugs and diagnostics based on the this compound scaffold.
-
Prioritize Immunoassays for Screening: The competitive ELISA is a high-throughput and cost-effective method for initial screening of a large number of structural analogs.
-
Employ Orthogonal Methods for Confirmation: Due to the inherent potential for cross-reactivity in any immunoassay, it is best practice to confirm specificity using a fundamentally different technique like LC-MS/MS. This provides a definitive, unambiguous assessment of compound identity and concentration.
-
Integrate SAR into Design: Understanding how structural modifications impact antibody binding provides invaluable feedback for designing next-generation compounds with improved specificity and reduced off-target potential. Early and thorough cross-reactivity profiling de-risks development programs and ensures the generation of robust and reliable scientific data.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. sinobiological.com [sinobiological.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of benzimidazole anthelmintics in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 16. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Selectivity of 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives
In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge remains: achieving inhibitor selectivity.[2] The human kinome comprises over 500 members, many of which share a high degree of structural conservation in the ATP-binding site.[3] This similarity often leads to inhibitor promiscuity, resulting in off-target effects that can cause cellular toxicity and diminish therapeutic efficacy.[3][4]
The 5-Amino-2-(hydroxymethyl)benzimidazole scaffold is a versatile and privileged structure in medicinal chemistry, known to yield potent kinase inhibitors.[5][6] Its unique chemical architecture allows for modifications that can be exploited to achieve high target selectivity. This guide provides a comprehensive framework for researchers engaged in the development of these derivatives, offering a detailed comparison of hypothetical candidates and robust experimental protocols to rigorously assess their selectivity profiles.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Toxicity
The ultimate goal in designing a kinase inhibitor is to modulate the activity of a specific kinase or a desired subset of kinases implicated in a disease pathway, while sparing all others.[7] High selectivity can lead to a wider therapeutic window and a better safety profile. Conversely, promiscuous, multi-targeting inhibitors can also be beneficial if their targets are synergistically involved in the disease pathology, a concept known as polypharmacology.[2][4] Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a critical component of the strategic drug design process.[4]
This guide will use three hypothetical derivatives of this compound—designated BZD-A , BZD-B , and BZD-C —to illustrate the principles of selectivity evaluation.
| Derivative | R-Group Modification | Design Rationale |
| BZD-A | Small, hydrophobic moiety | Designed to target a specific hydrophobic subpocket adjacent to the ATP-binding site of the primary target. |
| BZD-B | Flexible, polar side chain | Intended to form specific hydrogen bonds with solvent-exposed residues, a strategy to enhance selectivity.[8] |
| BZD-C | Bulky, aromatic group | Designed to exploit shape complementarity within the target's active site while creating steric hindrance in the narrower active sites of off-targets.[7] |
Comparative Selectivity Profiling: A Quantitative Analysis
To objectively compare our derivatives, we first perform a broad in vitro kinase panel screen. This involves testing the compounds at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300) to identify initial hits. Subsequently, for the most relevant on- and off-targets, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50), a standard measure of potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | BZD-A (nM) | BZD-B (nM) | BZD-C (nM) | Family | Rationale for Inclusion |
| VEGFR-2 | 15 | 45 | 28 | Tyrosine Kinase | Primary Therapeutic Target |
| PDGFRβ | 35 | 950 | 75 | Tyrosine Kinase | Structurally related to VEGFR-2 |
| c-KIT | 60 | >10,000 | 150 | Tyrosine Kinase | Common off-target for VEGFR inhibitors |
| EGFR | 1,200 | >10,000 | 8,500 | Tyrosine Kinase | Representative of a different kinase family |
| CDK2 | 5,500 | 8,900 | >10,000 | Ser/Thr Kinase | Cell cycle kinase, important off-target |
| PKA | >10,000 | >10,000 | >10,000 | Ser/Thr Kinase | Distantly related, baseline for selectivity |
| Selectivity Score * | 0.05 | 0.00 | 0.02 | - | Lower score indicates higher selectivity |
*Selectivity Score (S-score) is calculated based on the number of off-targets inhibited divided by the total number of kinases tested. A lower score is desirable.
Interpretation of Results:
-
BZD-A shows high potency against the primary target, VEGFR-2, but also demonstrates significant activity against related kinases PDGFRβ and c-KIT. This suggests it is a potent but less selective inhibitor.
-
BZD-B is the most selective candidate. While moderately potent against VEGFR-2, it displays minimal activity against all other tested kinases, indicating a highly desirable selectivity profile.
-
BZD-C has good potency for VEGFR-2 and shows better selectivity than BZD-A against most off-targets, but retains some activity against PDGFRβ and c-KIT.
Methodologies for Rigorous Selectivity Assessment
A multi-faceted approach combining in vitro biochemical assays and in situ cell-based assays is essential for a comprehensive evaluation of selectivity.
Workflow for Selectivity Evaluation
The following diagram illustrates a logical workflow for progressing a compound from initial screening to cellular validation.
Caption: A streamlined workflow for evaluating inhibitor selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP production. It is a robust method for determining IC50 values.[5]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed. After completion, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and correlates with kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the benzimidazole derivatives (e.g., BZD-A, BZD-B, BZD-C) in 100% DMSO, starting at 1000x the final desired concentration. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of a solution containing the target kinase (e.g., VEGFR-2) and the substrate (e.g., a generic peptide substrate).
-
Initiate the reaction by adding 2 µL of ATP solution (prepared at the Km concentration for the specific kinase to ensure fair evaluation of competitive inhibitors).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Controls & Validation:
-
Positive Control (No Inhibition): Wells containing DMSO instead of inhibitor. Represents 100% kinase activity.
-
Negative Control (Maximal Inhibition): Wells without kinase or with a known potent inhibitor. Represents 0% kinase activity.
-
Self-Validation: The Z'-factor, a statistical measure of assay quality, should be ≥ 0.5 for a robust assay.
Data Analysis:
-
Normalize the luminescence data to the controls (% inhibition).
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[5]
Protocol 2: Cellular Target Engagement & Pathway Analysis (Western Blot)
This protocol confirms that the inhibitor engages its intended target in a cellular context and produces the desired downstream effect.
Principle: If a benzimidazole derivative successfully inhibits VEGFR-2 in cells, it should block the VEGF-stimulated phosphorylation of downstream signaling proteins like ERK. Western blotting can detect this change in phosphorylation status.
Step-by-Step Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Starve the cells in serum-free media for 12-24 hours to reduce baseline kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the benzimidazole derivative (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway. A non-stimulated control group should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
-
Quantify the band intensity for the phosphorylated proteins and normalize it to the corresponding total protein.
-
A selective inhibitor should show a dose-dependent decrease in p-VEGFR-2 and p-ERK levels in VEGF-stimulated cells, confirming on-target activity.
Visualizing On-Target and Off-Target Effects
Understanding the signaling network is crucial for interpreting selectivity data. BZD-A, our potent but less selective compound, inhibits VEGFR-2, PDGFRβ, and c-KIT. This can have broader consequences than intended.
Caption: Impact of a non-selective inhibitor on multiple RTK pathways.
This diagram illustrates that while BZD-A's inhibition of VEGFR-2 is the desired therapeutic action (On-Target), its simultaneous inhibition of PDGFRβ and c-KIT (Off-Target) can lead to a broader shutdown of proliferation and survival signals, which might cause unintended side effects in cells dependent on those pathways. In contrast, a highly selective inhibitor like BZD-B would primarily only sever the connection from VEGF to VEGFR-2.
Conclusion
The evaluation of selectivity for this compound derivatives is a critical, multi-step process that forms the foundation of successful drug development. The versatile benzimidazole scaffold can be optimized to achieve remarkable selectivity, but this must be verified empirically.[5] By employing a systematic workflow that integrates broad biochemical profiling with targeted cell-based validation, researchers can gain a deep understanding of a compound's activity profile. This rigorous approach is indispensable for identifying candidates with the highest potential for clinical success, ultimately leading to the development of safer and more effective targeted therapies.[5]
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 5-Amino-2-(hydroxymethyl)benzimidazole Screening
Introduction: The Benzimidazole Scaffold and the Promise of 5-Amino-2-(hydroxymethyl)benzimidazole
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1] This heterocyclic compound, formed by the fusion of benzene and imidazole, is a structural isostere of natural nucleotides, allowing it to interact readily with biological macromolecules.[2] Benzimidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]
This compound is a member of this versatile class. While specific biological activities are a subject of ongoing research, its structure suggests potential for diverse therapeutic applications, making it a compound of interest in high-throughput screening (HTS) campaigns. This guide provides a comprehensive framework for the robust statistical analysis of biological data generated from screening this compound and its analogs. We will delve into the rationale behind experimental and analytical choices, compare statistical methodologies, and provide actionable protocols to ensure the integrity and reliability of your findings.
Part 1: The High-Throughput Screening (HTS) Workflow: From Assay Plate to Actionable Insights
The primary goal of an HTS campaign is to screen large chemical libraries to identify "hits"—compounds that elicit a desired biological response.[4] The journey from raw plate reader output to a validated hit is fraught with potential for variability and error. A robust statistical workflow is not merely a data processing step; it is a critical component of quality control and decision-making.
The workflow can be conceptualized as a multi-stage funnel, designed to progressively refine a large dataset into a small number of high-confidence candidate molecules.
Caption: High-level workflow for a typical high-throughput screening campaign.
Part 2: Experimental Design and Data Pre-processing
The quality of statistical output is fundamentally dependent on the quality of the input data. Careful experimental design and rigorous pre-processing are non-negotiable.
Plate Layout and Controls
A well-designed assay plate includes multiple controls to assess data quality and normalize results.
-
Negative Controls (0% activity): Wells containing all assay components except the test compound (e.g., DMSO vehicle). These define the baseline response.
-
Positive Controls (100% activity): Wells containing a known inhibitor or activator. These define the maximum response and are crucial for assessing assay performance.
-
Test Compound Wells: Wells containing the library compounds, such as this compound.
Causality: Randomizing the location of compounds across plates helps to mitigate systematic, position-related errors (e.g., edge effects, temperature gradients).[5]
Quality Control: Is the Assay Reliable?
Before any analysis, each plate's data must be validated. The Z-factor (Z') is the industry-standard metric for this purpose.
Formula for Z-factor: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive controls.
-
μ_n and σ_n are the mean and standard deviation of the negative controls.
| Z' Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between positive and negative controls, suitable for HTS. |
| 0 to 0.5 | Marginal | The assay is questionable; hit identification will be challenging. |
| < 0 | Unacceptable | The assay is not viable for screening. |
Trustworthiness: Calculating the Z-factor for every plate provides a self-validating system. Plates that do not meet the minimum Z' threshold (typically ≥ 0.5) should be flagged and potentially repeated, preventing the propagation of poor-quality data.
Data Normalization: Comparing Apples to Apples
Systematic errors, such as variations in reagent dispensing or plate reader sensitivity, can create variability between plates.[5] Normalization corrects for these variations, making data comparable across the entire screen.
Comparison of Normalization Methods
| Method | Description | Pros | Cons |
| Percent Inhibition | Normalizes each well's value relative to the plate's own positive and negative controls. (1 - (Well - μ_p) / (μ_n - μ_p)) * 100 | Simple, intuitive, and effective for correcting plate-specific variations. | Highly dependent on the quality and consistency of on-plate controls. |
| Z-Score | Normalizes each well's value based on the plate's overall sample distribution. (Well - μ_samples) / σ_samples | Less reliant on positive controls, which may not always be available. | Assumes that most compounds are inactive and that the data is normally distributed.[6] |
| Robust Z-Score | Uses the median and median absolute deviation (MAD) instead of the mean and standard deviation. (Well - median_samples) / (1.4826 * MAD_samples) | Insensitive to outliers, providing a more robust measure of activity, especially in screens with a high hit rate.[6] | More computationally intensive, though this is minor with modern software. |
Recommendation: For most cell-based assays where controls are reliable, Percent Inhibition is the most direct and interpretable method. For screens where outliers are a concern (e.g., RNAi screens), the Robust Z-Score is superior.
Part 3: Statistical Analysis for Hit Identification
Once the data is normalized, a statistical cutoff must be established to classify compounds as "hits."
Caption: The logical process of applying a statistical cutoff to identify hits.
Comparison of Hit Selection Methods
Let's assume we performed a kinase inhibition screen where a higher signal indicates lower kinase activity (i.e., higher inhibition). Our normalized data is in "Percent Inhibition."
| Method | Cutoff Definition | When to Use | Key Consideration |
| Mean ± kSD | μ_samples + (k * σ_samples) (where k is typically 3) | Simple screens where data approximates a normal distribution and outliers are minimal. | Sensitive to extreme values (strong hits or artifacts) which can inflate the standard deviation (σ) and lead to false negatives. |
| Median ± kMAD | Median_samples + (k * 1.4826 * MAD_samples) | When the data is skewed or contains outliers. This is a more robust approach for most HTS datasets.[6] | The constant 1.4826 scales the MAD to be comparable to the standard deviation for normally distributed data. |
| Top X Percent | Select the top X% of compounds (e.g., 1%) based on their activity rank. | When a fixed number of hits is desired for follow-up due to resource constraints. | Arbitrary and not statistically grounded. May miss potent but slightly lower-ranked hits or include false positives if the overall hit quality is low. |
Expertise in Practice: The most common and defensible method is using the median and MAD. A cutoff of Median + 3*MAD provides a high-confidence threshold that is not easily skewed by a few potent hits or technical artifacts.
Part 4: Dose-Response Analysis and Curve Fitting
A primary screen hit is not a validated result; it's a starting point. The next critical step is to perform a dose-response experiment to confirm activity and determine the compound's potency.[7]
Experimental Protocol: Dose-Response Assay
-
Compound Preparation: Prepare a serial dilution series of the hit compound (e.g., this compound) starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Typically, an 8- to 12-point dilution series is used.
-
Assay Execution: Perform the same biological assay as in the primary screen, treating cells or the biochemical target with each concentration of the compound. Include appropriate negative (vehicle) and positive controls.
-
Data Acquisition: Measure the biological response for each concentration.
-
Data Normalization: Normalize the response data to Percent Inhibition, where 0% is the average of the negative controls and 100% is the average of the positive controls.
The Four-Parameter Logistic (4PL) Model
The relationship between drug concentration and biological response typically follows a sigmoidal curve.[8] This relationship is best described by a non-linear regression model, most commonly the four-parameter logistic (4PL) or Hill equation.[7]
Formula for 4PL Model: Y = Bottom + ( (Top - Bottom) / (1 + (X / IC50)^HillSlope) )
Where:
-
Y: The measured response.
-
X: The compound concentration (often log-transformed).[8]
-
Top: The upper plateau of the curve (maximum response).
-
Bottom: The lower plateau of the curve (minimum response).
-
IC50/EC50: The concentration at which 50% of the maximal response is observed. This is the primary measure of a compound's potency.
-
HillSlope: Describes the steepness of the curve.
Data Presentation: Comparing Benzimidazole Analogs
Let's imagine we tested this compound against two other analogs from our library.
| Compound ID | Structure | IC50 (µM) | HillSlope | R² of Fit |
| AHB-001 | This compound | 1.25 | -1.1 | 0.992 |
| AHB-002 | Analog with electron-withdrawing group | 8.76 | -0.9 | 0.985 |
| AHB-003 | Analog with lipophilic side chain | 0.45 | -1.2 | 0.995 |
Interpretation:
-
AHB-003 is the most potent compound, with the lowest IC50 value.
-
AHB-001 (our lead compound) shows respectable mid-range potency.
-
AHB-002 is significantly less potent, suggesting that an electron-withdrawing group at its position is detrimental to activity. This is a crucial insight for Structure-Activity Relationship (SAR) studies.[3]
Trustworthiness: The R-squared (R²) value indicates the goodness of fit of the model to the data. A value close to 1.0 suggests that the model accurately describes the dose-response relationship, validating the calculated IC50. Fits with low R² values (<0.9) should be inspected for outliers or poor data quality.[9]
Part 5: Comparing Statistical Tests for Hit Validation
When comparing the potency of two or more compounds (e.g., comparing the IC50 of AHB-001 to AHB-003), a formal statistical test is required to determine if the difference is significant.
Comparison of Statistical Tests
| Test | Type | Number of Groups | When to Use | Example |
| Student's t-test | Parametric | 2 | To compare the mean response of two groups (e.g., a single dose of a compound vs. vehicle control).[10][11] | Is the inhibition at 1 µM of AHB-001 significantly different from the vehicle control? |
| ANOVA | Parametric | ≥ 3 | To compare the means of three or more groups.[10] | Is there a significant difference in inhibition among AHB-001, AHB-002, and AHB-003 at the 1 µM concentration? |
| Extra Sum-of-Squares F-test | Non-linear Regression | ≥ 2 | To statistically compare the parameters of two or more dose-response curves (e.g., to determine if their log(IC50) values are significantly different). | Is the IC50 of AHB-003 significantly lower than the IC50 of AHB-001? |
Expertise in Practice: While a t-test or ANOVA can confirm activity at a single dose, the Extra Sum-of-Squares F-test is the superior method for comparing potency. It utilizes all the data from the dose-response curves to provide a more powerful and relevant comparison of the IC50 values themselves. Most non-linear regression software (e.g., GraphPad Prism) can perform this test.
Conclusion
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 9. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. fiveable.me [fiveable.me]
- 12. ijpsjournal.com [ijpsjournal.com]
peer-reviewed literature on the biological effects of 5-Amino-2-(hydroxymethyl)benzimidazole
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides an in-depth technical comparison of the anticipated biological effects of 5-Amino-2-(hydroxymethyl)benzimidazole, contextualized within the broader landscape of clinically relevant benzimidazole derivatives. By examining the structure-activity relationships (SAR) of related compounds, we can project the potential antimicrobial and anticancer efficacy of this specific molecule and outline the experimental methodologies required for its validation.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purine nucleotides.[1] This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1][2] Marketed drugs containing the benzimidazole core are used as anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and even anticancer agents (e.g., bendamustine).[3]
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[4] This guide will focus on the predicted impact of the 5-amino and 2-(hydroxymethyl) substitutions.
Predicted Biological Profile of this compound
Based on existing literature, the structural features of this compound suggest potential activity in two primary therapeutic areas: antimicrobial and anticancer applications.
Anticipated Antimicrobial Activity
The benzimidazole scaffold is a well-established framework for antimicrobial agents. The 5-amino substitution, in particular, has been associated with enhanced antimicrobial properties. The presence of an amino group at the C5 position can significantly influence the molecule's electronic properties and its ability to interact with microbial targets.
Comparative Analysis:
To contextualize the potential of this compound, we can compare it to other 5-amino substituted benzimidazole derivatives that have been evaluated for their antimicrobial activity.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5-aminobenzimidazole derivative (general) | Staphylococcus aureus | Not specified | [5] |
| 5-aminobenzimidazole derivative (general) | Escherichia coli | Not specified | [5] |
| Hypothetical: this compound | S. aureus, E. coli, C. albicans | To be determined | N/A |
| Comparator 1: 5-nitro-benzimidazole derivative | E. coli | 62.5 | [6] |
| Comparator 2: 5-chloro-benzimidazole derivative | S. aureus | 62.5 | [6] |
| Comparator 3: 5-trifluoromethyl-benzimidazole derivative | Candida albicans | 15.62 | [5] |
The hydroxymethyl group at the C2 position is less commonly studied in the context of antimicrobial activity. However, its hydrophilic nature could influence the compound's solubility and transport across microbial cell membranes.
Predicted Anticancer Activity
A significant body of research highlights the anticancer potential of benzimidazole derivatives.[1][2] These compounds exert their effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Similar to vinca alkaloids and taxanes, certain benzimidazoles bind to β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR and VEGFR.[1][7]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs, and some benzimidazole derivatives have shown potent PARP inhibitory activity.[1]
Comparative Analysis:
The 5-amino substitution can contribute to the anticancer activity of benzimidazoles. The following table compares the potential of this compound with other anticancer benzimidazoles.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Hypothetical: this compound | Various | To be determined | To be determined | N/A |
| Comparator 1: 2-Arylbenzimidazole | HepG-2 (Liver) | 3.87 - 8.34 | EGFR, VEGFR-2, Topo II inhibitor | [7] |
| Comparator 2: 5-Fluorobenzothiazole | HCT-116 (Colon) | 0.08 | Antiproliferative | [8] |
| Comparator 3: 2-Phenylbenzimidazole | A549 (Lung) | 1.48 - 1.92 | Tubulin polymerization inhibitor | [9] |
| Comparator 4: 6-Fluoro-benzimidazole-4-carboxamide | BRCA-1 mutant breast cancer | 0.92 | PARP inhibitor | [1] |
The 2-(hydroxymethyl) group may influence the compound's interaction with target enzymes or its solubility, potentially affecting its overall anticancer efficacy.
Experimental Validation: Protocols and Workflows
To empirically determine the biological effects of this compound, a series of standardized in vitro assays are required.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying a compound's antimicrobial activity. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted protocol.[10]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of a compound against cancer cell lines.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Elucidating the Mechanism of Action
Should this compound demonstrate significant anticancer activity, further experiments would be necessary to elucidate its mechanism of action.
Potential Mechanistic Pathway
Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.
Further investigations could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays to pinpoint the molecular target.
Conclusion and Future Directions
This compound is a promising, yet uncharacterized, member of the pharmacologically rich benzimidazole family. Based on the established structure-activity relationships of its analogues, it is poised to exhibit both antimicrobial and anticancer properties. The 5-amino group is a key determinant for these activities, while the 2-(hydroxymethyl) substituent may modulate its potency and pharmacokinetic profile.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. The resulting data will not only elucidate the specific biological effects of this compound but also contribute valuable insights to the broader understanding of benzimidazole-based drug design. For drug development professionals, a thorough investigation of this compound could unveil a novel lead candidate for infectious diseases or oncology.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-2-(hydroxymethyl)benzimidazole
This guide provides a detailed protocol for the safe and compliant disposal of 5-Amino-2-(hydroxymethyl)benzimidazole. As a benzimidazole derivative and an aromatic amine, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment.[1][2] This document synthesizes regulatory standards with practical laboratory applications to provide a self-validating system for waste management.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar benzimidazole derivatives and the general hazard profile of aromatic amines indicate that it should be treated as a hazardous substance.[3]
Inferred Hazard Profile:
The hazard profile below is extrapolated from SDS data for analogous compounds such as 5-Amino-2-mercaptobenzimidazole and 5-Amino-2-(4-aminophenyl)benzimidazole.[4][5] It is imperative to handle this compound as if it possesses these characteristics.
| Hazard Classification | Description | Rationale & Primary Sources |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Based on hazard statements for related compounds.[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of this chemical class.[5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact can result in significant eye damage.[4][5][7] |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust. | Inhalation of dusts should be avoided.[4][7] |
| Mutagenicity (Suspected) | Suspected of causing genetic defects. | A serious long-term health risk associated with some benzimidazole derivatives.[5] |
Regulatory Imperative:
Given these potential hazards, any waste containing this compound must be managed as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] Disposal into the regular trash or down the sewer is strictly prohibited.[10][11]
Personnel Safety & Required Personal Protective Equipment (PPE)
Protecting laboratory personnel is the first priority. The potential for skin, eye, and respiratory irritation necessitates the use of appropriate PPE during all handling and disposal procedures.[12]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[13][14] This provides a barrier against accidental splashes or contact with airborne dust particles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[14]
-
Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[14]
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][15] If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator is required.[15]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final removal by a certified vendor.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing this compound from other waste streams.
-
Causality: Benzimidazole derivatives may be incompatible with strong oxidizing agents.[4] Mixing incompatible chemicals can lead to dangerous reactions. Proper segregation is a foundational principle of laboratory safety and regulatory compliance.[9]
Step 2: Container Selection and Labeling
Select a container that is compatible with the chemical waste.
-
Container Requirements: The container must be in good condition, leak-proof, and have a secure, screw-top cap.[16] The original product container is often a suitable choice if it is intact.[16] Do not use food-grade containers.[16]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound" .[9][17] The label should also include the accumulation start date once the container is moved to a central storage area.[17]
Step 3: Waste Accumulation at the Satellite Accumulation Area (SAA)
The designated waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][17]
-
Operational Logic: An SAA is a location within the laboratory, under the direct control of laboratory personnel, where hazardous waste is initially collected.[18] This practice minimizes the movement of hazardous materials and ensures that waste is properly managed by trained professionals.
-
Container Management: Keep the waste container closed at all times except when adding waste.[10][16] Place the primary container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]
Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposal
Once the waste container is full, or after one year (whichever comes first), it must be transferred to your institution's main hazardous waste storage area for pickup.[16][18]
-
Vendor Coordination: Your institution's Environmental Health & Safety (EHS) office will coordinate with a licensed hazardous waste disposal vendor for final transport and disposal.[9][17] The waste will be disposed of at an approved treatment, storage, and disposal facility (TSDF), likely via incineration.[6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Management of Contaminated Materials and Empty Containers
-
Solid Waste: Items such as gloves, weigh boats, and absorbent pads contaminated with this compound must be placed in the designated solid hazardous waste container.[10]
-
Empty Containers: A chemical container is not considered "empty" until it has been thoroughly rinsed. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's specific EHS guidelines.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4][15]
-
Ingestion: Rinse the mouth with water. Call a poison control center or physician for guidance.[4][6]
-
Spill Cleanup:
-
Solid Spills: For small spills, carefully sweep up the material to avoid creating dust.[4][15] Place the collected material and all cleanup supplies into the designated hazardous waste container.
-
Liquid Spills: Use an inert absorbent material to contain the spill. Collect the absorbed material and place it in the hazardous waste container.
-
Decontaminate the spill area with soap and water.[15] For large spills, evacuate the area and contact your institution's EHS emergency line.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Content Retired - Compliance Assistance Centers [caiweb.com]
- 12. osha.gov [osha.gov]
- 13. echemi.com [echemi.com]
- 14. skcinc.com [skcinc.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of 5-Amino-2-(hydroxymethyl)benzimidazole: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Conservative Approach
Given the absence of specific toxicological data for 5-Amino-2-(hydroxymethyl)benzimidazole, a conservative approach to safety is warranted. Analysis of related benzimidazole compounds, such as 5-amino-2-mercaptobenzimidazole and 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid, reveals common potential hazards including skin, eye, and respiratory irritation[1][2]. Some benzimidazole derivatives are also suspected of causing genetic defects[3]. Therefore, it is prudent to handle this compound as a hazardous substance, implementing stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE based on the hazard profile of analogous compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[4] | To prevent skin contact and absorption. Double gloving provides an additional layer of protection, especially during weighing, compounding, or disposal.[4] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[4] | To protect the eyes and face from splashes and airborne particles of the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is necessary when handling the powder outside of a certified chemical fume hood.[4][5] | To prevent inhalation of the powder, which may cause respiratory irritation.[1][2] |
| Protective Clothing | A disposable gown or a lab coat made of a low-permeability fabric should be worn over personal clothing.[4] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | To protect the feet from potential spills. |
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Weighing and Aliquoting :
-
Perform all manipulations of the solid compound within a chemical fume hood to control airborne particles.
-
Use a dedicated set of spatulas and weighing papers.
-
Close the container tightly immediately after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Decontaminate all reusable equipment.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Donning and Doffing PPE: A Critical Workflow
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste : Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste : Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Sharps Waste : Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms.[6]
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7] Never dispose of this compound down the drain or in the regular trash.[6]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid | C9H8N2O3 | CID 768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



